molecular formula C12H12O4 B1298686 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid CAS No. 300673-97-6

5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

Cat. No.: B1298686
CAS No.: 300673-97-6
M. Wt: 220.22 g/mol
InChI Key: NTADZSZNVASNHI-UHFFFAOYSA-N
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Description

5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-ethoxy-2-methyl-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-3-15-8-4-5-10-9(6-8)11(12(13)14)7(2)16-10/h4-6H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTADZSZNVASNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351739
Record name 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300673-97-6
Record name 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthetic Pathway Overview

The proposed synthesis of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid commences with the commercially available starting material, ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate. The synthesis involves two primary transformations:

  • Williamson Ether Synthesis: Ethylation of the phenolic hydroxyl group at the 5-position to yield ethyl 5-ethoxy-2-methylbenzofuran-3-carboxylate.

  • Saponification: Hydrolysis of the ethyl ester at the 3-position to afford the final product, this compound.

This synthetic strategy is illustrated in the workflow diagram below.

Synthesis_Workflow Synthetic Workflow for this compound start Ethyl 5-hydroxy-2-methyl- benzofuran-3-carboxylate reagents1 Diethyl sulfate or Ethyl iodide, K2CO3, Acetone intermediate Ethyl 5-ethoxy-2-methyl- benzofuran-3-carboxylate reagents2 NaOH or KOH, Ethanol/Water, Heat product 5-Ethoxy-2-methyl- benzofuran-3-carboxylic acid reagents1->intermediate Step 1: Williamson Ether Synthesis reagents2->product Step 2: Saponification

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are detailed experimental protocols for the two key synthetic steps. These are adapted from procedures for analogous compounds and represent a practical approach to the synthesis.

Step 1: Synthesis of Ethyl 5-ethoxy-2-methylbenzofuran-3-carboxylate

This step involves the ethylation of the phenolic hydroxyl group of ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate via a Williamson ether synthesis.

Reaction Scheme:

Step1_Reaction Step 1: Williamson Ether Synthesis reactant Ethyl 5-hydroxy-2-methyl- benzofuran-3-carboxylate product Ethyl 5-ethoxy-2-methyl- benzofuran-3-carboxylate reactant->product Diethyl sulfate, K2CO3 Acetone, Reflux

Caption: Ethylation of the starting material.

Procedure:

  • To a solution of ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.0-3.0 eq.).

  • Stir the suspension vigorously at room temperature for 15-20 minutes.

  • Add diethyl sulfate or ethyl iodide (1.2-1.5 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure ethyl 5-ethoxy-2-methylbenzofuran-3-carboxylate.

Quantitative Data (Expected):

ParameterExpected Value
Yield 70-90%
Physical State Solid or viscous oil
Purity (by HPLC) >95%
Step 2: Synthesis of this compound

This final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid through saponification.

Reaction Scheme:

Step2_Reaction Step 2: Saponification reactant Ethyl 5-ethoxy-2-methyl- benzofuran-3-carboxylate product 5-Ethoxy-2-methyl- benzofuran-3-carboxylic acid reactant->product 1. NaOH, EtOH/H2O, Heat 2. HCl (aq)

Caption: Hydrolysis of the ethyl ester intermediate.

Procedure:

  • Dissolve ethyl 5-ethoxy-2-methylbenzofuran-3-carboxylate (1.0 eq.) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide or potassium hydroxide (2.0-5.0 eq.) in water.

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Quantitative Data (Expected):

ParameterExpected Value
Yield 85-98%
Physical State Solid
Purity (by HPLC) >98%

Characterization Data (Predicted)

While experimental characterization data for this compound is not extensively reported in the available literature, the following are predicted spectroscopic features based on its chemical structure and data from analogous compounds.

Table of Predicted Spectroscopic Data:

TechniquePredicted Observations
¹H NMR - Aromatic protons on the benzofuran ring. - Quartet and triplet signals for the ethoxy group protons. - Singlet for the methyl group protons at the 2-position. - A broad singlet for the carboxylic acid proton (downfield).
¹³C NMR - Carbonyl carbon of the carboxylic acid (~165-175 ppm). - Aromatic and furan ring carbons. - Methylene and methyl carbons of the ethoxy group. - Methyl carbon at the 2-position.
IR Spectroscopy - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - Strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹). - C-O stretching bands for the ether and carboxylic acid. - Aromatic C-H and C=C stretching bands.
Mass Spectrometry - Molecular ion peak corresponding to the molecular weight of 220.22 g/mol .

Conclusion

This technical guide outlines a feasible and efficient two-step synthesis for this compound. The described Williamson ether synthesis and saponification are robust reactions that should provide the target compound in good yield and high purity. The provided protocols and predicted characterization data serve as a valuable resource for researchers undertaking the synthesis of this and related benzofuran derivatives for applications in drug discovery and development. Further experimental work is required to confirm the exact reaction conditions and to fully characterize the final product.

Technical Guide: Structure Elucidation of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid is a member of the benzofuran family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. The precise determination of the chemical structure of such molecules is a critical step in drug discovery and development, ensuring the correct identification and subsequent investigation of their therapeutic potential.

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of this compound. While specific experimental data for this exact compound is not extensively available in published literature, this guide will utilize data from closely related analogs, primarily the methoxy derivative, to illustrate the elucidation process. The principles and techniques described herein are fundamental to the structural characterization of novel organic molecules.

Chemical Structure and Properties

The foundational step in structure elucidation is the determination of the molecule's basic chemical properties.

  • Molecular Formula: C₁₂H₁₂O₄[1]

  • Molecular Weight: 220.22 g/mol [1]

  • Chemical Structure:

    Caption: Chemical structure of this compound.

Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1H-COOH
~7.4Doublet1HAr-H (H4)
~7.3Doublet1HAr-H (H7)
~6.9Doublet of Doublets1HAr-H (H6)
~4.1Quartet2H-OCH₂CH₃
~2.7Singlet3H-CH₃ (at C2)
~1.4Triplet3H-OCH₂CH₃

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~165-COOH
~158C5
~150C7a
~148C2
~125C3a
~115C4
~112C7
~105C6
~103C3
~64-OCH₂CH₃
~15-OCH₂CH₃
~14-CH₃ (at C2)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether & carboxylic acid)
~1100StrongC-O stretch (ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 220.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the reaction of an appropriately substituted phenol with an α-halo-β-ketoester followed by cyclization and hydrolysis.

G A 4-Ethoxyphenol C Intermediate Ether A->C Williamson Ether Synthesis (e.g., K2CO3, Acetone) B Ethyl 2-chloroacetoacetate B->C D Ethyl 5-ethoxy-2-methyl-benzofuran-3-carboxylate C->D Cyclization (e.g., H2SO4) E This compound D->E Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: Plausible synthetic workflow for the target compound.

Protocol:

  • Step 1: Synthesis of Ethyl 2-(4-ethoxyphenoxy)acetoacetate (Intermediate Ether).

    • To a solution of 4-ethoxyphenol in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate).

    • To this mixture, add ethyl 2-chloroacetoacetate dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 2: Cyclization to Ethyl 5-ethoxy-2-methyl-benzofuran-3-carboxylate.

    • Treat the intermediate ether with a strong acid (e.g., concentrated sulfuric acid) at a controlled temperature (e.g., 0 °C to room temperature).

    • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Step 3: Hydrolysis to this compound.

    • Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

    • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain the final product.

Characterization Techniques

The following outlines the general procedures for obtaining the spectroscopic data.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis A Synthesized Compound B Purification (Crystallization/Chromatography) A->B C Pure Compound B->C D NMR (¹H, ¹³C) C->D E IR C->E F Mass Spectrometry C->F G Structure Elucidation D->G E->G F->G

Caption: General workflow for sample characterization.

  • NMR Spectroscopy:

    • Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • IR Spectroscopy:

    • Prepare a sample by either making a KBr pellet or as a thin film on a salt plate.

    • Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Mass Spectrometry:

    • Introduce a solution of the compound into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

    • Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.

Signaling Pathways and Biological Activity

Benzofuran derivatives are known to interact with various biological targets. While the specific signaling pathways modulated by this compound have not been reported, related compounds have shown potential as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key in the inflammatory pathway. Further research would be required to elucidate the specific biological activities and mechanisms of action for this compound.

G Arachidonic Acid Arachidonic Acid COX Pathway COX Pathway Arachidonic Acid->COX Pathway LOX Pathway LOX Pathway Arachidonic Acid->LOX Pathway Prostaglandins Prostaglandins COX Pathway->Prostaglandins Leukotrienes Leukotrienes LOX Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Benzofuran Derivative (Potential Inhibitor) Benzofuran Derivative (Potential Inhibitor) Benzofuran Derivative (Potential Inhibitor)->COX Pathway Benzofuran Derivative (Potential Inhibitor)->LOX Pathway

Caption: Potential inhibitory action on inflammatory pathways.

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. This guide has provided a framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The presented protocols and predicted data serve as a valuable resource for researchers working on the synthesis and characterization of novel benzofuran derivatives for potential therapeutic applications. Further experimental work is necessary to confirm the precise spectroscopic data and to explore the biological activity profile of this specific molecule.

References

physical and chemical properties of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid is a heterocyclic compound belonging to the benzofuran class. While comprehensive experimental data is not extensively available in public literature, this document synthesizes the predicted physicochemical properties and provides a foundational understanding of this molecule. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, suggesting that derivatives such as this compound could be of interest for further investigation. This guide presents the available computational data and outlines a general logical workflow for its potential investigation.

Physicochemical Properties

Due to a lack of extensive experimental validation in publicly accessible databases, the following properties are based on computational predictions. These values provide a useful starting point for experimental design.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C12H12O4N/A
Molecular Weight 220.22 g/mol N/A
XLogP3 2.8N/A
Hydrogen Bond Donor Count 1N/A
Hydrogen Bond Acceptor Count 4N/A
Rotatable Bond Count 3N/A
Exact Mass 220.073559 g/mol N/A
Monoisotopic Mass 220.073559 g/mol N/A
Topological Polar Surface Area 59.7 ŲN/A
Heavy Atom Count 16N/A
Formal Charge 0N/A
Complexity 289N/A
Isotope Atom Count 0N/A
Defined Atom Stereocenter Count 0N/A
Undefined Atom Stereocenter Count 0N/A
Defined Bond Stereocenter Count 0N/A
Undefined Bond Stereocenter Count 0N/A
Covalently-Bonded Unit Count 1N/A
Compound Is Canonicalized YesN/A

Logical Workflow for Compound Investigation

The following diagram outlines a general workflow for the systematic investigation of a novel compound like this compound, from initial synthesis to potential preclinical evaluation.

G cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification structural Structural Elucidation (NMR, MS, IR) purification->structural solubility Solubility Assessment structural->solubility pka pKa Determination solubility->pka logp LogP/LogD Measurement pka->logp stability Chemical Stability logp->stability screening Initial Biological Screening (Target-based or Phenotypic) stability->screening in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) screening->in_vitro in_vivo In Vivo Models (e.g., Animal Disease Models) in_vitro->in_vivo

Caption: General workflow for the investigation of a novel chemical entity.

Potential Signaling Pathway Analysis

Given that many benzofuran derivatives exhibit anti-inflammatory, antimicrobial, and anticancer activities, a hypothetical signaling pathway that could be investigated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central mediator of inflammatory responses.

G cluster_nucleus compound 5-Ethoxy-2-methyl- benzofuran-3-carboxylic acid ikk IKK Complex compound->ikk Inhibition? ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb Release nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammatory Cytokines) nfkb_nuc NF-κB nfkb_nuc->transcription Activation

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

An In-depth Technical Guide on 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid, including its identifiers and a detailed exploration of its structural analogs, synthesis pathways, and potential biological activities. Due to the limited availability of specific data for the target compound, this guide leverages information on closely related benzofuran derivatives to offer valuable insights for research and development.

Compound Identification

IdentifierValueSource
Compound Name This compound-
Molecular Formula C₁₂H₁₂O₄[1]
Molecular Weight 220.22 g/mol [1]

For comparative analysis, its close structural analog, 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid, is well-documented:

IdentifierValueSource
Compound Name 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid[2]
CAS Number 29735-88-4[2]
Molecular Formula C₁₁H₁₀O₄[2]
Molecular Weight 206.19 g/mol [2]

Synthesis of Benzofuran-3-Carboxylic Acid Derivatives

The synthesis of benzofuran-3-carboxylic acid derivatives can be achieved through various established chemical pathways. A common strategy involves the cyclization of appropriately substituted phenolic compounds.

A representative synthetic route to a benzofuran-3-carboxylic acid scaffold is outlined below. This process typically starts from a substituted phenol and involves the introduction of a side chain that can undergo intramolecular cyclization.

SynthesisWorkflow General Synthesis of Benzofuran-3-Carboxylic Acids A Substituted Phenol B O-Alkylation with α-halo ester A->B Reagents: α-haloacetate, Base (e.g., K₂CO₃) C Intermediate Aryloxy Ester B->C D Intramolecular Cyclization (e.g., Dieckmann condensation) C->D Base (e.g., NaOEt) E Cyclic β-Keto Ester D->E F Hydrolysis and Decarboxylation E->F Acid or Base, Heat G Benzofuran-3-Carboxylic Acid Derivative F->G

Caption: Generalized workflow for the synthesis of benzofuran-3-carboxylic acid derivatives.

A documented procedure for the synthesis of a related compound, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, starts from 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid.[3]

  • Starting Material: 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol)

  • Reagents:

    • Potassium carbonate (K₂CO₃, 20 mmol)

    • Dimethyl sulfate ((CH₃O)₂SO₂, 60 mmol)

    • Acetone (30 mL)

  • Procedure:

    • A mixture of the starting material, potassium carbonate, and an excess of dimethyl sulfate in acetone is refluxed for 48 hours.[3]

    • Upon completion of the reaction, the hot mixture is filtered to remove inorganic salts.

    • The solvent is evaporated from the filtrate.

    • The resulting residue is purified by column chromatography on silica gel using chloroform as the eluent.

  • Product: The reaction yields methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate as a white powder.[3]

To obtain the corresponding carboxylic acid, the resulting ester would typically undergo hydrolysis.

Potential Biological Activity and Applications

Benzofuran derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities.[3] While specific biological data for this compound is not available, the broader family of benzofurans has shown promise in several therapeutic areas.

  • Antimicrobial and Antifungal Activity: Various derivatives of benzofurancarboxylic acids have been synthesized and tested for their activity against Gram-positive bacteria and Candida strains.[4] Halogenated derivatives, in particular, have demonstrated notable antimicrobial and antifungal properties.[4]

  • Anticancer Properties: The benzofuran scaffold is a core component of many compounds with cytotoxic activity against various cancer cell lines.[5][6][7] Studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown significant cytotoxicity against leukemia, cervix carcinoma, and other cancer cell lines.[5][6] The introduction of halogens can enhance the anticancer activity of these compounds.[6]

  • Other Pharmacological Activities: The benzofuran nucleus is present in compounds with anti-inflammatory, antiviral, and antiarrhythmic properties.[3]

The potential biological activities of benzofuran derivatives are often linked to their ability to interact with various biological targets, a process influenced by the specific substituents on the benzofuran ring system.

Based on the known anticancer activities of similar compounds, a potential mechanism of action could involve the induction of apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway.

ApoptosisPathway Hypothetical Apoptotic Pathway for Benzofuran Derivatives cluster_cell Cancer Cell Benzofuran Benzofuran Derivative Receptor Cellular Target (e.g., Kinase, Receptor) Benzofuran->Receptor Binding/Inhibition Caspase_Cascade Caspase Activation (Caspase-8, Caspase-9) Receptor->Caspase_Cascade Signal Transduction Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution Phase

Caption: Hypothetical signaling pathway illustrating the induction of apoptosis by a benzofuran derivative.

Conclusion

This compound is a member of the pharmacologically significant benzofuran class of compounds. While specific experimental data for this particular molecule is limited, a wealth of information exists for its structural analogs. The synthetic routes are well-established, and the broader class of benzofuran derivatives exhibits promising antimicrobial and anticancer activities. This guide provides a foundational understanding for researchers interested in exploring the therapeutic potential of this and related compounds. Further experimental investigation is warranted to fully characterize the physicochemical properties and biological activity of this compound.

References

The Biological Potential of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic Acid: An In-depth Technical Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofuran and its derivatives represent a significant class of heterocyclic compounds that are integral to medicinal chemistry.[1][2] Possessing a fused benzene and furan ring system, this scaffold is a common motif in numerous natural products and synthetic molecules with a wide array of pharmacological properties.[1][2][3] The biological versatility of the benzofuran core is attributed to its ability to interact with various biological targets, a feature that can be finely tuned through substitutions on the ring system.[3] Derivatives of benzofuran have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, antiviral, and antioxidant properties.[2][4][5] This guide will focus on the potential biological activities of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid by examining the established activities of its structural analogs.

Potential Biological Activities and Therapeutic Applications

Based on the activities of related benzofuran-3-carboxylic acid derivatives, this compound is predicted to exhibit several key biological effects.

Anticancer and Cytotoxic Activity

Numerous studies have highlighted the potent anticancer properties of benzofuran derivatives. Halogenated derivatives, in particular, have shown enhanced cytotoxic activity against various cancer cell lines.[1][5]

Mechanism of Action: The anticancer effects of benzofuran derivatives are often multi-faceted. Some compounds have been shown to induce apoptosis through both receptor-mediated and mitochondrial pathways.[5] Additionally, specific derivatives have been identified as inhibitors of key cellular targets like the polo-box domain of polo-like kinase 1 (PLK1-PBD) and tubulin polymerization.[5]

Quantitative Data:

CompoundCell LineActivityReference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7)A549 (Lung)Significant cytotoxicity[5]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)A549 (Lung)Significant cytotoxicity[5]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)HepG2 (Liver)Significant cytotoxicity[5]
5-[(2,6-difluorobenzyl)oxy]-2-(2-naphthyl)benzofuran-3-carboxylic acid (B25)FRT (hTMEM16A)IC50 = 2.8 ± 1.3 μM (CaCC inhibition)[6]
3-carboxy-2-methylbenzofuran analog (1d)-IC50 ~ 0.5 μM (Pendrin inhibition)[7]
Antimicrobial and Antifungal Activity

Derivatives of benzofuran-3-carboxylic acid have been investigated for their efficacy against a range of microbial pathogens.

Spectrum of Activity: Studies have demonstrated activity against Gram-positive cocci, including various strains of Staphylococcus aureus and Micrococcus luteus, as well as Bacillus species.[8] Antifungal activity has also been observed against pathogenic fungi such as Cryptococcus neoformans and Aspergillus fumigatus.[9] The introduction of bromine atoms into the benzofuran structure has been shown to increase antimicrobial potency.[4]

Mechanism of Action: While not fully elucidated for all compounds, some antifungal benzofuran derivatives, like amiodarone, are known to disrupt intracellular calcium homeostasis, which is a critical factor in their fungicidal activity.[9]

Ion Channel Modulation

Recent research has identified benzofuran-3-carboxylic acids as potent modulators of ion channels, suggesting their potential use in treating conditions related to ion transport dysregulation.

Calcium-Activated Chloride Channel (CaCC) Inhibition: A series of 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids have been synthesized and identified as inhibitors of the transmembrane protein 16A (TMEM16A), a key component of CaCCs.[6] These channels are crucial in various physiological processes, including epithelial secretion and smooth muscle contraction.[6]

Pendrin Inhibition: A novel class of 3-carboxy-2-methylbenzofuran derivatives has been identified as potent inhibitors of pendrin (SLC26A4), an anion exchanger found in the kidney and lung.[7] Pendrin inhibition is a promising therapeutic strategy for edema and hypertension.[7] In animal models, a lead compound from this class potentiated the diuretic effect of furosemide.[7]

Experimental Protocols

This section details the methodologies commonly employed in the assessment of the biological activities of benzofuran derivatives, as extracted from the cited literature.

General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel benzofuran derivatives.

Workflow General Experimental Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Material (e.g., 5-hydroxy-2-methyl-benzofuran-3-carboxylic acid) Reaction Chemical Modification (e.g., Esterification, Halogenation) Start->Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Characterization->Antimicrobial IonChannel Ion Channel Assays (e.g., Short-Circuit Current, YFP Fluorescence) Characterization->IonChannel SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Antimicrobial->SAR IonChannel->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow from chemical synthesis to biological evaluation.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (benzofuran derivatives) for a defined period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathways and Mechanisms

While detailed signaling pathways for this compound are unknown, the activities of its analogs suggest potential interactions with key cellular processes.

Induction of Apoptosis

The cytotoxic effects of some benzofuran derivatives are mediated by the induction of programmed cell death, or apoptosis.

Apoptosis_Pathway Simplified Apoptosis Induction Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Benzofuran Benzofuran Derivative DeathReceptor Death Receptors (e.g., Fas, TNFR) Benzofuran->DeathReceptor Receptor-mediated Mitochondrion Mitochondrial Stress Benzofuran->Mitochondrion Mitochondrial-mediated Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathways targeted by benzofuran derivatives.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on its structural analogs provides a strong foundation for predicting its potential pharmacological profile. The core benzofuran-3-carboxylic acid scaffold is a versatile platform for developing novel therapeutic agents. Future research should focus on the synthesis and in-depth biological evaluation of this compound to validate these predictions. Specifically, screening against a panel of cancer cell lines, pathogenic microbes, and key ion channels would be a logical next step. Structure-activity relationship (SAR) studies, guided by the findings for related compounds, will be crucial in optimizing the potency and selectivity of this and other novel benzofuran derivatives for various therapeutic targets.

References

An In-depth Technical Guide on the Core Mechanism of Action of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific biological activity of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview of the likely mechanisms of action based on robust data from structurally analogous benzofuran derivatives. The presented activities and associated quantitative data should be considered predictive for the target compound and require experimental validation.

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a prominent scaffold in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. Derivatives of benzofuran have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This technical guide focuses on elucidating the probable core mechanisms of action for This compound . By examining the structure-activity relationships (SAR) and experimental data from closely related analogs, we can infer its potential therapeutic applications and molecular targets. The primary hypothesized mechanisms of action for this compound fall into three main categories: inhibition of ion channels, anticancer activity, and antimicrobial effects.

Potential Mechanisms of Action

Based on the biological activities of structurally similar benzofuran-3-carboxylic acid derivatives, the following mechanisms are proposed for this compound.

A significant body of evidence points towards benzofuran-3-carboxylic acid derivatives as modulators of anion transport proteins. Two key targets identified are Pendrin (SLC26A4) and the Transmembrane protein 16A (TMEM16A), a calcium-activated chloride channel (CaCC).

2.1.1 Pendrin (SLC26A4) Inhibition

Pendrin is an anion exchanger responsible for the transport of chloride (Cl⁻), iodide (I⁻), and bicarbonate (HCO₃⁻) across cell membranes. It is expressed in the kidney, inner ear, and thyroid. Inhibition of pendrin in the kidney can lead to a diuretic effect. Studies on 3-carboxy-2-methylbenzofuran analogs have identified potent inhibitors of pendrin.

  • Signaling Pathway and Mechanism of Action

pendrin_inhibition

2.1.2 TMEM16A (CaCC) Inhibition

TMEM16A is a calcium-activated chloride channel involved in various physiological processes, including epithelial secretion and smooth muscle contraction. Inhibitors of TMEM16A are being investigated for the treatment of hypertension and secretory diarrheas. Substituted benzofuran-3-carboxylic acids have been identified as potent inhibitors of TMEM16A.

  • Signaling Pathway and Mechanism of Action

tmem16a_inhibition

Quantitative Data for Ion Channel Inhibition by Benzofuran Analogs

Compound ClassSpecific AnalogTargetPotency (IC₅₀)Reference
3-Carboxy-2-methylbenzofuransAnalog 1dPendrin~0.5 µM[1]
3-Carboxy-2-methylbenzofuransAnalog 1aPendrin4.1 µM[1]
5-Benzyloxy-2-arylbenzofuran-3-carboxylic acidsAnalog B25TMEM16A2.8 ± 1.3 µM[2]
5-Benzyloxy-2-arylbenzofuran-3-carboxylic acidsVarious AnalogsTMEM16A< 6 µM[2]

Benzofuran derivatives are widely reported to possess cytotoxic activity against various cancer cell lines.[3] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting tumor proliferation.

  • General Anticancer Signaling Pathway

anticancer_pathway

Quantitative Data for Cytotoxicity of Benzofuran Analogs

Compound ClassSpecific AnalogCancer Cell LinePotency (IC₅₀)Reference
Halogenated BenzofuransCompound 1eHeLa (Cervical Carcinoma)> 100 µM[4]
Halogenated BenzofuransCompound 2dK562 (Leukemia)21.3 µM[4]
Benzofuran-based ChalconesCompound 4gHeLa (Cervical Carcinoma)5.61 µM[5]
Benzofuran-based ChalconesCompound 4gHCC1806 (Breast Cancer)5.93 µM[5]

Derivatives of benzofuran have been shown to exhibit inhibitory activity against a range of microbial pathogens, including Gram-positive bacteria and various fungi. The exact mechanism is not always fully elucidated but may involve disruption of the cell membrane or inhibition of essential enzymes.

Quantitative Data for Antimicrobial Activity of Benzofuran Analogs

Compound ClassSpecific AnalogMicroorganismPotency (MIC)Reference
Halogenated 3-Benzofurancarboxylic AcidsCompound IIIStaphylococcus aureus50-100 µg/mL[6]
Halogenated 3-Benzofurancarboxylic AcidsCompound VIStaphylococcus aureus50-100 µg/mL[6]
Halogenated 3-Benzofurancarboxylic AcidsCompound IIICandida albicans100 µg/mL[6]
Aza-benzofuransCompound 1Staphylococcus aureus12.5 µg/mL[5]
Aza-benzofuransCompound 1Salmonella typhimurium12.5 µg/mL[5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of benzofuran derivatives, which would be applicable for testing this compound.

This fluorescence-based assay is a high-throughput method to screen for pendrin inhibitors.

  • Experimental Workflow

pendrin_workflow

  • Detailed Protocol:

    • Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human pendrin and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) are cultured in a suitable medium (e.g., Kaighn's modified Ham's F12) supplemented with antibiotics for selection.

    • Plating: Cells are seeded in 96-well black, clear-bottom plates and grown to form a confluent monolayer.

    • Compound Preparation: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in a chloride-based buffer (e.g., Phosphate-Buffered Saline - PBS).

    • Assay Execution: The cell culture medium is replaced with the buffer containing the test compound or vehicle (DMSO) and incubated for 10-15 minutes at room temperature.

    • Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline YFP fluorescence is measured (excitation ~485 nm, emission ~520 nm).

    • Anion Exchange: An equal volume of a buffer where chloride is replaced by an anion that quenches YFP fluorescence (e.g., iodide or thiocyanate) is added to each well to initiate pendrin-mediated anion exchange.

    • Data Analysis: The rate of fluorescence quenching over time is recorded. The initial rate of quenching is proportional to pendrin activity. The percentage of inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined from the dose-response curve.

This electrophysiological technique directly measures ion transport across an epithelial monolayer.

  • Experimental Workflow

ussing_chamber_workflow

  • Detailed Protocol:

    • Cell Culture: FRT cells stably expressing human TMEM16A are cultured on permeable filter supports until a tight monolayer with high electrical resistance is formed.

    • Ussing Chamber Setup: The filter supports are mounted in Ussing chambers. The apical and basolateral sides are bathed with solutions of different chloride concentrations to create a gradient.

    • Compound Application: The test compound is added to both the apical and basolateral chambers and allowed to pre-incubate for approximately 10 minutes.

    • Channel Activation: A calcium agonist, such as ATP or ionomycin, is added to the bathing solution to increase intracellular calcium and activate TMEM16A channels.

    • Data Recording: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects the net ion flow, is continuously recorded.

    • Data Analysis: The peak Isc following agonist stimulation is measured. The inhibitory effect of the compound is calculated as the percentage reduction in the peak Isc compared to the vehicle control. IC₅₀ values are determined from concentration-inhibition curves.[7]

The MTT assay is a colorimetric method for assessing cell viability.

  • Experimental Workflow

mtt_assay_workflow

  • Detailed Protocol:

    • Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

    • Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: After the treatment period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for another 3-4 hours.

    • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the purple formazan crystals formed by metabolically active cells.

    • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[4]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Detailed Protocol:

    • Compound Preparation: A stock solution of the test compound is prepared in DMSO and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Inoculum Preparation: The microbial strain to be tested is grown overnight, and the culture is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

    • Inoculation: The prepared microbial inoculum is added to each well of the microtiter plate containing the diluted compound.

    • Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.

    • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is not yet available, a strong inference can be drawn from the extensive research on its structural analogs. The data strongly suggest that this compound is likely to exhibit activity as an inhibitor of the anion channels Pendrin and TMEM16A, and may also possess anticancer and antimicrobial properties. The presence of the 5-ethoxy group, a relatively small lipophilic moiety, is consistent with the structural requirements for these activities observed in related series of compounds.

To definitively establish the mechanism of action, the following experimental steps are recommended:

  • In Vitro Screening: The compound should be tested in the detailed assays described above (Pendrin and TMEM16A inhibition, cytotoxicity against a panel of cancer cell lines, and antimicrobial MIC determination) to confirm these predicted activities and quantify its potency.

  • Mechanism of Action Studies: For any confirmed activity, further mechanistic studies should be conducted. For example, if anticancer activity is observed, apoptosis and cell cycle analysis should be performed.

  • In Vivo Studies: If potent in vitro activity is confirmed, evaluation in relevant animal models would be the next logical step to assess efficacy and pharmacokinetic properties.

The versatile benzofuran scaffold continues to be a promising starting point for the development of novel therapeutic agents. The targeted investigation of this compound is a scientifically warranted endeavor.

References

A Comprehensive Technical Guide to Substituted Benzofuran Carboxylic Acids: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of substituted benzofuran carboxylic acids, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to their wide range of biological activities. This document details their synthesis, summarizes their quantitative biological data, provides experimental protocols for key assays, and visualizes relevant signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Synthesis of Substituted Benzofuran Carboxylic Acids

The synthesis of the benzofuran nucleus is a cornerstone of medicinal chemistry, with numerous methods developed to afford a diverse array of substituted derivatives.[1] One of the classical and efficient methods for the preparation of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[2] This reaction, typically carried out in the presence of a base like sodium hydroxide in ethanol, involves the ring contraction of the coumarin to yield the desired benzofuran carboxylic acid.[2] Microwave-assisted Perkin rearrangement has been shown to significantly reduce reaction times from hours to minutes while maintaining high yields.[2]

Another versatile approach involves the condensation of substituted 2-hydroxybenzophenones with diethyl bromomalonate in the presence of a base, which provides a one-pot synthesis of 3-phenyl-1-benzofuran-2-carboxylic acids in high yields.[3] The reactivity of the starting 2-hydroxybenzophenone is influenced by the electronic properties of its substituents, with electron-withdrawing groups generally leading to better yields.[3]

Furthermore, multi-step synthetic routes starting from readily available precursors like 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid have been employed to generate a variety of substituted derivatives, including halogenated and amide-containing compounds.[4] These syntheses often involve standard organic reactions such as esterification, bromination, and amidation.[4]

Biological Activities of Substituted Benzofuran Carboxylic Acids

Substituted benzofuran carboxylic acids and their derivatives exhibit a remarkable spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. These activities include anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of substituted benzofuran carboxylic acids against a panel of human cancer cell lines.[5] These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[5] The antiproliferative efficacy is often dependent on the substitution pattern on the benzofuran core and the phenyl ring. For instance, certain 3-amidobenzofuran derivatives have shown significant activity against breast (MDA-MB-231) and colon (HCT-116, HT-29) cancer cell lines.[5] Similarly, some benzofuran-based carboxylic acids have exhibited potent inhibition of breast cancer cell lines MCF-7 and MDA-MB-231.[5]

Table 1: Anticancer Activity of Substituted Benzofuran Carboxylic Acid Derivatives (IC50 in µM)

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
3-Amidobenzofuran derivative 28g -MDA-MB-2313.01[5][6]
HCT-1165.20[5][6]
HT-299.13[5][6]
Benzofuran-based carboxylic acid 44b -MDA-MB-2312.52[5]
Benzofuran hybrid 13b -MCF-71.875[5]
Benzofuran hybrid 13g -MCF-71.287[5]
Oxindole-based benzofuran hybrid 22d -MCF-73.41[5]
Oxindole-based benzofuran hybrid 22f -MCF-72.27[5]
Benzofuran derivative 12 -SiHa1.10[5]
HeLa1.06[5]
Halogenated benzofuran derivative 1 Bromine on methyl at C3K5625[7]
HL600.1[7]
Antimicrobial and Antifungal Activity

Substituted benzofuran carboxylic acids have also emerged as promising antimicrobial and antifungal agents.[1] Their efficacy has been demonstrated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][8] The introduction of halogen atoms into the benzofuran structure has been shown to be a key factor in enhancing antimicrobial activity.[1]

Table 2: Antimicrobial and Antifungal Activity of Substituted Benzofuran Carboxylic Acid Derivatives (MIC in µg/mL)

Compound/DerivativeSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III )BrominatedStaphylococcus aureus50-200[1]
Candida albicans100[1]
Candida parapsilosis100[1]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (IV )BrominatedStaphylococcus aureus50-200[1]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI )ChlorinatedStaphylococcus aureus50-200[1]
Candida albicans100[1]
Candida parapsilosis100[1]
Aza-benzofuran derivative 1 -Salmonella typhimurium12.5[8]
Escherichia coli25[8]
Staphylococcus aureus12.5[8]
Oxa-benzofuran derivative 5 -Penicillium italicum12.5[8]
Colletotrichum musae12.5[8]
Oxa-benzofuran derivative 6 -Colletotrichum musae12.5-25[8]
Benzofuran derivative 6a Amide derivativeBacillus subtilis6.25[9]
Staphylococcus aureus6.25[9]
Escherichia coli6.25[9]
Benzofuran derivative 6b Amide derivativeBacillus subtilis6.25[9]
Staphylococcus aureus6.25[9]
Escherichia coli6.25[9]
Benzofuran derivative 6f Amide derivativeBacillus subtilis6.25[9]
Staphylococcus aureus6.25[9]
Escherichia coli6.25[9]
5,7-dibromo-2-benzoylbenzofuran-carboxylic acid derivative 9b Dibromo, Carboxylic acidMRSA32[10]
5,7-dibromo-2-benzoylbenzofuran-carboxylic acid derivative 9d Dibromo, Carboxylic acidMRSA32[10]
Antioxidant Activity

Several benzofuran derivatives have demonstrated significant antioxidant activity.[11] The ability of these compounds to scavenge free radicals is a key aspect of their therapeutic potential, as oxidative stress is implicated in a variety of diseases. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[11]

Table 3: Antioxidant Activity of Substituted Benzofuran Derivatives

Compound/DerivativeAssayActivityReference
Dehydro-δ-viniferin (1 )DPPH radical scavengingIC50 = 96.7 ± 8.9 µM[11]
Benzofuran ester compound 64 DPPH radical scavengingHighest free radical scavenging activity in the series[11]
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative 65 LPO inhibition at 100 µM62%[11]
DPPH radical formation inhibition at 100 µM23.5%[11]
Substituted benzofuran derivatives 66a-66g DPPH radical scavengingExcellent antioxidant activity[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of substituted benzofuran carboxylic acids.

Synthesis Protocols

3.1.1. General Procedure for Microwave-Assisted Perkin Rearrangement for the Synthesis of Benzofuran-2-carboxylic Acids [2]

  • To a microwave vessel, add the 3-bromocoumarin (1 equivalent).

  • Add ethanol and sodium hydroxide (3 equivalents).

  • Seal the vessel and subject it to microwave irradiation (e.g., 300W) for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 79 °C) with stirring.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude product in a minimum volume of water.

  • Acidify the solution with concentrated hydrochloric acid to a pH of 1 to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration and dry.

3.1.2. General Procedure for the One-Pot Synthesis of 3-Phenyl-1-benzofuran-2-carboxylic Acids [3]

  • Dissolve the substituted 2-hydroxybenzophenone (1 equivalent) and diethyl bromomalonate (1.2 equivalents) in a suitable solvent (e.g., dry acetone).

  • Add potassium carbonate (2 equivalents) to the mixture.

  • Reflux the reaction mixture for a specified period (e.g., 10 hours).

  • After cooling, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • To the resulting ester, add a solution of sodium hydroxide in a mixture of ethanol and water.

  • Reflux the mixture to hydrolyze the ester.

  • After cooling, acidify the solution with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with water, and recrystallize from a suitable solvent.

3.1.3. Synthesis of 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic Acid Derivatives [4]

  • Amide Derivative (2a):

    • Treat 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid (2) with oxalyl chloride.

    • Subsequently, react with ammonium hydroxide to obtain the amide derivative.

  • Bromo-derivative (2b):

    • Brominate the amide derivative (2a) with bromine in acetic acid as a solvent to introduce a bromine atom at the 4-position of the aromatic ring.

Biological Assay Protocols

3.2.1. Anticancer Activity: MTT Assay [7]

  • Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

3.2.2. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay [1][8]

  • Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

  • Include positive (broth with microorganism) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions for microbial growth.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

3.2.3. Antioxidant Activity: DPPH Radical Scavenging Assay [11]

  • Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol).

  • Add a freshly prepared solution of DPPH in the same solvent to each concentration of the test compound.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

  • Ascorbic acid is typically used as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The anticancer activity of substituted benzofuran carboxylic acids is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[] Dysregulation of the mTOR signaling pathway is a common feature in many cancers.[] Benzofuran derivatives have been identified as inhibitors of the mTOR pathway, often targeting the mTORC1 complex.[13][14] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, 4E-BP1 and S6K1, resulting in the suppression of protein synthesis and cell cycle arrest.

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 (mTOR, Raptor, mLST8) Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Benzofuran Substituted Benzofuran Carboxylic Acids Benzofuran->mTORC1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis inhibition Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Inhibition of the mTOR signaling pathway by substituted benzofuran carboxylic acids.

RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding components of this pathway are frequently observed in human cancers. Some benzofuran derivatives have been shown to inhibit this pathway, leading to the suppression of cancer cell growth.

RAS_RAF_MEK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Benzofuran Substituted Benzofuran Carboxylic Acids Benzofuran->RAF Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by substituted benzofuran carboxylic acids.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[15] The NF-κB signaling pathway is constitutively active in many types of cancer and plays a crucial role in inflammation and tumorigenesis.[15][16] Benzofuran derivatives have been reported to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory and anticancer effects.[16][17] Inhibition can occur at various levels, including the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB.[15]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκBα IKK_Complex->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasomal Degradation IkB->Proteasome NFkB_active Active NF-κB NFkB->NFkB_active Translocation Benzofuran Substituted Benzofuran Carboxylic Acids Benzofuran->IKK_Complex Nucleus Nucleus Gene_Transcription Target Gene Transcription NFkB_active->Gene_Transcription Inflammation Inflammation & Cell Survival Gene_Transcription->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by substituted benzofuran carboxylic acids.

Conclusion

Substituted benzofuran carboxylic acids represent a versatile and promising class of compounds with a wide array of biological activities. The synthetic methodologies for their preparation are well-established and allow for the generation of diverse libraries of derivatives. The significant anticancer, antimicrobial, and antioxidant properties of these compounds, coupled with their ability to modulate key signaling pathways, underscore their potential as scaffolds for the development of novel therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of substituted benzofuran carboxylic acids.

References

A Technical Guide to the Spectroscopic Characterization of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide utilizes data from its close structural analog, 5-methoxy-2-methyl-benzofuran-3-carboxylic acid, to provide predicted spectral characteristics. This information is valuable for researchers engaged in the synthesis, identification, and application of benzofuran derivatives in fields such as medicinal chemistry and materials science.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₂O₄

  • Molecular Weight: 220.22 g/mol

  • CAS Number: 300673-97-6

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural features and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.4Doublet1HAr-H
~7.3Doublet1HAr-H
~6.9Doublet of Doublets1HAr-H
~4.1Quartet2H-OCH₂CH₃
~2.7Singlet3H-CH₃ (at C2)
~1.4Triplet3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~170-COOH
~155Ar-C (C-O)
~148Ar-C (C-O)
~130Ar-C
~125Ar-C
~115Ar-C
~112Ar-C
~105Ar-C
~64-OCH₂CH₃
~15-CH₃ (at C2)
~14-OCH₂CH₃

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~2980, 2940MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)[1]
~1620, 1580Medium-StrongC=C stretch (Aromatic)
~1250StrongC-O stretch (Aryl Ether)
~1200StrongC-O stretch (Carboxylic Acid)[1]

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
220[M]⁺ (Molecular Ion)
205[M - CH₃]⁺
192[M - C₂H₄]⁺
175[M - COOH]⁺
147[M - COOH - C₂H₄]⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz for protons.[2][3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2][3]

3.2 Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method or as a thin film. For the thin film method, a small amount of the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[4][5] After the solvent evaporates, the plate is mounted in the spectrometer, and the spectrum is recorded.[4]

3.3 Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source.[6] For EI-MS, a small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a synthesized organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectral Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report Generation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Relevance in Drug Discovery and Development

Benzofuran derivatives are a well-known class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] The structural motif of 5-alkoxy-2-methyl-benzofuran-3-carboxylic acid is of interest to medicinal chemists for the development of novel therapeutic agents. The spectroscopic characterization of these molecules is a critical step in ensuring their purity and confirming their chemical identity before biological evaluation.

The diagram below illustrates a simplified conceptual pathway of how a benzofuran derivative might be investigated in a drug discovery context.

Drug_Discovery_Pathway Conceptual Drug Discovery Pathway for Benzofuran Derivatives Compound 5-Ethoxy-2-methyl- benzofuran-3-carboxylic acid Screening Biological Screening (e.g., Antimicrobial, Anticancer) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug Discovery and Development Pathway.

References

The Dawn of a Heterocycle: A Technical History of Benzofuran Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and foundational synthesis of benzofuran compounds has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the journey of this important heterocyclic scaffold from its first chemical synthesis to its discovery in nature, providing key experimental protocols, quantitative data, and a historical perspective on its evolving significance.

Executive Summary

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its story begins in the late 19th century with its first synthesis and later discovery as a widespread component of the natural world. This guide provides an in-depth look at these seminal discoveries, offering detailed experimental methodologies, physical and chemical property data for early benzofuran compounds, and a timeline of key milestones. The content is designed to provide researchers with a thorough understanding of the foundational chemistry of benzofurans, enabling further innovation in the synthesis and application of its derivatives.

The Genesis of a Scaffold: The First Synthesis of Benzofuran

The history of benzofuran begins in 1870 with its first synthesis by William Henry Perkin.[1][2][3] The parent compound, initially named coumarone, was prepared from coumarin.[4][5] The key transformation, now known as the Perkin rearrangement , involves the treatment of a 3-halocoumarin with an alkali, leading to a ring contraction to form a benzofuran derivative.[6][7] This reaction laid the groundwork for the exploration of the benzofuran ring system.

The Perkin Rearrangement: A Foundational Reaction

The Perkin rearrangement is a critical reaction in the history of benzofuran chemistry. It proceeds via the heating of a 3-halocoumarin with an alkali, such as potassium hydroxide.[8] The generally accepted mechanism involves the initial base-catalyzed cleavage of the lactone ring of the coumarin, followed by an intramolecular nucleophilic substitution to form the furan ring.

Experimental Protocol: The Perkin Rearrangement for the Synthesis of Benzofuran-2-carboxylic acid (A Representative Protocol)

Materials:

  • 3-Bromocoumarin

  • Potassium hydroxide (KOH)

  • Water

  • Ethanol (optional, as a solvent)

  • Hydrochloric acid (for acidification)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: A solution of 3-bromocoumarin is prepared in a suitable solvent, such as aqueous ethanol, in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: A solution of potassium hydroxide in water is added to the 3-bromocoumarin solution.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude benzofuran-2-carboxylic acid.

    • The precipitate is collected by filtration and washed with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure benzofuran-2-carboxylic acid.

Nature's Blueprint: The First Isolation of a Benzofuran from a Natural Source

While the benzofuran ring system was first created in the laboratory, it was later discovered to be a common motif in a vast array of natural products. One of the earliest and most well-documented isolations of a naturally occurring benzofuran is euparin .

Euparin is a benzofuran derivative that was first isolated from plants of the Eupatorium genus. While the exact date of its very first isolation is not definitively cited in the readily available literature, its structure was elucidated and it has been recognized as a significant natural product from this plant family.[9][10]

Isolation of Euparin from Eupatorium buniifolium (A Representative Protocol)

The following is a generalized protocol for the isolation of euparin from Eupatorium buniifolium, based on modern phytochemical techniques that would have been conceptually similar in earlier isolations, albeit with less sophisticated equipment.

Materials:

  • Dried and powdered aerial parts of Eupatorium buniifolium

  • Organic solvents for extraction (e.g., dichloromethane, methanol)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as a mixture of dichloromethane and methanol, at room temperature for an extended period. The process is repeated multiple times to ensure complete extraction.

  • Concentration: The combined organic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to bioassay-guided fractionation. This involves separating the extract into fractions using techniques like column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

  • Isolation of Euparin: The fractions are collected and monitored by thin-layer chromatography. Fractions containing the compound of interest (euparin) are identified based on their chromatographic behavior and, in modern practice, by their biological activity. These fractions are then combined and further purified by repeated chromatography until pure euparin is obtained.

  • Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including NMR (1H and 13C), mass spectrometry, UV, and IR spectroscopy.[9]

Quantitative Data for Early Benzofuran Compounds

The following tables summarize the key physical and chemical properties of the parent benzofuran and two of its simple, early-synthesized derivatives: 2-methylbenzofuran and 3-methylbenzofuran.

Table 1: Physical and Chemical Properties of Benzofuran

PropertyValue
Molecular Formula C₈H₆O
Molecular Weight 118.13 g/mol
Appearance Colorless liquid
Boiling Point 173-175 °C
Melting Point -18 °C
Density 1.091 g/cm³
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in ethanol, ether, benzene

Data sourced from[11]

Table 2: Physical and Chemical Properties of 2-Methylbenzofuran

PropertyValue
Molecular Formula C₉H₈O
Molecular Weight 132.16 g/mol
Appearance Colorless liquid
Boiling Point 197-198 °C[1]
Density 1.057 g/mL at 25 °C[1]
Refractive Index n20/D 1.560[1]
Solubility in Water Practically insoluble[12]
Solubility in Organic Solvents Soluble in alcohol[13]

Table 3: Physical and Chemical Properties of 3-Methylbenzofuran

PropertyValue
Molecular Formula C₉H₈O
Molecular Weight 132.16 g/mol
Appearance Colorless to almost clear liquid[14]
Boiling Point 197 °C[14]
Density 1.06 g/mL[14]
Refractive Index n20/D 1.55[14]

Early Investigations into Biological Activity

Early investigations into the biological effects of benzofuran (then known as coumarone) were primarily focused on its toxicological profile due to its presence in coal tar, a byproduct of industrial processes. Studies from the early to mid-20th century, as reviewed in toxicological profiles by the Agency for Toxic Substances and Disease Registry (ATSDR), indicated that long-term exposure to 2,3-benzofuran could cause damage to the liver, kidneys, lungs, and stomach in animal models.[15][16] These early studies were largely observational and lacked the detailed mechanistic insights of modern pharmacology. There is limited evidence of investigations into specific therapeutic applications or signaling pathway interactions in the early decades following its discovery. The exploration of the diverse pharmacological activities of benzofuran derivatives, such as their anticancer, antimicrobial, and anti-inflammatory properties, is a more recent development in the history of this compound class.

Historical Timeline and Key Milestones

Benzofuran_History cluster_1800s 19th Century cluster_1900s 20th Century cluster_modern Modern Era synthesis 1870: First Synthesis of Benzofuran (Coumarone) by W. H. Perkin isolation Early 20th Century: Isolation of Euparin, a natural benzofuran, from Eupatorium species synthesis->isolation From Lab to Nature toxicology Early-Mid 20th Century: Early toxicological studies of benzofuran due to its presence in coal tar isolation->toxicology Investigating Biological Effects pharma Late 20th - 21st Century: Explosion of research into the pharmacological activities of benzofuran derivatives (anticancer, antimicrobial, etc.) toxicology->pharma Shift to Therapeutic Applications

Key Milestones in Benzofuran History

Logical Workflow for Benzofuran Discovery and Development

The historical progression of benzofuran chemistry follows a logical path from fundamental discovery to application-driven research.

Benzofuran_Workflow A Initial Synthesis (Perkin, 1870) B Characterization of Physical & Chemical Properties A->B C Discovery in Natural Products (e.g., Euparin) A->C E Development of New Synthetic Methodologies A->E D Early Toxicological Assessment B->D F Exploration of Diverse Biological Activities C->F D->F E->F G Modern Drug Discovery & Development F->G

Logical Flow of Benzofuran Research

Conclusion

The journey of benzofuran from a laboratory curiosity to a cornerstone of modern medicinal chemistry highlights a classic trajectory in chemical science. The foundational work of Perkin in its synthesis and the subsequent discovery of its prevalence in nature have paved the way for the development of a vast library of derivatives with a wide spectrum of biological activities. This guide serves as a testament to the enduring importance of fundamental chemical discoveries and their potential to drive innovation in drug development and other scientific fields.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide presents generalized experimental protocols and data for structurally related benzofuran and carboxylic acid derivatives to provide a predictive framework for its physicochemical properties.

Physicochemical Properties

This compound (PubChem CID: 708268) possesses a molecular formula of C12H12O4 and a molecular weight of 220.22 g/mol .[1] Its structure, featuring a benzofuran core, a carboxylic acid group, and an ethoxy substituent, suggests it is a weakly acidic compound with limited aqueous solubility. The lipophilicity, and therefore solubility in organic solvents, is influenced by the benzofuran ring and the ethoxy group.

Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
WaterLowThe hydrophobic benzofuran and ethoxy groups dominate the molecule's character.
5% Sodium Bicarbonate (aq)SolubleAs a carboxylic acid, it is expected to be deprotonated by a weak base to form a more soluble carboxylate salt.[4]
5% Sodium Hydroxide (aq)SolubleA strong base will readily deprotonate the carboxylic acid, leading to the formation of a soluble salt.[4][5]
5% Hydrochloric Acid (aq)InsolubleThe compound is not basic and will remain in its protonated, less soluble form.[4]
EthanolSoluble"Like dissolves like"; the molecule has polar and non-polar regions, similar to ethanol.[2]
Diethyl EtherSolubleThe non-polar character of the benzofuran ring and ethoxy group suggests solubility in ether.[2]
HexaneSparingly SolubleThe presence of the polar carboxylic acid group will limit solubility in highly non-polar solvents.
Stability Profile

The stability of this compound is a critical parameter for its synthesis, storage, and application. The benzofuran ring system can be sensitive to strong acidic conditions, which may lead to ring-opening or other degradation pathways.[2] However, many synthetic procedures for benzofurans utilize acidic catalysts, indicating that stability is dependent on the specific derivative and reaction conditions.[2] Carboxylic acid derivatives' stability is influenced by factors like pH, temperature, and light exposure.

Table 2: Predicted Stability of this compound under Different Conditions

ConditionPredicted StabilityPotential Degradation Pathways
Neutral pH (aqueous)ModerateHydrolysis of the ethoxy group is possible over extended periods or at elevated temperatures.
Acidic pH (aqueous)Low to ModeratePotential for acid-catalyzed hydrolysis or degradation of the benzofuran ring.[2]
Alkaline pH (aqueous)Moderate to HighFormation of the carboxylate salt can enhance stability against some degradation pathways.
Elevated TemperatureLow to ModerateSusceptible to decarboxylation or other thermal degradation reactions.
Exposure to LightModerateBenzofuran derivatives can be photolabile; the extent depends on the substitution pattern.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound, adapted from standard laboratory procedures for organic acids.

Determination of Aqueous and Organic Solvent Solubility

This protocol outlines a standard shake-flask method to determine the solubility of the compound in various solvents.

4.1. Materials

  • This compound

  • Deionized water

  • 5% (w/v) Sodium Bicarbonate solution

  • 5% (w/v) Sodium Hydroxide solution

  • 5% (v/v) Hydrochloric Acid solution

  • Ethanol (95%)

  • Diethyl ether

  • Hexane

  • Scintillation vials or test tubes

  • Orbital shaker or vortex mixer

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

4.2. Procedure

  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to allow any undissolved solid to settle.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

G cluster_0 Solubility Determination Workflow A Weigh excess compound into vials B Add known volume of solvent A->B C Equilibrate on shaker (24-48h) B->C D Allow undissolved solid to settle C->D E Withdraw and dilute supernatant D->E F Analyze by HPLC-UV E->F G Calculate solubility F->G

Solubility Determination Workflow
Stability Testing Protocol

This protocol is based on the ICH Q1A (R2) guidelines for stability testing of new drug substances and outlines a procedure to assess the stability of the compound under various environmental conditions.[6]

5.1. Materials

  • High-purity this compound

  • Vials with inert stoppers

  • Forced-air stability chambers

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Reference standards for the compound and any known impurities

5.2. Procedure

  • Sample Preparation: Accurately weigh a known amount of the compound into multiple vials for each storage condition.

  • Storage Conditions: Place the vials in stability chambers maintained at the following long-term, intermediate, and accelerated conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Time Points: Withdraw vials for analysis at specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing; 0, 3, and 6 months for accelerated testing).

  • Analysis: At each time point, analyze the samples for:

    • Assay: Quantify the amount of remaining this compound using a validated stability-indicating HPLC method.

    • Impurities: Identify and quantify any degradation products.

    • Physical Appearance: Note any changes in color, crystallinity, or morphology.

  • Data Evaluation: Evaluate the data to determine the rate of degradation and establish a re-test period or shelf life.

G cluster_1 ICH Stability Testing Workflow A Prepare and store samples at various conditions (T, RH) B Withdraw samples at specific time points A->B C Analyze for assay, impurities, and physical appearance B->C D Evaluate degradation rate C->D E Establish re-test period D->E

ICH Stability Testing Workflow
Forced Degradation Studies

To understand the degradation pathways and to develop a stability-indicating analytical method, forced degradation studies are essential.

6.1. Conditions

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).

  • Photodegradation: Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines.

6.2. Analysis Analyze the stressed samples by HPLC-PDA/MS to separate the parent compound from its degradation products and to elucidate the structures of the major degradants.

G cluster_2 Forced Degradation Study Logic A Subject compound to stress conditions (Acid, Base, Oxidation, Heat, Light) B Analyze stressed samples by HPLC-PDA/MS A->B C Separate parent from degradants B->C D Identify and characterize degradants C->D E Develop stability-indicating method D->E

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the synthesis of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid, a benzofuran derivative of interest in medicinal chemistry and drug development. Benzofuran scaffolds are integral to numerous biologically active compounds. The synthetic route presented herein is a multi-step process adapted from established methods for analogous compounds, involving the formation of a substituted benzofuran ring followed by functional group manipulations. This protocol provides a comprehensive guide, including reagent specifications, reaction conditions, and purification methods.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern on the benzofuran core plays a crucial role in modulating their biological effects. This compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The following protocol details a plausible and robust synthetic pathway to obtain this target compound.

Synthesis Pathway Overview

The synthesis of this compound can be envisioned through a multi-step sequence, commencing with the synthesis of the core benzofuran structure, followed by the introduction of the carboxylic acid functionality. A likely precursor is the corresponding ethyl ester, which can be hydrolyzed in the final step.

Synthesis_Workflow A 4-Ethoxyphenol C Pechemann Condensation A->C B Ethyl Acetoacetate B->C D 7-Ethoxy-4-methylcoumarin C->D H2SO4 E Bromination D->E NBS F 3-Bromo-7-ethoxy-4-methylcoumarin E->F G Perkin Rearrangement F->G NaOH, EtOH H This compound G->H

Figure 1: Proposed synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Ethoxy-4-methylcoumarin

This step involves the Pechmann condensation of 4-ethoxyphenol with ethyl acetoacetate in the presence of a strong acid catalyst.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
4-Ethoxyphenol622-62-8138.1610 g (72.4 mmol)
Ethyl acetoacetate141-97-9130.1410.4 g (79.6 mmol)
Sulfuric acid (conc.)7664-93-998.0850 mL
Ethanol64-17-546.07For recrystallization
IceN/A18.02As needed

Procedure:

  • To a cooled (0-5 °C) round-bottom flask containing concentrated sulfuric acid (50 mL), slowly add a mixture of 4-ethoxyphenol (10 g) and ethyl acetoacetate (10.4 g) with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture carefully onto crushed ice with stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to afford pure 7-ethoxy-4-methylcoumarin.

Step 2: Synthesis of 3-Bromo-7-ethoxy-4-methylcoumarin

This step involves the bromination of the synthesized coumarin at the 3-position using N-bromosuccinimide (NBS).

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
7-Ethoxy-4-methylcoumarin31005-02-4204.2110 g (49.0 mmol)
N-Bromosuccinimide (NBS)128-08-5177.989.1 g (51.4 mmol)
Benzoyl peroxide94-36-0242.230.1 g (initiator)
Carbon tetrachloride56-23-5153.82100 mL

Procedure:

  • A mixture of 7-ethoxy-4-methylcoumarin (10 g), N-bromosuccinimide (9.1 g), and a catalytic amount of benzoyl peroxide (0.1 g) in carbon tetrachloride (100 mL) is refluxed for 4 hours.

  • The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude 3-bromo-7-ethoxy-4-methylcoumarin, which can be used in the next step without further purification or recrystallized from ethanol if necessary.

Step 3: Synthesis of this compound via Perkin Rearrangement

This final step involves the base-catalyzed rearrangement of the 3-bromocoumarin to the target benzofuran-3-carboxylic acid.[1]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
3-Bromo-7-ethoxy-4-methylcoumarinN/A283.110 g (35.3 mmol)
Sodium hydroxide (NaOH)1310-73-240.004.2 g (105.9 mmol)
Ethanol64-17-546.07100 mL
Hydrochloric acid (conc.)7647-01-036.46To acidify

Procedure:

  • Dissolve 3-bromo-7-ethoxy-4-methylcoumarin (10 g) in ethanol (100 mL) in a round-bottom flask.

  • Add a solution of sodium hydroxide (4.2 g) in water (20 mL) to the flask.

  • The reaction mixture is heated to reflux for 3 hours.[1] The reaction can be monitored by thin-layer chromatography.

  • After completion, the ethanol is removed under reduced pressure.

  • The residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of ~2.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent such as aqueous ethanol to yield pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

StepReaction NameKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1Pechmann Condensation4-Ethoxyphenol, Ethyl acetoacetate, H₂SO₄None0 - RT1280-90
2Bromination7-Ethoxy-4-methylcoumarin, NBSCarbon tetrachlorideReflux485-95
3Perkin Rearrangement3-Bromo-7-ethoxy-4-methylcoumarin, NaOHEthanol/WaterReflux3~90[1]

Note: Expected yields are based on analogous reactions reported in the literature and may vary.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Melting Point: To be determined experimentally.

  • ¹H NMR: Expected signals for the ethoxy group (triplet and quartet), methyl group (singlet), aromatic protons, and the carboxylic acid proton.

  • ¹³C NMR: Expected signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the compound (C₁₂H₁₂O₄, MW: 220.22 g/mol ).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-O-C stretching of the furan and ether moieties.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric acid, hydrochloric acid) and bromine-containing compounds (NBS) are corrosive and toxic. Handle with extreme care.

  • Carbon tetrachloride is a hazardous solvent and should be handled with appropriate precautions.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

References

Application Notes and Protocols for 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: The experimental data and observed effects presented in these application notes are hypothetical and are projected based on the reported activities of structurally related benzofuran derivatives. These notes are intended to serve as a guideline for potential research applications and methodologies. Investigators should conduct their own experiments to validate these potential activities.

Introduction

Benzofuran derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] Natural and synthetic benzofurans have been reported to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The core benzofuran scaffold serves as a versatile template for the development of novel therapeutic agents. Specifically, derivatives of benzofuran-3-carboxylic acid have shown promise as potent bioactive molecules.[1][5] 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid is a synthetic derivative belonging to this class, and its ethoxy and methyl substitutions may influence its pharmacokinetic and pharmacodynamic properties. These notes provide a hypothetical framework for investigating the in vitro anticancer and antimicrobial potential of this compound.

Potential Applications
  • Anticancer Research: Based on the cytotoxic effects of related compounds against various cancer cell lines, this compound is a candidate for screening as an anticancer agent.[4][6][7] It may be investigated for its ability to induce apoptosis or cause cell cycle arrest in tumor cells.

  • Antimicrobial Research: Several benzofuran derivatives have demonstrated activity against Gram-positive bacteria and fungi.[1][2][5] This compound could be evaluated as a potential lead for the development of new antimicrobial agents.

Hypothetical Data Presentation

The following data is illustrative and based on activities reported for analogous benzofuran structures.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound

The cytotoxic activity of the compound was assessed using an MTT assay after 48 hours of exposure.

Cell LineTypeHypothetical IC₅₀ (µM)
MCF-7Human Breast Adenocarcinoma15.5
A549Human Lung Carcinoma22.8
HCT116Human Colon Carcinoma18.2
HUVECNormal Human Endothelial> 100
Table 2: Hypothetical In Vitro Antimicrobial Activity of this compound

The antimicrobial activity was determined using a broth microdilution assay.

MicroorganismTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria32
Bacillus subtilisGram-positive Bacteria64
Escherichia coliGram-negative Bacteria> 128
Candida albicansFungus (Yeast)64

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol describes a method for determining the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8] Incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is for determining the minimum concentration of the compound that inhibits the visible growth of a microorganism.[10]

Materials:

  • 96-well round-bottom plates (sterile)

  • Bacterial/Fungal strains (e.g., S. aureus, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • This compound

  • DMSO (sterile)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[11] Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[10]

  • Compound Preparation: Prepare a stock solution of the compound in DMSO. In the first column of a 96-well plate, add the compound to the broth to achieve the highest desired concentration.

  • Serial Dilution: Perform two-fold serial dilutions across the plate by transferring half the volume from each well to the next. This will create a gradient of compound concentrations.[12]

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[11] Include a positive control (inoculum with no compound) and a negative/sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]

Visualizations

G Hypothetical Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed cells in 96-well plate p2 Prepare serial dilutions of test compound e1 Treat cells with compound dilutions p2->e1 e2 Incubate for 48 hours (37°C, 5% CO2) e1->e2 e3 Add MTT reagent to each well e2->e3 e4 Incubate for 4 hours e3->e4 a1 Solubilize formazan crystals (DMSO) e4->a1 a2 Read absorbance at 570 nm a1->a2 a3 Calculate % viability and determine IC50 a2->a3 G Hypothetical Intrinsic Apoptosis Pathway compound 5-Ethoxy-2-methyl- benzofuran-3-carboxylic acid stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 bax_bak Bax / Bak (Pro-apoptotic) stress->bax_bak bcl2->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Effector) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes: Anticancer Potential of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct studies on the anticancer activity of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid were found in the reviewed literature. The following application notes are based on the reported activities of structurally similar benzofuran derivatives, particularly those with substitutions at the 2, 3, and 5 positions of the benzofuran core. The information is intended to provide a theoretical framework for potential applications and guide future research.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] The benzofuran scaffold is a key structural motif in several natural products and synthetic molecules with therapeutic properties.[1][2] Modifications of the benzofuran ring system have led to the development of compounds with enhanced cytotoxicity towards various cancer cell lines. This document outlines the potential application of this compound in cancer research, based on the activities of its structural analogs.

Potential Mechanism of Action

Based on studies of related benzofuran compounds, the anticancer activity of this compound could be mediated through several mechanisms:

  • Induction of Apoptosis: Many benzofuran derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often a key mechanism for their anticancer effects.[1][4]

  • Cell Cycle Arrest: Certain benzofuran analogs can halt the cell cycle at specific phases, such as G2/M, preventing cancer cell proliferation.[1]

  • Inhibition of Kinases: Some benzofuran derivatives have been identified as inhibitors of crucial signaling kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6]

Anticipated In Vitro Activity

Based on the data from analogous compounds, this compound is hypothesized to exhibit cytotoxic activity against a range of human cancer cell lines. The table below summarizes the activities of some representative benzofuran derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
3-Methylbenzofuran derivative (16b)A549 (Non-small cell lung cancer)1.48[1]
Benzofuran-2-carboxamide derivative (50g)HCT-116 (Colon carcinoma)0.87[1]
Benzofuran-2-carboxamide derivative (50g)HeLa (Cervical cancer)0.73[1]
Benzofuran-2-carboxamide derivative (50g)A549 (Non-small cell lung cancer)0.57[1]
Benzofuran-based carboxylic acid (44b)MDA-MB-231 (Breast cancer)2.52[1]
3-Amidobenzofuran derivative (28g)MDA-MB-231 (Breast cancer)3.01[1]
3-Oxadiazolylbenzofuran derivative (14c)HCT116 (Colon cancer)3.27[1]
Benzofuran-based carboxylic acid derivative (9e)MDA-MB-231 (Breast cancer)2.52[7][8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of the compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with a complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability versus the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells after treatment with the compound.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are apoptotic, and PI-positive cells are necrotic.

Cell Cycle Analysis

This protocol is used to determine the effect of the compound on the cell cycle progression of cancer cells.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined.

Visualizations

Below are diagrams illustrating potential signaling pathways and experimental workflows relevant to the study of benzofuran derivatives in cancer research.

G Potential Signaling Pathway Inhibition by Benzofuran Derivatives Benzofuran Derivative Benzofuran Derivative VEGFR-2 VEGFR-2 Benzofuran Derivative->VEGFR-2 Inhibition Apoptosis Apoptosis Benzofuran Derivative->Apoptosis Induction PI3K/Akt Pathway PI3K/Akt Pathway VEGFR-2->PI3K/Akt Pathway MAPK Pathway MAPK Pathway VEGFR-2->MAPK Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Angiogenesis Angiogenesis PI3K/Akt Pathway->Angiogenesis MAPK Pathway->Cell Proliferation

Caption: Potential inhibition of VEGFR-2 signaling by benzofuran derivatives.

G Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Assays cluster_1 Downstream Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis Mechanism of Action Studies Mechanism of Action Studies Data Analysis->Mechanism of Action Studies

Caption: Workflow for evaluating the anticancer activity of a test compound.

References

Application Notes and Protocols for 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofuran derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The benzofuran scaffold is a versatile nucleus for the design of novel bioactive molecules.[2] This document provides detailed application notes and experimental protocols for the investigation of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid as a potential antimicrobial agent. The methodologies outlined below are based on established antimicrobial susceptibility testing standards and are intended for use by researchers, scientists, and drug development professionals.

While specific antimicrobial data for this compound is not yet extensively published, the broader family of benzofuran derivatives has shown promising activity against a range of microbial pathogens. For instance, certain halogenated derivatives of 3-benzofurancarboxylic acids have demonstrated activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 200 μg/mL.[3] This document will guide the user through the necessary steps to determine the antimicrobial efficacy of the specified compound.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be organized into clear and concise tables to facilitate comparison and analysis. Below are template tables that can be populated with experimental results.

Table 1: In Vitro Antibacterial Activity of this compound (Example Data Structure)

Test MicroorganismMinimum Inhibitory Concentration (MIC) in μg/mLMinimum Bactericidal Concentration (MBC) in μg/mLZone of Inhibition (mm)
Staphylococcus aureus (ATCC 29213)
Bacillus subtilis (ATCC 6633)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Ciprofloxacin (Positive Control)

Table 2: In Vitro Antifungal Activity of this compound (Example Data Structure)

Test MicroorganismMinimum Inhibitory Concentration (MIC) in μg/mLMinimum Fungicidal Concentration (MFC) in μg/mL
Candida albicans (ATCC 90028)
Aspergillus niger (ATCC 16404)
Amphotericin B (Positive Control)

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on widely accepted standards in microbiology.[4][5]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or solvent used to dissolve the compound)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL.[4]

  • Inoculate each well with the microbial suspension.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Objective: To determine the lowest concentration of the test compound that kills 99.9% of the initial microbial inoculum.

Materials:

  • Results from the MIC test

  • Nutrient agar plates

  • Sterile micropipettes and loops

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto separate nutrient agar plates.

  • Incubate the plates under the same conditions as the MIC test.

  • The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.

Protocol 3: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

Objective: To qualitatively assess the antimicrobial activity of the test compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Sterile cork borer or well cutter

  • Test compound solution of known concentration

Procedure:

  • Prepare MHA plates and allow them to solidify.

  • Using a sterile cotton swab, evenly spread the standardized microbial inoculum over the entire surface of the agar plate.[4]

  • Create wells of uniform diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution into each well.

  • Include a positive control (standard antibiotic) and a negative control (solvent) in separate wells.

  • Incubate the plates at 37°C for 18-24 hours for bacteria.

  • Measure the diameter of the zone of inhibition around each well in millimeters.[4]

Visualizations

Below are diagrams created using the DOT language to illustrate key workflows.

Experimental_Workflow_for_Antimicrobial_Screening cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Further Characterization Compound Preparation Compound Preparation MIC Determination MIC Determination Compound Preparation->MIC Determination Serial Dilution MBC/MFC Determination MBC/MFC Determination MIC Determination->MBC/MFC Determination Subculturing Agar Well Diffusion Agar Well Diffusion MIC Determination->Agar Well Diffusion Qualitative Assessment Time-Kill Assay Time-Kill Assay MBC/MFC Determination->Time-Kill Assay Cytotoxicity Assay Cytotoxicity Assay Agar Well Diffusion->Cytotoxicity Assay

Caption: Workflow for antimicrobial agent evaluation.

MIC_Determination_Workflow Broth Microdilution MIC Assay Workflow A Prepare stock solution of This compound B Perform 2-fold serial dilutions in 96-well plate with broth A->B D Inoculate all wells (except sterility control) with microbial suspension B->D C Prepare standardized microbial inoculum (0.5 McFarland) C->D E Incubate at appropriate temperature and duration D->E F Read results visually or with a microplate reader E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for MIC determination.

References

Application Notes and Protocols for Investigating the Biological Activity of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial investigation of the biological activities of the novel compound, 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid. Benzofuran derivatives are a well-established class of heterocyclic compounds recognized for their wide-ranging pharmacological properties, including anticancer, antimicrobial, and antioxidant effects.[1][2][3][4][5][6] This document outlines detailed protocols for a panel of primary screening assays to elucidate the potential therapeutic value of this specific molecule.

Rationale for Assay Selection

Given the known biological activities of structurally related benzofuran and carboxylic acid-containing molecules, the following preliminary assays are recommended to characterize the bioactivity of this compound:

  • Anticancer Activity: Many benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][4][6][7]

  • Antimicrobial Activity: The benzofuran scaffold is present in compounds with notable antibacterial and antifungal properties.[3][5]

  • Antioxidant Activity: The potential for benzofuran derivatives to act as antioxidants has been documented.[8][9]

The following sections provide detailed protocols for assays corresponding to these potential activities.

Data Presentation

All quantitative data from the following experimental protocols should be meticulously recorded and summarized in structured tables for clear comparison and interpretation.

Table 1: In Vitro Anticancer Activity of this compound

Cancer Cell LineIC₅₀ (µM)
e.g., MCF-7 (Breast)
e.g., A549 (Lung)
e.g., HeLa (Cervical)
e.g., K562 (Leukemia)

Table 2: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
e.g., Staphylococcus aureus (Gram-positive)
e.g., Escherichia coli (Gram-negative)
e.g., Candida albicans (Fungus)

Table 3: Antioxidant Activity of this compound

AssayEC₅₀ (µM)
DPPH Radical Scavenging Assay

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol is designed to assess the cytotoxic (cell-killing) potential of the test compound against various cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cell_culture Culture Cancer Cell Lines cell_harvest Harvest and Count Cells cell_culture->cell_harvest cell_seeding Seed Cells into 96-Well Plate cell_harvest->cell_seeding add_compound Add Compound to Wells cell_seeding->add_compound compound_prep Prepare Serial Dilutions of Test Compound compound_prep->add_compound incubation_24h Incubate for 24-72 hours add_compound->incubation_24h add_mtt Add MTT Reagent incubation_24h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h add_solubilizer Add Solubilization Solution incubation_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for MTT-based cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, K562)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.

    • Harvest the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge.

    • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is less than 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

    • After 24 hours of cell incubation, remove the old medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.

    • Incubate the plate for another 24 to 72 hours.

  • MTT Assay and Measurement:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various microbial strains.

Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation and Reading compound_prep Prepare Serial Dilutions of Test Compound inoculum_prep Prepare Standardized Microbial Inoculum add_compound Add Compound Dilutions compound_prep->add_compound add_inoculum Inoculate Wells inoculum_prep->add_inoculum add_broth Add Broth to 96-Well Plate add_broth->add_compound add_compound->add_inoculum incubation_24h Incubate for 18-24 hours read_mic Visually Determine MIC incubation_24h->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well round-bottom plates

  • This compound

  • DMSO

  • Standard antibiotics (e.g., ampicillin, fluconazole) as positive controls

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate, pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Preparation and Plate Setup:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add 100 µL of broth to all wells.

    • Add 100 µL of the compound stock solution to the first well and perform 2-fold serial dilutions across the plate by transferring 100 µL from one well to the next.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared inoculum to each well (except the sterility control).

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

Data Analysis:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol assesses the antioxidant potential of the test compound by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced, leading to a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

Signaling Pathway/Mechanism Diagram:

G cluster_0 DPPH Radical Scavenging Mechanism DPPH DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H + H• Antioxidant_H Antioxidant-H (Test Compound) Antioxidant_radical Antioxidant• Antioxidant_H->Antioxidant_radical - H•

Caption: DPPH radical scavenging by an antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of the test compound and the positive control in methanol.

    • Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the control, add 100 µL of methanol instead of the sample.

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100

  • Plot the percentage of scavenging activity against the compound concentration.

  • Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

By following these detailed protocols, researchers can effectively screen this compound for its potential anticancer, antimicrobial, and antioxidant activities, providing a solid foundation for further drug development efforts.

References

Formulation of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic Acid for Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and use of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid for in vitro cell culture studies. This document outlines protocols for solubility determination, stock solution preparation, and suggests potential avenues for investigating its biological activity based on the known functions of related benzofuran derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₂H₁₂O₄[1]
Molecular Weight 220.22 g/mol [1][2]
Appearance Solid (visual inspection)
Purity >95% (recommended)
Storage Store at -20°C as a solidGeneral recommendation

Solubility Determination

The solubility of this compound in common cell culture-compatible solvents has not been empirically determined in publicly available literature. Therefore, it is crucial to perform a solubility test before preparing a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its ability to dissolve a wide range of small organic molecules.

Table 2: Recommended Solvents for Solubility Testing

SolventRationale
Dimethyl Sulfoxide (DMSO) Primary choice for dissolving hydrophobic small molecules for cell culture.
Ethanol (EtOH) A potential alternative, though generally less effective for highly hydrophobic compounds.
Phosphate-Buffered Saline (PBS) To determine aqueous solubility, which is expected to be low.
Experimental Protocol: Solubility Determination in DMSO

This protocol provides a method to estimate the solubility of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO (cell culture grade)

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile tips

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 5 mg) and transfer it to a sterile microcentrifuge tube.

  • Add a small, measured volume of DMSO (e.g., 100 µL) to the tube.

  • Vortex the tube vigorously for 2-3 minutes.

  • Visually inspect for complete dissolution.

  • If the compound dissolves completely, continue adding pre-weighed aliquots of the compound (e.g., 1 mg at a time), vortexing thoroughly after each addition, until a precipitate is observed.

  • If the compound does not dissolve in the initial volume, incrementally add more DMSO (e.g., in 50 µL steps), vortexing after each addition, until it is fully dissolved.

  • Calculate the approximate solubility based on the final concentration at which the compound is fully dissolved.

Preparation of Stock and Working Solutions

Once the solubility in DMSO is determined, a high-concentration stock solution can be prepared. It is critical to minimize the final concentration of DMSO in the cell culture medium, as it can be toxic to cells at higher concentrations (typically above 0.5%).[3][4]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber glass vials or polypropylene tubes

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Calculate the required mass:

    • Mass (mg) = 10 mmol/L * Volume (L) * 220.22 g/mol * 1000 mg/g

    • For 1 mL of a 10 mM stock, weigh out 2.2022 mg of the compound.

  • Dissolution:

    • Aseptically transfer the weighed compound into a sterile vial.

    • Add the calculated volume of sterile DMSO.

    • Vortex thoroughly for 5-10 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if necessary.

  • Sterilization (Optional):

    • If required, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light. Properly stored stock solutions are typically stable for several months.

Experimental Protocol: Preparation of Working Solutions

Procedure:

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

  • It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.

  • Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound.

Table 3: Example Dilution Series for a 10 mM Stock Solution

Desired Final Concentration (µM)Volume of 10 mM Stock (µL) for 1 mL of MediumFinal DMSO Concentration (%)
10.10.001
50.50.005
101.00.01
252.50.025
505.00.05
10010.00.1

Potential Biological Activity and Signaling Pathways

Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, and anticancer effects.[5][6] These effects are often mediated through the modulation of key cellular signaling pathways. Based on the literature for related compounds, this compound could potentially interact with the following pathways:

  • NF-κB Signaling Pathway: A crucial regulator of inflammation and cell survival.[5]

  • MAPK Signaling Pathway: Involved in cellular processes like proliferation, differentiation, and apoptosis.[5]

  • mTOR Signaling Pathway: A central regulator of cell growth, proliferation, and metabolism.[1]

Further experimental validation is required to determine the precise mechanism of action of this compound.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_exp Cell Culture Experiment cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot & Store (-20°C) dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Solutions (in Culture Medium) thaw->dilute treat Treat Cells dilute->treat assay Perform Cellular Assays (e.g., Viability, Apoptosis) treat->assay analyze Analyze & Interpret Results assay->analyze

Caption: Workflow for preparing and using this compound in cell culture.

Potential Signaling Pathway: NF-κB

G compound 5-Ethoxy-2-methyl- benzofuran-3-carboxylic acid IKK IKK Complex compound->IKK Inhibits? stimulus Pro-inflammatory Stimulus receptor Receptor stimulus->receptor receptor->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to transcription Gene Transcription (Inflammatory Cytokines) nucleus->transcription Initiates

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Potential Signaling Pathway: mTOR

G compound 5-Ethoxy-2-methyl- benzofuran-3-carboxylic acid mTORC1 mTORC1 compound->mTORC1 Inhibits? growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor PI3K PI3K receptor->PI3K Akt Akt PI3K->Akt Akt->mTORC1 downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->downstream cell_growth Cell Growth & Proliferation downstream->cell_growth

Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway.

Safety Precautions

  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Disclaimer: These protocols and application notes are intended for guidance and informational purposes only. Researchers should optimize these protocols based on their specific cell lines and experimental conditions. It is the user's responsibility to ensure safe laboratory practices.

References

Application Notes and Protocols for the Quantification of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed analytical methods for the quantitative determination of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid. The protocols described herein are based on established analytical techniques for similar benzofuran derivatives and carboxylic acids, offering robust and reliable methodologies for researchers in pharmaceutical and chemical analysis. The primary methods detailed are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), suitable for both bulk substance and trace-level analysis in various matrices.

Introduction

This compound is a benzofuran derivative of interest in medicinal chemistry and drug discovery.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note outlines two primary analytical methods for its quantification. Benzofuran derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making their analysis a key aspect of pharmaceutical research.[1][3]

Analytical Methods

Two principal methods are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method suitable for routine analysis and quality control of the bulk drug substance.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the determination of low concentrations of the analyte in complex biological matrices.[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from established protocols for related benzofuran carboxylic acid derivatives.[5]

2.1.1. Experimental Protocol

a. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Phosphoric acid (analytical grade).

  • Reference standard of this compound.

b. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A). A typical gradient could be:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of the analyte (typically around the λmax).

  • Injection Volume: 10 µL.

c. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a suitable solvent (e.g., Acetonitrile or Methanol).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase initial composition.

  • Sample Solution: Dissolve the sample containing the analyte in the diluent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

2.1.2. Data Presentation

ParameterTypical Value
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for high sensitivity and selectivity, making it suitable for bioanalytical applications.[4][6]

2.2.1. Experimental Protocol

a. Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole).

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended.

b. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile with 0.1% Formic Acid (Solvent B) and Water with 0.1% Formic Acid (Solvent A). A fast gradient is often employed for high throughput.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor ion [M-H]⁻ → Product ion(s). Specific m/z values need to be determined by direct infusion of the standard.

    • Internal Standard: Precursor ion [M-H]⁻ → Product ion(s).

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

d. Sample Preparation (for Biological Samples):

  • Protein Precipitation: To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex: Mix for 1 minute.

  • Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject: Inject into the LC-MS/MS system.

2.2.2. Data Presentation

ParameterTypical Value
Linearity (R²)> 0.995
Range0.1 - 100 ng/mL
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Matrix EffectAssessed and minimized

Visualizations

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Sample Test Sample SamplePrep Sample Solution (Dilution & Filtration) Sample->SamplePrep Working Working Standards (Calibration Curve) Stock->Working HPLC HPLC System (C18 Column) Working->HPLC SamplePrep->HPLC UV UV Detector HPLC->UV Data Chromatogram UV->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV quantification.

LC-MS/MS Bioanalytical Workflow

LCMSMS_Workflow cluster_sample_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma/Serum Sample Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC UPLC Separation (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Peak_Area Peak Area Ratio (Analyte/IS) MS->Peak_Area Calibration Calibration Curve Peak_Area->Calibration Concentration Concentration Calculation Calibration->Concentration

Caption: Bioanalytical workflow using LC-MS/MS.

References

Purifying 5-Ethoxy-2-methyl-benzofuran-3-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of a compound is paramount. This document provides detailed application notes and experimental protocols for the purification of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules. The following methods are based on established procedures for structurally similar benzofuran derivatives and can be adapted to achieve high purity of the target compound.

Purification Strategies

The primary methods for purifying this compound are column chromatography and recrystallization. The choice of method will depend on the nature and quantity of impurities present in the crude product.

  • Column Chromatography: This technique is highly effective for separating the target compound from a complex mixture of impurities with different polarities.

  • Recrystallization: This method is ideal for removing small amounts of impurities from a relatively pure product, yielding highly crystalline material.

Experimental Protocols

The following protocols are generalized from methods used for analogous benzofuran carboxylic acids and may require optimization for the specific batch of this compound.

Purification by Column Chromatography

Column chromatography using silica gel is a standard and effective method for the purification of benzofuran derivatives. The polarity of the eluent is critical for achieving good separation. For carboxylic acids, the addition of a small amount of a polar solvent like acetic acid or formic acid to the mobile phase can improve peak shape and reduce tailing by suppressing the ionization of the carboxylic acid group.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate). A gradient of 0% to 30% ethyl acetate in hexane is a common starting point. For acidic compounds, adding 0.1-1% acetic acid to the mobile phase can be beneficial.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified this compound.

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor monitor->elute Adjust Gradient combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Fig. 1: Workflow for Column Chromatography Purification.
Purification by Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The key is to select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Protocol:

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, or mixtures with water) to find a suitable recrystallization solvent. Ethanol or a mixture of ethanol and water is often a good starting point for benzofuran carboxylic acids.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The decreased solubility will cause the pure compound to crystallize. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of the solvent.

G cluster_diss Dissolution cluster_cryst Crystallization cluster_iso Isolation dissolve Dissolve Crude Product in Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter_crystals Collect Crystals by Filtration ice_bath->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals final_product Pure Crystalline Product dry_crystals->final_product

Fig. 2: Workflow for Recrystallization Purification.

Data Presentation

The effectiveness of the purification should be assessed by appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. The following tables provide a template for summarizing the quantitative data from your purification experiments.

Table 1: Summary of Column Chromatography Purification

ParameterBefore PurificationAfter Purification
Appearance
Weight (g)
Purity (by HPLC, %)
Yield (%) N/A
Eluent System N/A

Table 2: Summary of Recrystallization Purification

ParameterBefore PurificationAfter Purification
Appearance
Weight (g)
Purity (by HPLC, %)
Yield (%) N/A
Recrystallization Solvent N/A
Melting Point (°C)

Conclusion

The purification of this compound can be effectively achieved using standard laboratory techniques such as column chromatography and recrystallization. The protocols provided herein serve as a comprehensive guide for researchers. Optimization of the solvent systems for both techniques will be crucial in obtaining a high yield of the product with the desired purity for subsequent applications in research and drug development.

Application Notes and Protocols: Handling and Storage of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the safe handling, storage, and use of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Compound Information

PropertyData
Chemical Name This compound
Molecular Formula C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol
Appearance Solid (form may vary)
Primary Hazards Causes skin and serious eye irritation. May cause respiratory irritation.

Handling Protocols

2.1. Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following minimum PPE.[1][2][3][4]

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves. Inspect for tears or holes before use.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Use a NIOSH-approved respirator if dust or aerosols are generated and local exhaust ventilation is inadequate.

2.2. General Handling Procedures

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][4][5]

  • Avoid generating dust.[1][2][3]

  • Prevent contact with skin, eyes, and clothing.[1][2][3]

  • Wash hands thoroughly with soap and water after handling the compound.[1][2][3][4]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Remove and wash contaminated clothing before reuse.[1][4]

2.3. Spill and Emergency Procedures

  • Minor Spill:

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.[2]

    • Collect the spilled material in a sealed container for proper disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Skin Contact:

    • Immediately wash the affected area with plenty of soap and water.[1]

    • Remove contaminated clothing.

    • If skin irritation occurs, seek medical attention.[1]

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.[1]

  • Inhalation:

    • Move the individual to fresh air.[3][6]

    • If breathing is difficult, provide oxygen.

    • Seek medical attention if symptoms persist.[3][5][6]

Storage Guidelines

Proper storage is essential to maintain the stability and purity of this compound.

Storage ParameterGuideline
Temperature Store in a cool, dry place.[1][2][3][4][6]
Container Keep in a tightly closed container.[1][2][3][4][5][6]
Atmosphere Store in a well-ventilated area.[4][5][6]
Light Store in a dark place to avoid light sensitivity.[1][2]
Incompatibilities Store away from strong oxidizing agents.[1][2][6]

Experimental Protocols

4.1. Preparation of a Stock Solution (e.g., 10 mM in DMSO)

  • Pre-weighing: Tare a clean, dry vial on an analytical balance.

  • Weighing: Carefully add the desired amount of this compound to the vial inside a chemical fume hood. For a 10 mM solution, this would be 2.2022 mg for 1 mL of solvent.

  • Solvent Addition: Add the calculated volume of dimethyl sulfoxide (DMSO) to the vial.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under these conditions should be considered.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container.

Visualized Workflows

Handling_and_Storage_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Work in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh dissolve Dissolve in Solvent weigh->dissolve store_solid Store Solid Compound (Cool, Dry, Dark, Tightly Sealed) weigh->store_solid If not for immediate use store_solution Store Stock Solution (-20°C or -80°C, Light-Protected) dissolve->store_solution decontaminate Decontaminate Work Area dissolve->decontaminate store_solution->decontaminate dispose Dispose of Waste Properly decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling and storage of the compound.

Spill_Response_Protocol cluster_contain Containment cluster_cleanup Cleanup cluster_disposal Disposal spill Spill Occurs ppe Put on PPE spill->ppe isolate Isolate Spill Area ppe->isolate sweep Sweep Solid Material isolate->sweep collect Collect in Sealed Container sweep->collect clean Clean Area with Solvent collect->clean dispose_waste Dispose of Waste per Regulations clean->dispose_waste

Caption: Protocol for responding to a minor spill.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid is a benzofuran derivative. Benzofuran compounds are recognized for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The development and quality control of pharmaceuticals containing such derivatives require robust analytical methods for their identification and quantification. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a powerful and widely used technique for the analysis of aromatic compounds like benzofuran derivatives due to its high resolution, sensitivity, and accuracy.[1]

This application note details a proposed reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is based on established chromatographic principles for aromatic carboxylic acids and benzofuran analogs.

Chromatographic Principles

The separation of this compound is achieved using a C18 stationary phase, which is nonpolar. The mobile phase consists of a polar mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer. In reverse-phase chromatography, polar compounds elute earlier while nonpolar compounds are retained longer on the column. The acidic mobile phase suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the nonpolar stationary phase, which results in improved peak shape and resolution. The benzofuran ring system of the analyte allows for sensitive detection using a UV detector.

Quantitative Data Summary

The following table summarizes the proposed HPLC method parameters and expected performance characteristics for the analysis of this compound.

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 40% B, increase to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 285 nm
Expected Retention Time ~ 6.5 min
Linearity (R²) (Hypothetical) > 0.999
Limit of Detection (LOD) (Hypothetical) 0.05 µg/mL
Limit of Quantitation (LOQ) (Hypothetical) 0.15 µg/mL

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol (HPLC grade, for sample preparation)

2. Instrumentation

A standard HPLC system equipped with the following components is suitable for this analysis:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Thermostatted Column Compartment

  • UV-Vis Detector

3. Preparation of Mobile Phases

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of ultrapure water. Mix well and bring to volume with ultrapure water.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

4. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 50 µg/mL for the calibration curve.

5. Sample Preparation

  • Accurately weigh a portion of the sample containing the analyte and transfer it to a volumetric flask.

  • Add a suitable volume of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, further dilute the filtered solution with the mobile phase to a concentration within the calibration range.

6. HPLC Method Parameters

ParameterSetting
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 285 nm
Run Time 15 minutes

7. Data Analysis

  • Integrate the peak area of this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Workflow and Pathway Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation (A: 0.1% Formic Acid in Water, B: Acetonitrile) hplc_injection Inject Sample (10 µL) prep_mobile_phase->hplc_injection prep_standards Standard Solution Preparation calibration_curve Calibration Curve Construction prep_standards->calibration_curve prep_sample Sample Preparation (Dissolution & Filtration) prep_sample->hplc_injection hplc_separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->hplc_separation hplc_detection UV Detection (285 nm) hplc_separation->hplc_detection data_acquisition Data Acquisition hplc_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration peak_integration->calibration_curve quantification Quantification of Analyte peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte This compound Properties Aromatic & Carboxylic Acid Properties Analyte->Properties Retention Analyte Retention Analyte->Retention Method Reverse-Phase HPLC Properties->Method Detection UV Detection Properties->Detection StationaryPhase Nonpolar Stationary Phase (C18) Method->StationaryPhase MobilePhase Polar, Acidic Mobile Phase Method->MobilePhase StationaryPhase->Retention MobilePhase->Retention Retention->Detection Quantification Accurate Quantification Detection->Quantification

Caption: Logical relationship of analyte properties and HPLC method components for successful analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, which is typically a two-step process: (1) Cyclization to form the ethyl ester intermediate, followed by (2) Saponification (hydrolysis) to yield the final carboxylic acid product.

Issue IDProblemPossible CausesSuggested Solutions
Step 1: Cyclization
CYC-01Low or no yield of ethyl 5-ethoxy-2-methylbenzofuran-3-carboxylate 1. Incomplete initial reaction: The reaction between 4-ethoxyphenol and ethyl 2-chloroacetoacetate may not have gone to completion. 2. Ineffective cyclizing agent: The concentration or activity of the cyclizing agent (e.g., sulfuric acid) may be insufficient. 3. Decomposition of starting materials or product: The reaction temperature might be too high.1. Reaction Monitoring: Use TLC to monitor the initial condensation reaction to ensure the starting material is consumed before initiating cyclization. 2. Agent Concentration: Ensure the sulfuric acid is concentrated and used in the correct stoichiometric amount. Consider a slow, dropwise addition at a low temperature (e.g., 0°C) to control the reaction. 3. Temperature Control: Maintain the recommended temperature throughout the reaction. For the cyclization step, keeping the temperature low is crucial.
CYC-02Formation of a dark, tarry substance 1. Polymerization: The acidic conditions and/or high temperatures can cause polymerization of the phenol or other reactive species. 2. Side reactions: Unwanted side reactions may be occurring due to impurities in the starting materials or incorrect reaction conditions.1. Temperature Control: Strictly control the temperature during the addition of the cyclizing agent. 2. Purify Starting Materials: Ensure the 4-ethoxyphenol and other reagents are of high purity. 3. Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Step 2: Hydrolysis
HYD-01Incomplete hydrolysis of the ester 1. Insufficient base: The amount of base (e.g., KOH) may not be enough to fully hydrolyze the ester. 2. Short reaction time: The reaction may not have been allowed to proceed for a sufficient duration. 3. Low reaction temperature: The temperature may be too low for the hydrolysis to go to completion.1. Stoichiometry: Use a molar excess of the base (e.g., 1.5-2 equivalents). 2. Reaction Time: Monitor the reaction by TLC until the starting ester spot has completely disappeared. A typical reaction time for a similar methoxy analog is 12 hours.[1] 3. Temperature: Refluxing the reaction mixture is generally required. For a similar methoxy analog, a temperature of 80°C was effective.[1]
HYD-02Difficulty in precipitating the final product 1. Incorrect pH: The pH of the solution after acidification may not be low enough to fully protonate the carboxylate salt. 2. Product is too soluble: The product may have some solubility in the reaction mixture, even after acidification.1. pH Adjustment: Carefully add acid (e.g., HCl) until the pH is acidic (pH 2-3) to ensure complete precipitation. 2. Cooling and Seeding: Cool the mixture in an ice bath to reduce solubility. If the product is known to be crystalline, adding a seed crystal can induce precipitation. 3. Extraction: If precipitation is still an issue, extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate.
Purification
PUR-01Product is difficult to purify 1. Presence of persistent impurities: Side products from either the cyclization or hydrolysis step may be co-eluting with the product during chromatography or co-precipitating.1. Recrystallization: Attempt recrystallization from a suitable solvent or solvent mixture. 2. Column Chromatography: If recrystallization is ineffective, use column chromatography with a carefully chosen eluent system. Monitor fractions closely by TLC. 3. Wash the crude product: Before final purification, wash the crude product with appropriate solvents to remove unreacted starting materials or soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and effective route involves two main steps. First, the synthesis of the intermediate, ethyl 5-ethoxy-2-methylbenzofuran-3-carboxylate, through the reaction of 4-ethoxyphenol with an acetoacetate derivative followed by an acid-catalyzed cyclization. The second step is the hydrolysis (saponification) of this ethyl ester to the final carboxylic acid using a base like potassium hydroxide, followed by acidification.

Q2: What are the critical parameters to control for a high yield in the cyclization step?

A2: Temperature control is paramount. The addition of the cyclizing agent, such as concentrated sulfuric acid, is highly exothermic and should be done slowly at a reduced temperature (e.g., 0°C) to prevent the formation of tarry byproducts and decomposition. Ensuring the starting materials are pure and dry is also crucial.

Q3: How can I monitor the progress of the reactions?

A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring both the cyclization and hydrolysis steps. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q4: What is the expected yield for the hydrolysis step?

A4: For the hydrolysis of the analogous compound, ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate, a yield of 97% has been reported.[1] A similarly high yield can be expected for the ethoxy derivative under optimized conditions.

Q5: What are some common side products in this synthesis?

A5: In the cyclization step, incomplete cyclization can leave unreacted intermediates. Polymerization of the phenol under strong acid conditions can lead to tar formation. During hydrolysis, if the reaction is not complete, you will have a mixture of the ester and the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Ethoxy-2-methylbenzofuran-3-carboxylate (Intermediate)

This protocol is based on analogous syntheses of similar benzofuran structures.

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add 4-ethoxyphenol.

  • Reaction with Ethyl 2-chloroacetoacetate: Dissolve the 4-ethoxyphenol in a suitable solvent and add a base (e.g., potassium carbonate). Add ethyl 2-chloroacetoacetate dropwise to the mixture and stir at room temperature. Monitor the reaction by TLC until the 4-ethoxyphenol is consumed.

  • Work-up and Isolation of Intermediate: Filter the reaction mixture to remove the base. Evaporate the solvent under reduced pressure. The resulting crude intermediate can be used directly in the next step or purified by column chromatography.

  • Cyclization: Cool the crude intermediate in an ice bath. Add concentrated sulfuric acid dropwise with vigorous stirring, ensuring the temperature is maintained at 0-5°C.

  • Reaction Completion and Quenching: After the addition is complete, allow the mixture to stir at low temperature for a specified time (e.g., 3-4 hours). Pour the reaction mixture onto crushed ice.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., toluene). Wash the organic layer with a sodium bicarbonate solution and then with water. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like cyclohexane.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is adapted from the high-yield synthesis of the analogous 5-methoxy compound.[1]

  • Dissolution: Dissolve the ethyl 5-ethoxy-2-methylbenzofuran-3-carboxylate intermediate in ethanol in a round-bottom flask.

  • Addition of Base: Prepare a solution of potassium hydroxide (KOH) in water and add it to the ethanolic solution of the ester.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours. Monitor the reaction by TLC to confirm the disappearance of the starting ester.

  • Solvent Removal: After the reaction is complete, remove the ethanol by rotary evaporation.

  • Acidification and Precipitation: To the remaining aqueous solution, add hydrochloric acid (HCl) until the pH reaches 3. A solid precipitate of the carboxylic acid should form.

  • Isolation and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Drying: Dry the purified this compound product. For higher purity, the product can be dissolved in ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated.

Data Presentation

Table 1: Reaction Conditions for Hydrolysis of Benzofuran-3-carboxylate Esters
CompoundBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylateKOHEthanol/Water801297[1]
Ethyl 5-ethoxy-2-methylbenzofuran-3-carboxylateKOHEthanol/Water~80 (Reflux)~12Expected to be highN/A

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Ester Synthesis & Cyclization cluster_step2 Step 2: Hydrolysis 4-Ethoxyphenol 4-Ethoxyphenol Intermediate Aryl ether intermediate 4-Ethoxyphenol->Intermediate + Ethyl 2-chloroacetoacetate (Base) Ethyl_2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ester Ethyl 5-ethoxy-2-methyl- benzofuran-3-carboxylate Intermediate->Ester H2SO4 (conc.) 0-5 °C Final_Product 5-Ethoxy-2-methyl- benzofuran-3-carboxylic acid Ester->Final_Product 1. KOH, EtOH/H2O, 80°C 2. HCl (aq)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow cluster_cyclization Cyclization Issues cluster_hydrolysis Hydrolysis Issues Start Low Yield Observed Check_Step Identify problematic step: Cyclization or Hydrolysis? Start->Check_Step TLC_Cyclization Analyze crude by TLC Check_Step->TLC_Cyclization Cyclization TLC_Hydrolysis Analyze crude by TLC Check_Step->TLC_Hydrolysis Hydrolysis Check_SM Starting material present? TLC_Cyclization->Check_SM Check_Temp Was temperature controlled? Check_SM->Check_Temp No Increase_Time Increase reaction time Check_SM->Increase_Time Yes Check_Acid Check H2SO4 concentration Check_Temp->Check_Acid Yes Redo_Temp Repeat with strict T control Check_Temp->Redo_Temp No Use_New_Acid Use fresh conc. H2SO4 Check_Acid->Use_New_Acid Check_Ester Ester starting material present? TLC_Hydrolysis->Check_Ester Check_pH Is post-acidification pH < 3? Check_Ester->Check_pH No Increase_Base_Time Increase base eq. and/or time Check_Ester->Increase_Base_Time Yes Adjust_pH Add more acid Check_pH->Adjust_pH No

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Benzofuran Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzofuran synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the benzofuran core?

A1: The most prevalent methods for constructing the benzofuran skeleton involve intramolecular or intermolecular cyclization reactions. Key strategies include:

  • Palladium-catalyzed reactions: These are widely used and include methods like Sonogashira or Heck couplings of o-halophenols with alkynes, followed by intramolecular cyclization.[1][2]

  • Perkin rearrangement: This reaction involves the ring contraction of a 2-halocoumarin in the presence of a hydroxide base to form a benzofuran.[3]

  • McMurry reaction: This method utilizes low-valent titanium to induce an intramolecular coupling of two carbonyl groups to form the furan ring.[4]

  • Copper-catalyzed synthesis: Copper catalysts provide a more cost-effective and environmentally friendly alternative to palladium for certain cyclization reactions, such as the coupling of o-halophenols with various partners.[1][5]

Q2: My palladium-catalyzed benzofuran synthesis is giving a low yield. What are the likely causes?

A2: Low yields in palladium-catalyzed benzofuran synthesis are common and can often be attributed to several factors:

  • Catalyst activity: The palladium catalyst may be old, improperly stored, or of an inappropriate type for the specific reaction, leading to low activity.[2]

  • Reaction conditions: Suboptimal temperature, reaction time, solvent, or base can significantly impact the yield.[2]

  • Reagent quality: Impure or wet starting materials and solvents can inhibit the reaction. The presence of oxygen can also poison the palladium catalyst.[2]

  • Side reactions: Competing reactions, such as the homocoupling of terminal alkynes (Glaser coupling), can consume starting materials and reduce the yield of the desired product.[2]

Q3: How can I purify my benzofuran product effectively?

A3: Purification of benzofurans typically involves standard laboratory techniques. The most common method is flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific benzofuran derivative. A common solvent system is a gradient of ethyl acetate in hexanes. Following chromatography, recrystallization can be employed to obtain highly pure product.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis (e.g., Sonogashira-Cyclization, Larock)

Question: My palladium-catalyzed reaction of an o-iodophenol with an alkyne is resulting in a low yield (<10%) or no desired benzofuran product. What steps can I take to troubleshoot this?

Answer: Low yields in these reactions are a frequent challenge. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low/No Product Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents side_reactions Investigate Side Reactions start->side_reactions solution_catalyst Use fresh/more active catalyst Screen ligands catalyst->solution_catalyst solution_conditions Vary temperature Screen solvents Screen bases conditions->solution_conditions solution_reagents Purify/dry starting materials Degas solvents reagents->solution_reagents solution_side_reactions Minimize alkyne homocoupling (e.g., use copper-free conditions) side_reactions->solution_side_reactions

Caption: A logical workflow for troubleshooting low product yield in benzofuran synthesis.

Potential Causes and Solutions:

  • Inactive Catalyst:

    • Cause: The palladium catalyst may have degraded due to age, improper storage, or exposure to air.

    • Solution: Use a freshly opened or recently purchased palladium catalyst. Ensure the catalyst is stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligands.

  • Suboptimal Reaction Conditions:

    • Cause: The chosen temperature, solvent, or base may not be ideal for your specific substrates.

    • Solution:

      • Temperature: Gradually increase the reaction temperature. However, be aware that excessively high temperatures can lead to catalyst decomposition.

      • Solvent: Screen different anhydrous and degassed solvents such as DMF, toluene, or acetonitrile.

      • Base: The choice of base is critical. For Larock synthesis, using NaHCO₃ at high temperatures can produce water, which deactivates the catalyst.[6] Consider switching to anhydrous inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine (Et₃N).[1]

  • Poor Reagent Quality:

    • Cause: Impurities or moisture in the starting materials (o-halophenol, alkyne) or solvent can poison the catalyst.

    • Solution: Ensure all reagents are pure and dry. Solvents should be rigorously dried and degassed to remove oxygen.

  • Dominant Side Reactions:

    • Cause: The homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, particularly when a copper co-catalyst is used.[2]

    • Solution: Minimize the concentration of the copper catalyst or consider a copper-free Sonogashira protocol. Slow addition of the alkyne to the reaction mixture can also suppress homocoupling.

Issue 2: Incomplete Cyclization in Sonogashira-Cyclization Reactions

Question: I am observing the formation of the coupled o-alkynylphenol intermediate, but the subsequent cyclization to the benzofuran is not occurring or is very slow. How can I promote the cyclization step?

Answer: This indicates that the initial carbon-carbon bond formation is successful, but the final intramolecular carbon-oxygen bond formation is hindered.

Logical Relationship for Diagnosing Incomplete Cyclization:

Incomplete_Cyclization start o-Alkynylphenol Intermediate Formed problem No/Low Benzofuran Product start->problem cause1 Suboptimal Conditions for Cyclization problem->cause1 cause2 Steric Hindrance problem->cause2 cause3 Electronic Effects problem->cause3 solution1 Increase Temperature Change Base (e.g., to Cs₂CO₃) Change Solvent cause1->solution1 solution2 Consider alternative synthetic route cause2->solution2 cause3->solution2

References

overcoming solubility problems with 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?

A2: This is a common issue with poorly soluble compounds. Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many nonpolar compounds. However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases significantly. This change can cause the compound to crash out of the solution if its solubility limit in the final aqueous environment is exceeded. It is advisable to keep the final concentration of DMSO in assays low, often below 0.5%, to prevent solvent-induced toxicity.[2]

Q3: What is the first step I should take to address solubility issues?

A3: The initial and often most straightforward approach is to try and modify the pH of your aqueous solution.[3] As a carboxylic acid, this compound will become more soluble in its ionized (deprotonated) form. Increasing the pH of the solution above the compound's pKa will favor the formation of the more soluble carboxylate salt.

Q4: Are there any alternative solvents I can use besides DMSO?

A4: Yes, other water-miscible organic solvents, often referred to as co-solvents, can be used.[3] Examples include ethanol, methanol, and N,N-dimethylformamide (DMF). The choice of co-solvent will depend on the specific experimental requirements and the tolerance of the biological system (e.g., cell line) to the solvent.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the handling and use of this compound in experimental settings.

Issue 1: Compound Precipitation in Aqueous Buffer

Question: I've prepared a 10 mM stock solution of this compound in DMSO. When I dilute it to a final concentration of 10 µM in my phosphate-buffered saline (PBS) at pH 7.4, I observe immediate precipitation. How can I resolve this?

Answer: This indicates that the aqueous solubility of your compound at pH 7.4 is below 10 µM in the presence of the final DMSO concentration. Here is a step-by-step guide to troubleshoot this issue:

Workflow for Addressing Precipitation

G start Precipitation Observed check_dmso Verify Final DMSO Concentration (keep <0.5% if possible) start->check_dmso ph_modification pH Modification (Increase pH to > pKa) check_dmso->ph_modification If precipitation persists cosolvent Use of Co-solvents (e.g., Ethanol, PEG 400) ph_modification->cosolvent If pH is not an option or ineffective end Solubility Achieved ph_modification->end Success cyclodextrin Complexation with Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin If co-solvents are incompatible cosolvent->end Success surfactant Use of Surfactants (e.g., Tween 80) cyclodextrin->surfactant If further enhancement is needed cyclodextrin->end Success surfactant->end G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Activation Kinase2 Kinase2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor Activation Biological_Response Biological Response TranscriptionFactor->Biological_Response Compound 5-Ethoxy-2-methyl- benzofuran-3-carboxylic acid Compound->Receptor Inhibition G cluster_acidic Low pH (pH < pKa) cluster_basic High pH (pH > pKa) Protonated R-COOH (Less Soluble) Deprotonated R-COO⁻ + H⁺ (More Soluble) Protonated->Deprotonated Equilibrium Shift

References

preventing degradation of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid in solution. The following information is based on general chemical principles of benzofuran derivatives and related carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound and the solution is changing color. What could be the cause?

A change in solution color often indicates chemical degradation. For benzofuran derivatives, this can be due to oxidation, which may be accelerated by exposure to light, air (oxygen), or trace metal impurities. It is crucial to handle the compound and its solutions under conditions that minimize these factors.

Q2: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks over time. How can I determine if this is due to degradation?

The appearance of new peaks in your chromatogram that increase in area over time while the parent compound's peak area decreases is a strong indicator of degradation. To confirm, you can perform a forced degradation study by exposing a sample of your solution to stress conditions (e.g., heat, light, acid, base, oxidizing agent) and monitoring the formation of degradation products. Comparing the peaks from your aged sample to the forced degradation samples can help identify the nature of the degradation products.

Q3: What are the primary mechanisms by which this compound might degrade in solution?

Based on the structure of the molecule and the general behavior of benzofuran derivatives, potential degradation pathways include:

  • Oxidation: The benzofuran ring system can be susceptible to oxidation, potentially leading to ring-opening or the formation of hydroxylated byproducts.[1][2]

  • Hydrolysis: The ethoxy group may be susceptible to hydrolysis under strong acidic or basic conditions, yielding the corresponding 5-hydroxy derivative.

  • Decarboxylation: Carboxylic acids can undergo decarboxylation (loss of CO2), especially when heated.

  • Photosensitivity: Many aromatic compounds are light-sensitive and can degrade upon exposure to UV or even ambient light.

Q4: What are the recommended solvents for dissolving and storing this compound?

While specific solubility data is limited, benzofuran derivatives are often soluble in common organic solvents.[1][3] For biological assays, initial stock solutions are typically prepared in aprotic polar solvents like DMSO or DMF.[4] For long-term storage, a non-polar, aprotic solvent may be preferable to minimize reactivity. It is critical to use high-purity, dry solvents to avoid contaminants that could promote degradation.

Troubleshooting Guide

If you suspect your this compound is degrading in solution, follow this troubleshooting guide.

Step 1: Initial Observation and Assessment

Visually inspect your solution for any changes in color or for the formation of precipitates. Analyze a fresh sample of the solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to establish a baseline chromatogram and purity profile.

Step 2: Identify the Cause of Degradation

To pinpoint the cause of degradation, consider the following potential factors and perform the suggested actions.

Table 1: Troubleshooting Potential Causes of Degradation

Potential Cause Troubleshooting Action Preventative Measures
Exposure to Light Prepare a fresh solution and store it in an amber vial or wrap the container in aluminum foil. Compare its stability over time to a solution stored in a clear vial.Always store solutions in light-protecting containers (e.g., amber vials). Work in a dimly lit area or use light-blocking shields during experiments.
Exposure to Oxygen (Air) Prepare a fresh solution using a solvent that has been de-gassed (e.g., by sparging with nitrogen or argon). Store the solution under an inert atmosphere.Use de-gassed solvents for solution preparation. Blanket the headspace of the storage container with an inert gas like nitrogen or argon.
Incompatible Solvent Test the solubility and stability of the compound in a small number of high-purity, anhydrous solvents of varying polarity (e.g., acetonitrile, ethyl acetate, dichloromethane). Monitor for degradation over a short period.Choose a high-purity, anhydrous, and aprotic solvent in which the compound is stable. Avoid solvents with reactive impurities (e.g., peroxides in ethers).
Incorrect pH If using an aqueous or protic solvent system, check the pH of the solution. Benzofuran rings can be sensitive to strong acids, which may lead to ring-opening.[3]Buffer the solution to a neutral pH if compatible with your experimental protocol. Avoid strongly acidic or basic conditions.
Temperature Prepare a fresh solution and store it at a lower temperature (e.g., 4°C or -20°C). Compare its stability to a solution stored at room temperature.Store stock solutions at low temperatures (refrigerated or frozen) to slow down the rate of chemical degradation.[5][6]
Step 3: Analytical Confirmation

The following is a general protocol for using High-Performance Liquid Chromatography (HPLC) to monitor the stability of your compound.

Experimental Protocol: HPLC Stability Assay

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in a suitable high-purity solvent (e.g., acetonitrile or a DMSO/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero):

    • Immediately after preparation, dilute a sample of the stock solution to an appropriate concentration for HPLC analysis.

    • Inject the sample and record the chromatogram. The main peak corresponds to the intact compound. Note its retention time and peak area.

  • Sample Storage:

    • Divide the remaining stock solution into several vials, each representing a different storage condition to be tested (e.g., room temperature in light, room temperature in dark, 4°C in dark).

  • Time-Point Analysis:

    • At regular intervals (e.g., 24, 48, 72 hours), retrieve a sample from each storage condition.

    • Analyze the samples by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the initial peak area. A decrease in the parent peak area and the appearance of new peaks indicate degradation.

    • Calculate the percentage of the compound remaining at each time point for each condition to determine the optimal storage conditions.

Table 2: Example HPLC Method Parameters

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at a wavelength determined by a UV scan of the compound (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 25°C

Visualizing Workflows and Pathways

Diagram 1: Troubleshooting Workflow

This diagram outlines the logical steps to take when investigating the degradation of your compound in solution.

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Analysis & Solution A Degradation Suspected (e.g., color change, unexpected results) B Prepare Fresh Solution A->B C Perform Initial HPLC Analysis (T=0) B->C D Aliquot and Store Under Varied Conditions (Light, Temp, Atmosphere) C->D E Analyze at Time Points D->E F Compare Chromatograms E->F G Identify Condition(s) Causing Degradation F->G H Implement Optimized Storage & Handling Protocol G->H G cluster_pathways Degradation Pathways Parent 5-Ethoxy-2-methyl- benzofuran-3-carboxylic acid Oxidation Oxidation (Ring Opening/Hydroxylation) Parent->Oxidation O2, light, metal ions Hydrolysis Hydrolysis (Loss of Ethyl Group) Parent->Hydrolysis H+ / OH- Decarboxylation Decarboxylation (Loss of CO2) Parent->Decarboxylation Heat

References

identifying and minimizing byproducts in benzofuran reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and minimizing byproducts in common benzofuran synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to benzofurans and what are their typical byproducts?

A1: The most prevalent methods for benzofuran synthesis include Palladium-catalyzed reactions like the Sonogashira coupling, the Perkin rearrangement, and acid-catalyzed cyclizations. Each method is associated with characteristic byproducts.

  • Palladium-Catalyzed Sonogashira Coupling & Cyclization: This method couples an o-halophenol with a terminal alkyne. A common byproduct is the homocoupling of the terminal alkyne, forming a 1,3-diyne (dimer).[1]

  • Perkin Rearrangement: This reaction involves the base-catalyzed ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid.[2][3] Incomplete cyclization can lead to the formation of an uncyclized (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.

  • Acid-Catalyzed Cyclization of O-Aryl Ketoximes: This method can be plagued by a competing Beckmann rearrangement, which yields an undesired amide byproduct instead of the benzofuran.

Q2: How can I prevent the homocoupling of alkynes in my Sonogashira reaction?

A2: Alkyne homocoupling, also known as Glaser coupling, is a primary side reaction. To minimize this:

  • Utilize Copper-Free Conditions: The copper(I) co-catalyst often promotes homocoupling. Employing a copper-free Sonogashira protocol is a highly effective strategy.

  • Ensure an Inert Atmosphere: The presence of oxygen facilitates oxidative homocoupling. It is crucial to rigorously degas solvents and maintain an inert atmosphere (e.g., argon or nitrogen).[1]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular homocoupling side reaction.[1]

  • Optimize Ligands and Base: The choice of phosphine ligand and the base can significantly influence the reaction pathway.

Q3: My acid-catalyzed cyclization of an O-aryl ketoxime is yielding an amide. What is happening and how can I fix it?

A3: The formation of an amide byproduct is indicative of a competing Beckmann rearrangement. To favor the desired benzofuran synthesis:

  • Use Milder Acidic Conditions: Switch from strong Brønsted acids (e.g., H₂SO₄) to milder Lewis acids (e.g., BF₃·OEt₂, AlCl₃).

  • Lower the Reaction Temperature: The Beckmann rearrangement often has a higher activation energy, so running the reaction at a lower temperature can suppress this side reaction.

  • Choose Aprotic Solvents: Performing the reaction in an aprotic solvent can disfavor the protonation events that lead to the rearrangement.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:[1]

  • Catalyst Activity:

    • Cause: The palladium catalyst may be inactive due to age, improper storage, or use of an inappropriate palladium source.[1]

    • Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[1] Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄).

  • Reaction Conditions:

    • Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.[1] Excessively high temperatures can lead to catalyst decomposition.[1]

    • Solution: Systematically screen reaction parameters. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested.[1] Ensure the chosen base is anhydrous and does not produce water at elevated temperatures, which can deactivate the catalyst.

  • Reagent Quality and Stoichiometry:

    • Cause: Impure starting materials, particularly the o-halophenol and alkyne, or the presence of oxygen can inhibit the reaction.[1] Incorrect stoichiometry can also lead to low yields.

    • Solution: Ensure all reagents are pure and dry. Solvents should be thoroughly degassed to remove oxygen.[1] An excess of the alkyne is often beneficial.[1]

  • Side Reactions:

    • Cause: Homocoupling of the terminal alkyne is a common side reaction.[1]

    • Solution: As mentioned in the FAQ, employ copper-free conditions, ensure a strictly inert atmosphere, and consider the slow addition of the alkyne.[1]

Issue 2: Poor Regioselectivity in Substituted Benzofuran Synthesis

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my substituted benzofuran synthesis?

Answer: Poor regioselectivity is a common challenge, especially when using unsymmetrical starting materials.

  • Steric and Electronic Effects:

    • Cause: The directing effects of substituents on the phenol and the steric bulk of the reactants are major determinants of regioselectivity.

    • Solution: Analyze the electronic nature of substituents on your starting materials. Electron-donating groups on the phenol ring can influence the site of electrophilic attack. The steric hindrance of substituents on an unsymmetrical alkyne will also direct the regiochemical outcome.

  • Catalyst and Ligand Control:

    • Cause: The catalyst and its ligands create a specific steric and electronic environment that can favor one regioisomer.

    • Solution: A screening of different metal catalysts (e.g., palladium, copper, gold) and a variety of ligands (e.g., phosphines with different steric and electronic properties) is recommended to find the optimal system for your desired regioisomer.

Data Presentation

Table 1: Comparison of Catalysts and Bases for Sonogashira/Cyclization Synthesis of 2-Phenylbenzofuran

EntryCatalyst (mol%)Base (mmol)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(CH₃CN)₂Cl₂ (2.0)K₂CO₃ (1.0)DMSO1101281[4]
2Pd(CH₃CN)₂Cl₂ (2.0)Cs₂CO₃ (1.0)DMSO1101275[4]
3Pd(CH₃CN)₂Cl₂ (2.0)K₃PO₄ (1.0)DMSO1101285[4]
4Pd(CH₃CN)₂Cl₂ (2.0)K₃PO₄ (1.0)DMF1101272[4]
5Pd(CH₃CN)₂Cl₂ (2.0)K₃PO₄ (1.0)Dioxane1101268[4]

Reaction conditions: 2-iodophenol (0.50 mmol), phenylacetylene (0.60 mmol), catalyst, base, and solvent (2 mL).[4]

Table 2: Substrate Scope for Microwave-Assisted Perkin Rearrangement

Entry3-Bromocoumarin DerivativeProductTime (min)Power (W)Yield (%)
13-bromo-4-methyl-6,7-dimethoxycoumarin5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid530099
23-bromo-4-methyl-7,8-dimethoxycoumarin6,7-dimethoxy-3-methyl-benzofuran-2-carboxylic acid530098
33-bromo-4-methyl-5,7-dimethoxycoumarin4,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid530099
43-bromo-4-phenyl-6-methoxycoumarin5-methoxy-3-phenyl-benzofuran-2-carboxylic acid530098

Reaction conditions: 3-bromocoumarin (0.167 mmol), ethanol (5 mL), sodium hydroxide (0.503 mmol), 79°C.[2]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling and Cyclization for 2-Substituted Benzofurans

This protocol is designed to minimize alkyne homocoupling byproducts.

Materials:

  • o-Iodophenol (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the o-iodophenol, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the anhydrous, degassed toluene via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 100 °C and monitor the progress by Thin Layer Chromatography (TLC) or GC/MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins

This method offers a significant reduction in reaction time compared to conventional heating.[2]

Materials:

  • 3-Bromocoumarin derivative (0.167 mmol)

  • Ethanol (5 mL)

  • Sodium hydroxide (0.503 mmol)

  • 1 M Hydrochloric acid

Procedure:

  • Add the 3-bromocoumarin, ethanol, and sodium hydroxide to a microwave vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at 300W for 5 minutes at a temperature of 79 °C with stirring.[2]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate it on a rotary evaporator.

  • Dissolve the crude product in a minimum volume of water and acidify with 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the benzofuran-2-carboxylic acid.

Visualizations

G cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_phenol o-Iodophenol reaction_step Sonogashira Coupling & Intramolecular Cyclization (Heat, Inert Atmosphere) start_phenol->reaction_step start_alkyne Terminal Alkyne start_alkyne->reaction_step catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->reaction_step ligand Ligand (e.g., SPhos) ligand->reaction_step base Base (e.g., K₃PO₄) base->reaction_step solvent Solvent (e.g., Toluene) solvent->reaction_step workup Aqueous Workup reaction_step->workup purification Column Chromatography workup->purification product 2-Substituted Benzofuran purification->product

Caption: Experimental workflow for copper-free Sonogashira synthesis of benzofurans.

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Stoichiometry cluster_byproducts Side Reactions start Low Yield or No Product catalyst_inactive Is the Pd catalyst old or improperly stored? start->catalyst_inactive catalyst_solution Use fresh catalyst, store under inert atmosphere, screen different Pd sources. catalyst_inactive->catalyst_solution Yes conditions_suboptimal Are the temperature, time, solvent, or base optimized? catalyst_inactive->conditions_suboptimal No product Improved Yield catalyst_solution->product conditions_solution Systematically screen reaction parameters. Ensure anhydrous conditions. conditions_suboptimal->conditions_solution Yes reagents_impure Are starting materials pure and dry? Is oxygen excluded? conditions_suboptimal->reagents_impure No conditions_solution->product reagents_solution Purify reagents, degas solvents, verify stoichiometry (use excess alkyne). reagents_impure->reagents_solution Yes byproducts_homocoupling Is alkyne homocoupling observed? reagents_impure->byproducts_homocoupling No reagents_solution->product byproducts_solution Use copper-free conditions, ensure inert atmosphere, slow alkyne addition. byproducts_homocoupling->byproducts_solution Yes byproducts_solution->product G cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalyst Cycle cluster_side_reaction Side Reaction: Homocoupling pd0 Pd(0)L₂ pd_complex1 Oxidative Addition pd0->pd_complex1 + Ar-X pd_complex2 Transmetalation pd_complex1->pd_complex2 + Cu-C≡CR pd_complex3 Reductive Elimination pd_complex2->pd_complex3 pd_complex3->pd0 - Ar-C≡CR cu_halide CuX cu_acetylide Cu-C≡CR cu_halide->cu_acetylide + H-C≡CR - HX cu_acetylide->pd_complex2 homocoupling 2 Cu-C≡CR -> R-C≡C-C≡C-R cu_acetylide->homocoupling oxygen O₂ (promotes) oxygen->homocoupling

References

Technical Support Center: Purification of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities can include unreacted starting materials such as 4-ethoxyphenol and ethyl acetoacetate, the unhydrolyzed intermediate ethyl 5-ethoxy-2-methyl-benzofuran-3-carboxylate, and potential byproducts from side reactions. One possible side product, analogous to what is seen in Perkin rearrangements for similar structures, is an uncyclized intermediate which can be challenging to remove.[1]

Q2: What are the recommended initial purification steps for crude this compound?

A2: An initial acid-base extraction is highly recommended. Dissolve the crude product in a suitable organic solvent and extract with an aqueous basic solution (e.g., sodium bicarbonate) to convert the carboxylic acid to its water-soluble salt. This will separate it from neutral and basic impurities. The aqueous layer can then be acidified to precipitate the purified carboxylic acid, which is then collected by filtration.

Q3: My purified product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A3: Colored impurities often arise from degradation products or residual starting materials. Treatment of a solution of the product with activated charcoal can be effective in removing colored impurities. Subsequent recrystallization should yield a colorless product.

Q4: I am having difficulty inducing crystallization during recrystallization. What can I do?

A4: If crystallization is sluggish, try the following:

  • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Add a seed crystal of previously purified this compound.

  • Concentrate the solution by slowly evaporating some of the solvent.

  • Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Recommended Solutions
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. High concentration of impurities.- Use a lower-boiling point solvent or a solvent mixture. - Add a co-solvent in which the compound is less soluble. - Purify the crude product by another method (e.g., column chromatography) before recrystallization.
Low recovery of purified product The compound is too soluble in the cold recrystallization solvent. Too much solvent was used for dissolution. Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use the minimum amount of hot solvent necessary for complete dissolution. - Pre-heat the funnel and filter paper before hot filtration.
Product is still impure after recrystallization Inappropriate solvent choice that does not effectively separate the impurity. Co-crystallization of the impurity with the product.- Screen for a different recrystallization solvent or solvent system. - Perform a second recrystallization from a different solvent system. - Consider purification by column chromatography.
Column Chromatography Issues
Problem Potential Cause Recommended Solutions
Poor separation of the product from impurities Inappropriate mobile phase polarity. Co-elution of impurities with the product.- Optimize the eluent system by systematically varying the solvent ratio. A common starting point for benzofuran derivatives is a mixture of ethyl acetate and petroleum ether or chloroform and methanol. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Streaking or tailing of the product band The compound is too polar for the eluent system. Adsorption of the carboxylic acid group to the silica gel.- Increase the polarity of the eluent. - Add a small amount of a polar modifier, such as acetic acid or formic acid (typically 0.1-1%), to the eluent to suppress the interaction of the carboxylic acid with the silica gel.
Product is not eluting from the column The eluent is not polar enough to move the highly polar carboxylic acid.- Gradually increase the polarity of the eluent throughout the chromatography run (gradient elution). - A final flush with a highly polar solvent system (e.g., 10% methanol in dichloromethane) may be necessary to elute the product.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water) at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow start Crude 5-Ethoxy-2-methyl- benzofuran-3-carboxylic acid acid_base Acid-Base Extraction start->acid_base recrystallization Recrystallization acid_base->recrystallization If solid column_chromatography Column Chromatography acid_base->column_chromatography If oil or very impure pure_product Pure Product recrystallization->pure_product Successful oiling_out Product Oils Out recrystallization->oiling_out low_recovery Low Recovery recrystallization->low_recovery impure_after_recryst Still Impure recrystallization->impure_after_recryst column_chromatography->pure_product Successful poor_separation Poor Separation column_chromatography->poor_separation streaking Streaking/Tailing column_chromatography->streaking no_elution No Elution column_chromatography->no_elution change_solvent Change Solvent/ Solvent System oiling_out->change_solvent optimize_temp Optimize Cooling Rate/ Temperature oiling_out->optimize_temp low_recovery->optimize_temp impure_after_recryst->column_chromatography optimize_eluent Optimize Eluent poor_separation->optimize_eluent add_modifier Add Acid Modifier to Eluent streaking->add_modifier no_elution->optimize_eluent change_solvent->recrystallization optimize_temp->recrystallization optimize_eluent->column_chromatography add_modifier->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Challenges_Solutions cluster_challenges Purification Challenges cluster_solutions Purification Solutions unreacted_sm Unreacted Starting Materials acid_base_sol Acid-Base Extraction unreacted_sm->acid_base_sol column_chrom_sol Column Chromatography unreacted_sm->column_chrom_sol unhydrolyzed_ester Unhydrolyzed Ester Intermediate unhydrolyzed_ester->column_chrom_sol colored_impurities Colored Impurities charcoal_sol Activated Charcoal Treatment colored_impurities->charcoal_sol uncyclized_intermediate Uncyclized Intermediate recrystallization_sol Recrystallization uncyclized_intermediate->recrystallization_sol uncyclized_intermediate->column_chrom_sol charcoal_sol->recrystallization_sol

Caption: Relationship between common purification challenges and their respective solutions.

References

Technical Support Center: Interpreting Spectroscopic Data of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzofuran derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected spectroscopic results from your experiments.

Frequently Asked Questions (FAQs)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: Why am I observing more signals in the 1H NMR spectrum than expected for my benzofuran derivative?

A1: The presence of more signals than anticipated in an 1H NMR spectrum can arise from several factors:

  • Impurities: Residual solvents, starting materials, or byproducts from the synthesis can introduce extra peaks. For instance, ethyl acetate is a common solvent that can be difficult to remove completely.[1]

  • Rotamers: If your molecule has restricted rotation around a single bond (e.g., an amide or a bulky substituent), you may be observing a mixture of stable conformers (rotamers) on the NMR timescale.[1] Running the NMR experiment at a higher temperature can sometimes cause these signals to coalesce into a single peak.

  • Atropisomers: In cases of significant steric hindrance, isomers resulting from hindered rotation around a single bond may be stable enough to be isolated as distinct species, each giving its own set of NMR signals. In one reported case, a racemic compound exhibited four distinct sets of 1H and 13C NMR signals due to the presence of atropisomers.[2]

  • Unexpected Reactions: The compound may have undergone an unexpected reaction, such as dimerization or degradation, leading to a more complex structure.

Troubleshooting Workflow for Unexpected NMR Signals

G start Unexpected Signals in NMR Spectrum check_purity 1. Check Purity (TLC, LC-MS) start->check_purity impurity_found Impurity Detected check_purity->impurity_found purify Re-purify Sample impurity_found->purify Yes no_impurity Sample is Pure impurity_found->no_impurity No purify->start check_solvent 2. Check for Residual Solvents no_impurity->check_solvent solvent_peak Solvent Peak Identified? check_solvent->solvent_peak remove_solvent Dry Sample Under High Vacuum solvent_peak->remove_solvent Yes no_solvent No Solvent Peaks solvent_peak->no_solvent No remove_solvent->start temp_nmr 3. Run Variable Temperature NMR no_solvent->temp_nmr coalescence Signals Coalesce? temp_nmr->coalescence rotamers Presence of Rotamers Likely coalescence->rotamers Yes no_coalescence Signals Do Not Coalesce coalescence->no_coalescence No end Consider Atropisomers or Degradation rotamers->end d2o_exchange 4. D2O Exchange Experiment no_coalescence->d2o_exchange peak_disappears Peak Disappears? d2o_exchange->peak_disappears oh_nh Labile Proton (OH/NH) Confirmed peak_disappears->oh_nh Yes no_change No Labile Protons peak_disappears->no_change No oh_nh->end no_change->end

Caption: Troubleshooting workflow for unexpected NMR signals.

Q2: The coupling constants in my dihydrobenzofuran derivative are different from what I expected. What could this indicate?

A2: Vicinal coupling constants (3J) in five-membered rings, like the dihydrofuran moiety, are highly dependent on the dihedral angle between the coupled protons. Different stereoisomers (e.g., cis and trans) will have distinct coupling constants. If you observe coupling constants that differ significantly from a literature compound, it is likely that you have synthesized a different stereoisomer.[3]

Q3: I am observing long-range coupling in my benzofuran derivative. Is this normal?

A3: Yes, long-range coupling over four or five bonds is not uncommon in aromatic and heterocyclic systems like benzofurans. For example, coupling between H3 and H7 (a five-bond coupling) can be observed.[4][5] Additionally, coupling between protons on the furan ring and those on a substituent, such as a methyl group, can also occur.[4]

1H NMR Data for Benzofuran Chemical Shift (ppm) in CCl4
H-27.52
H-36.66
H-47.49
H-57.13
H-67.19
H-77.42

Data sourced from ChemicalBook.[6]

1H-1H Coupling Constants (J) for Benzofuran Value (Hz)
J2,32.19
J6,78.03
J5,67.30
J4,58.02
J4,61.09
J5,71.20
J4,70.73
J3,70.98

Data sourced from ChemicalBook.[6]

Mass Spectrometry (MS)

Q1: What are the typical fragmentation patterns for benzofuran derivatives in Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry?

A1: The fragmentation of benzofuran derivatives is highly dependent on the nature and position of substituents.

  • EI-MS: For the parent benzofuran, the molecular ion is typically abundant. A common fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule from the furan ring, followed by the loss of a hydrogen atom.[7]

  • ESI-MS: In ESI-MS, fragmentation is often initiated by the protonation of the molecule. For benzofuran neolignans, common fragmentation pathways involve the loss of methanol (MeOH) and carbon monoxide (CO).[8] The presence of specific functional groups can lead to diagnostic fragment ions. For example, an acetoxy group at C-4 can lead to the loss of a C2H2O fragment.[8]

Logical Flow for Mass Spectrometry Fragmentation Analysis

G start Analyze Mass Spectrum molecular_ion Identify Molecular Ion Peak ([M+H]+, M+.) start->molecular_ion high_res Obtain High-Resolution MS Data molecular_ion->high_res formula Determine Elemental Composition high_res->formula fragment_ions Identify Key Fragment Ions formula->fragment_ions neutral_loss Calculate Neutral Losses fragment_ions->neutral_loss propose_pathways Propose Fragmentation Pathways neutral_loss->propose_pathways compare_literature Compare with Known Fragmentation of Benzofurans propose_pathways->compare_literature structure_elucidation Elucidate/Confirm Structure compare_literature->structure_elucidation

Caption: Logical workflow for analyzing MS fragmentation data.

Q2: My mass spectrum shows a peak that does not correspond to my target molecule or a logical fragment. What could it be?

A2: Unidentified peaks in a mass spectrum can be due to:

  • Contaminants: Common contaminants in MS include plasticizers (phthalates), slip agents (erucamide), and polymers like polyethylene glycol (PEG) from various lab materials.[9]

  • Adducts: In ESI-MS, it is common to see adducts with sodium ([M+Na]+) or potassium ([M+K]+), in addition to the protonated molecule ([M+H]+).

  • Solvent Clusters: Clusters of solvent molecules with the analyte or with each other can sometimes be observed.

Common Neutral Losses in Mass Spectrometry of Benzofurans Mass (Da) Possible Fragment
Loss of Water18H2O
Loss of Carbon Monoxide28CO
Loss of Methanol32CH3OH
Loss of a Carboxyl Group45COOH
Infrared (IR) Spectroscopy

Q1: My benzofuran derivative is supposed to be pure, but the IR spectrum shows a broad peak around 3400 cm-1. What does this indicate?

A1: A broad peak in the 3200-3600 cm-1 region is characteristic of an O-H stretching vibration. If your molecule does not contain a hydroxyl or carboxylic acid group, this peak is most likely due to the presence of water in your sample. N-H stretches also appear in this region but are typically sharper.[10]

Q2: How can I distinguish between different isomers of a substituted benzofuran using IR spectroscopy?

A2: While IR spectroscopy is excellent for identifying functional groups, distinguishing between positional isomers can be challenging. However, the pattern of overtone and combination bands in the 1600-2000 cm-1 region, as well as the out-of-plane C-H bending vibrations in the 680-900 cm-1 region, can sometimes provide clues about the substitution pattern on the benzene ring.[11]

Characteristic IR Absorption Frequencies for Benzofuran Derivatives Frequency Range (cm-1) Vibration
Aromatic C-H Stretch3000 - 3100C-H stretch
Alkane C-H Stretch2850 - 3000C-H stretch
Carbonyl (C=O) Stretch1630 - 1800C=O stretch (very strong and sharp)
Aromatic C=C Stretch1450 - 1600C=C stretch
C-O Stretch (furan ring)1000 - 1300C-O stretch

Experimental Protocols

1H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the benzofuran derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6).

    • If the sample is not readily soluble, sonicate for a few minutes.

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Shim the instrument to obtain sharp, symmetrical peaks.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • D2O Exchange:

    • Acquire a standard 1H NMR spectrum.

    • Add one drop of D2O to the NMR tube, cap it, and shake vigorously for one minute.

    • Re-acquire the spectrum. The disappearance or significant reduction in the intensity of a peak indicates the presence of a labile proton (OH or NH).[1]

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

    • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

    • For tandem MS (MS/MS), select the precursor ion of interest and apply collision-induced dissociation (CID) to generate fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly on the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm-1).

References

refining experimental protocols for 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols for 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid. It includes detailed methodologies, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and reliable method involves a two-step process. First, the synthesis of the corresponding ethyl ester, ethyl 5-ethoxy-2-methyl-benzofuran-3-carboxylate, is achieved through the cyclization of a suitable precursor. This is followed by the hydrolysis of the ester to yield the final carboxylic acid.

Q2: What are the typical solvents used for the purification of this compound?

A2: For purification by column chromatography, a solvent system of ethyl acetate and petroleum ether is commonly employed. For recrystallization, a mixture of ethanol and water or ethyl acetate is often effective.

Q3: Is this compound stable under acidic and basic conditions?

A3: The benzofuran ring system can be sensitive to strong acidic conditions, which may lead to degradation. However, the synthesis and workup often involve the use of both acids and bases. The stability is dependent on the specific reaction conditions and the nature of other substituents present on the molecule. It is advisable to use dilute acids for acidification and to avoid prolonged exposure to harsh pH conditions.

Q4: What are the expected spectroscopic characteristics for this compound?

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Ethoxy-2-methyl-benzofuran-3-carboxylate (Precursor)

This protocol is adapted from general methods for the synthesis of substituted benzofuran-3-carboxylates.

Materials:

  • Ethyl 5-hydroxy-2-methyl-benzofuran-3-carboxylate

  • Iodoethane (or other suitable ethylating agent)

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of ethyl 5-hydroxy-2-methyl-benzofuran-3-carboxylate (1 equivalent) in anhydrous acetone, add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add iodoethane (1.5 equivalents) dropwise to the suspension.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to obtain pure ethyl 5-ethoxy-2-methyl-benzofuran-3-carboxylate.

Protocol 2: Hydrolysis to this compound

This protocol is adapted from the hydrolysis of the analogous 5-methoxy ester, which has a reported yield of 97%.[1]

Materials:

  • Ethyl 5-ethoxy-2-methyl-benzofuran-3-carboxylate

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • Dissolve ethyl 5-ethoxy-2-methyl-benzofuran-3-carboxylate (1 equivalent) in ethanol.

  • Prepare a solution of potassium hydroxide (2-3 equivalents) in water and add it to the ethanolic solution of the ester.

  • Reflux the reaction mixture at 80°C for 12 hours. Monitor the reaction by TLC until the starting material is consumed.[1]

  • After the reaction is complete, remove the ethanol by rotary evaporation.[1]

  • Cool the remaining aqueous solution and acidify to a pH of 3 by the dropwise addition of 2M hydrochloric acid. A solid precipitate should form.[1]

  • Filter the solid precipitate and wash it thoroughly with water.[1]

  • For further purification, dissolve the solid in ethyl acetate, separate the organic layer from any remaining aqueous phase, and dry the organic layer with anhydrous sodium sulfate.[1]

  • Filter off the drying agent and remove the ethyl acetate by rotary evaporation to yield the final product, this compound, as a solid.[1]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of an Analogous Compound: Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

PropertyValueReference
Molecular FormulaC₁₂H₁₂O₄[2]
Molecular Weight220.22 g/mol [2]
AppearanceWhite powder[2]
Melting Point54-55°C[2]
¹H NMR (CDCl₃, δ, ppm)7.44 (d, 1H), 7.33 (d, 1H), 6.85 (m, 1H), 3.94 (s, 3H), 3.87 (s, 3H), 2.74 (s, 3H)[2]

Note: This data is for a closely related compound and should be used as a reference for expected values for the 5-ethoxy derivative.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield in the synthesis of the ethyl ester (Protocol 1) 1. Incomplete reaction. 2. Inefficient ethylating agent. 3. Loss of product during workup.1. Increase the reaction time or temperature. Ensure all reagents are anhydrous. 2. Consider using a more reactive ethylating agent like diethyl sulfate. 3. Ensure complete extraction and minimize transfers.
Incomplete hydrolysis of the ester (Protocol 2) 1. Insufficient amount of base. 2. Insufficient reaction time or temperature.1. Increase the equivalents of potassium hydroxide. 2. Extend the reflux time and ensure the temperature is maintained at 80°C.
Product is an oil and does not precipitate upon acidification 1. Presence of impurities. 2. The product may have a low melting point.1. Extract the acidified solution with ethyl acetate, wash, dry, and purify by column chromatography. 2. If the product is indeed an oil at room temperature, proceed with extraction rather than filtration.
Broad or impure peaks in NMR spectrum 1. Residual solvent. 2. Presence of starting material or by-products. 3. Presence of water.1. Dry the sample under high vacuum for an extended period. 2. Re-purify the compound by column chromatography or recrystallization. 3. Ensure the sample and NMR solvent are anhydrous.
Difficulty in achieving crystallization 1. The compound may be amorphous or have a low melting point. 2. Presence of impurities inhibiting crystallization.1. Try different solvent systems for recrystallization (e.g., dichloromethane/hexanes, acetone/water). 2. Purify the compound further by column chromatography before attempting recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Ethyl 5-Ethoxy-2-methyl-benzofuran-3-carboxylate cluster_hydrolysis Hydrolysis to this compound start_ester Ethyl 5-hydroxy-2-methyl-benzofuran-3-carboxylate reagents_ester Iodoethane, K₂CO₃, Acetone reaction_ester Reflux (12-18h) reagents_ester->reaction_ester workup_ester Filtration & Solvent Evaporation reaction_ester->workup_ester purification_ester Column Chromatography workup_ester->purification_ester product_ester Ethyl 5-ethoxy-2-methyl-benzofuran-3-carboxylate purification_ester->product_ester reagents_hydrolysis KOH, Ethanol/Water product_ester->reagents_hydrolysis reaction_hydrolysis Reflux at 80°C (12h) reagents_hydrolysis->reaction_hydrolysis workup_hydrolysis Solvent Evaporation & Acidification (HCl) reaction_hydrolysis->workup_hydrolysis purification_hydrolysis Filtration & Washing workup_hydrolysis->purification_hydrolysis final_product This compound purification_hydrolysis->final_product

Caption: Synthetic workflow for this compound.

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Benzofuran Compound Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to the cytotoxicity of benzofuran compounds in cell-based assays.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: High or Inconsistent Cytotoxicity Observed

  • Question: My benzofuran compound shows potent cytotoxicity across multiple cell lines, including non-cancerous ones. How can I determine if this is a genuine on-target effect or a non-specific artifact?

  • Answer: High, non-selective cytotoxicity can stem from several factors. A primary concern is poor aqueous solubility, which is common for heterocyclic compounds like benzofurans.[1] Compound precipitation at higher concentrations can lead to inconsistent results or false positives. Additionally, off-target effects, where the compound interacts with unintended cellular components, can cause generalized toxicity.[2] It is also crucial to consider that the compound's solvent (e.g., DMSO) can induce toxicity, especially at concentrations above 0.5%.[1]

Issue 2: Compound Precipitation in Culture Medium

  • Question: I've noticed my benzofuran derivative precipitating out of solution after being added to the aqueous cell culture medium. What are the best practices to address this?

  • Answer: Compound precipitation is a frequent challenge. First, determine the maximum DMSO concentration your cell line can tolerate without affecting viability; while often kept below 0.5%, a higher tolerated level might solve the issue.[1] If precipitation persists, using a co-solvent like ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400) in addition to DMSO can enhance solubility.[1] It is essential to run vehicle controls with the same co-solvent concentration to ensure it doesn't interfere with the assay.[1]

Issue 3: Differentiating Between Apoptosis and Necrosis

  • Question: How can I determine whether the cell death induced by my benzofuran compound is due to apoptosis or necrosis?

  • Answer: A multi-assay approach is recommended. To detect necrosis, you can perform a Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis.[3] To identify apoptosis, you can use an Annexin V staining assay to detect the externalization of phosphatidylserine on the cell membrane, an early apoptotic event. Additionally, a Caspase-Glo assay can quantify the activity of caspases (e.g., caspase-3/7), which are key executioner enzymes in the apoptotic cascade.[3][4] Many benzofuran derivatives have been shown to induce apoptosis by activating caspases.[5][6]

Issue 4: Non-Dose-Dependent or Unusual Dose-Response Curves

  • Question: My cytotoxicity results do not show a typical sigmoidal dose-response curve. What could be the underlying cause?

  • Answer: This can be due to several reasons. At higher concentrations, the compound may be precipitating out of the medium, leading to a plateau or even a decrease in the observed effect.[2] Alternatively, the on-target effect might become saturated at lower concentrations, while off-target effects at higher concentrations could be masking the expected dose-response.[2] It is also possible that the benzofuran compound itself interferes with the assay readout (e.g., by directly reducing MTT), which can be tested in a cell-free system.

Issue 5: Suspected Mitochondrial Toxicity

  • Question: I suspect my benzofuran derivative is targeting mitochondria. Which assays can confirm this?

  • Answer: Several benzofuran compounds exert their cytotoxic effects by inducing mitochondrial dysfunction.[7][8][9] To investigate this, you can measure the mitochondrial membrane potential (MMP) using fluorescent dyes like JC-1 or TMRE. A decrease in MMP is an early indicator of mitochondrial-mediated apoptosis.[9][10] You can also assess the production of reactive oxygen species (ROS), as excessive ROS can trigger mitochondrial damage.[9][10] Furthermore, Western blot analysis can be used to check for the release of cytochrome c from the mitochondria into the cytosol, a key step in the intrinsic apoptotic pathway.[4]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected cytotoxicity results with benzofuran compounds.

G start Unexpected Cytotoxicity Observed solubility Check Compound Solubility (Visual Inspection, Nephelometry) start->solubility precip Precipitation Observed? solubility->precip optimize_sol Optimize Formulation (Adjust DMSO/Co-solvent, Lower Conc.) precip->optimize_sol Yes assay_int Test for Assay Interference (Cell-free Assay) precip->assay_int No optimize_sol->start Re-test interfere Interference Detected? assay_int->interfere switch_assay Switch to Orthogonal Assay (e.g., from MTT to CellTiter-Glo) interfere->switch_assay Yes off_target Investigate Off-Target Effects & Mechanism of Action (MOA) interfere->off_target No switch_assay->start Re-test moa_assays Perform MOA Assays (Apoptosis, Necrosis, MMP, ROS) off_target->moa_assays end Characterized Cytotoxicity Profile moa_assays->end

Caption: A decision tree for troubleshooting cytotoxicity assays.

Quantitative Data: Cytotoxicity of Benzofuran Derivatives

The cytotoxic potency of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran scaffold.[5] The half-maximal inhibitory concentration (IC50) is a key metric for this potency.

Compound/Derivative ClassCell LineAssayIC50 (µM)Reference(s)
Benzo[b]furan derivative 26MCF-7 (Breast)MTT0.057[11]
Benzo[b]furan derivative 36MCF-7 (Breast)MTT0.051[11]
Benzofuran Hybrid (12)SiHa (Cervical)Not Specified1.10[12]
Benzofuran Hybrid (12)HeLa (Cervical)Not Specified1.06[12]
Oxindole-Benzofuran (22f)MCF-7 (Breast)Not Specified2.27[12]
3-Amidobenzofuran (28g)HCT-116 (Colon)Not Specified5.20[12]
Benzofuran-isatin conjugate 5dSW-620 (Colon)Not Specified6.5[11]
Bromo-derivative (1c)K562 (Leukemia)MTT~20-85[13]
Benzofuran-4,5-dione (27)HL-60/RV+Viability Assay12[14]
ERJT-12Various Tumor LinesMTT5.75 - 17.29[15]
Detailed Experimental Protocols

1. Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]

  • Materials:

    • 96-well cell culture plates

    • Cancer cell line of interest

    • Complete culture medium

    • Benzofuran compound (dissolved in DMSO)

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of the benzofuran compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix to dissolve the purple formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Membrane Integrity (LDH) Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells, indicating necrosis.[3]

  • Materials:

    • Commercially available LDH cytotoxicity assay kit

    • 96-well plates

    • Cells and compound treatment as prepared for the MTT assay

    • Microplate reader

  • Procedure:

    • Seed and treat cells with the benzofuran compound as described in the MTT protocol (steps 1-5).

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Transfer the supernatant to a new, clean 96-well plate.

    • Add the LDH assay reaction mixture to each well according to the manufacturer's protocol.[3]

    • Incubate the plate at room temperature for the time specified by the manufacturer (usually 10-30 minutes), protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate LDH release as a percentage of the positive control (fully lysed cells).

3. Apoptosis (Caspase-3/7) Assay

This assay measures the activity of key executioner caspases in apoptosis.

  • Materials:

    • Commercially available Caspase-Glo® 3/7 Assay kit

    • Opaque-walled 96-well plates

    • Cells and compound treatment as prepared for the MTT assay

    • Luminometer or fluorescence plate reader

  • Procedure:

    • Seed cells in an opaque-walled 96-well plate and treat with the benzofuran compound.

    • After the treatment period, prepare the caspase assay reagent according to the manufacturer's instructions.

    • Add the caspase reagent directly to each well (typically in a 1:1 volume ratio).

    • Incubate the plate at room temperature for 1-2 hours, protected from light.[3]

    • Measure luminescence or fluorescence using a plate reader.

    • Express the results as a fold change in caspase activity relative to the vehicle control.[3]

Key Signaling Pathways and Mechanisms

Benzofuran derivatives exert cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and generation of oxidative stress.[5]

Mitochondrial (Intrinsic) Apoptosis Pathway

Many benzofuran compounds trigger apoptosis by causing mitochondrial dysfunction.[4][9] This pathway involves the release of pro-apoptotic factors from the mitochondria.

G bf Benzofuran Compound mito Mitochondrial Stress (e.g., ROS generation) bf->mito bcl2 Upregulation of Bax/Bak Downregulation of Bcl-2/Bcl-xL mito->bcl2 mmp Loss of Mitochondrial Membrane Potential (MMP) bcl2->mmp cyto Cytochrome c Release (from Mitochondria to Cytosol) mmp->cyto apaf Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto->apaf cas9 Caspase-9 Activation apaf->cas9 cas37 Caspase-3/7 Activation (Executioner Caspases) cas9->cas37 apoptosis Apoptosis (Cell Death) cas37->apoptosis G bf Benzofuran Compound (or its metabolites) ros Increased Reactive Oxygen Species (ROS) bf->ros damage Cellular Damage ros->damage lipid Lipid Peroxidation (Membrane Damage) damage->lipid dna DNA Damage (Genotoxicity) damage->dna protein Protein Oxidation damage->protein apoptosis Apoptosis lipid->apoptosis dna->apoptosis protein->apoptosis

References

Technical Support Center: Strategies for Regioselective Synthesis of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting and optimizing the regioselective synthesis of substituted benzofurans. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, structured data tables for easy comparison of synthetic strategies, and complete experimental protocols for key reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of substituted benzofurans?

A1: Common and versatile starting materials include:

  • o-Halophenols (especially o-iodophenols) and terminal alkynes: These are widely used in palladium/copper-catalyzed reactions like the Sonogashira coupling followed by intramolecular cyclization.

  • Salicylaldehydes: These can be reacted with various reagents, such as α-halo ketones or ethyl diazoacetate, to form the benzofuran ring.

  • Phenols and alkynes: Direct oxidative annulation of phenols and alkynes can be achieved using copper catalysts.[1][2]

  • o-Alkynylphenols: These are intermediates in some synthetic routes and can undergo intramolecular cyclization to form benzofurans, sometimes even under transition-metal-free basic conditions.

Q2: How do the electronic properties of substituents on the starting materials affect the reaction outcome?

A2: The electronic nature of substituents on your aromatic precursors significantly impacts reaction efficiency. For salicylaldehydes, electron-donating groups generally lead to higher yields of the target benzofuran. Conversely, for some palladium-catalyzed reactions involving aryl halides, electron-withdrawing groups can enhance reactivity and lead to better yields.[3] The specific effect often depends on the reaction mechanism.

Q3: Which factors primarily control regioselectivity in benzofuran synthesis?

A3: Regioselectivity is a common challenge, particularly when using unsymmetrical starting materials. The primary controlling factors are:

  • Steric Effects: The steric bulk of substituents on both the phenol and the alkyne can direct the cyclization to a specific position to minimize steric hindrance.

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the aromatic ring can influence the nucleophilicity or electrophilicity of different positions, thereby directing the bond formation.

  • Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the choice of metal (e.g., palladium, copper, gold) and the steric and electronic properties of the ligands can play a crucial role in determining which regioisomer is formed.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis (e.g., Sonogashira/Heck-type reactions)

Question: My palladium-catalyzed reaction of an o-halophenol and an alkyne is giving a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:

  • Catalyst Activity:

    • Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source.

    • Solution: Use a freshly opened or recently purchased palladium catalyst.[4] Ensure the catalyst is stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂, Pd(PPh₃)₄) and ligands.

  • Reaction Conditions:

    • Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.

    • Solution:

      • Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 60-100 °C), but be aware that excessively high temperatures can lead to catalyst decomposition.[4]

      • Solvent: Screen different anhydrous and degassed solvents.

      • Base: The choice of base is critical. For Larock-type syntheses, anhydrous bases like K₂CO₃ or Cs₂CO₃ are often more effective than NaHCO₃, which can produce water at high temperatures and deactivate the catalyst.[5]

  • Reagent Quality and Stoichiometry:

    • Cause: Impure starting materials (o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction. Incorrect stoichiometry of reagents can also lead to low yields.

    • Solution: Ensure all reagents are pure and dry. Solvents should be appropriately degassed to remove oxygen, which can poison the palladium catalyst.[4] Verify the stoichiometry and consider using a slight excess of the alkyne (1.1-1.5 eq).

  • Side Reactions:

    • Cause: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, especially in the presence of copper co-catalysts.[4]

    • Solution: Minimize the concentration of the copper catalyst or consider a copper-free Sonogashira protocol. Slow addition of the alkyne to the reaction mixture can sometimes reduce homocoupling.[4]

  • Incomplete Cyclization:

    • Cause: The initial coupling reaction may be successful, but the subsequent intramolecular cyclization to form the benzofuran ring is hindered.

    • Solution: After the initial coupling is complete (as monitored by TLC or GC-MS), try increasing the reaction temperature to promote the cyclization step.

Issue 2: Poor Regioselectivity with Unsymmetrical Alkynes

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my substituted benzofuran synthesis?

Answer: Poor regioselectivity is a common challenge. Here’s how to address it:

  • Analyze Steric and Electronic Effects:

    • Cause: The directing effect of substituents on the phenol and the steric bulk of the reactants play a significant role.

    • Solution:

      • Phenol Substituents: Electron-donating groups can influence the site of electrophilic attack in Friedel-Crafts type syntheses.

      • Alkyne Substituents: In reactions with unsymmetrical alkynes, the regioselectivity of the initial coupling or addition step is crucial. The choice of catalyst and ligands can influence which alkyne carbon attacks the aromatic ring.

  • Optimize the Catalyst System:

    • Cause: The catalyst and ligands can have a profound effect on regioselectivity.

    • Solution: A systematic screening of different catalysts (e.g., palladium, copper, gold) and ligands (e.g., phosphines with varying steric bulk and electronic properties) is recommended. For instance, in the Larock synthesis, the larger alkyne substituent typically ends up at the 2-position of the benzofuran.

Issue 3: Side Reactions in Acid-Catalyzed Cyclizations

Question: My acid-catalyzed cyclization of an O-aryl ketoxime is producing an amide instead of the expected benzofuran. What is happening?

Answer: You are likely observing a competing Beckmann rearrangement, which is a common side reaction for oximes under acidic conditions. To favor the desired benzofuran synthesis, you can try the following:

  • Use milder acidic conditions.

  • Employ aprotic solvents.

  • Use Lewis acids instead of strong Brønsted acids.

  • Lower the reaction temperature to suppress the Beckmann rearrangement.

Data Presentation

Table 1: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans

Entry o-Iodoanisole Derivative Terminal Alkyne Product Yield (%)
1 2-Iodoanisole Phenylacetylene 3-Iodo-2-phenylbenzofuran 99
2 2-Iodoanisole 4-Ethynyltoluene 3-Iodo-2-(p-tolyl)benzofuran 98
3 2-Iodoanisole 4-Methoxyphenylacetylene 3-Iodo-2-(4-methoxyphenyl)benzofuran 95
4 4-Methyl-2-iodoanisole Phenylacetylene 5-Methyl-3-iodo-2-phenylbenzofuran 96

Reaction Conditions: I₂ or ICl as electrophile in CH₂Cl₂ at 25 °C.[2]

Table 2: Copper-Catalyzed Intramolecular Dehydrogenative C-O Coupling

Entry Substrate (2-(Benzo[b]thiophen-2-yl)phenol derivative) Catalyst Base Solvent Temp (°C) Yield (%)
1 2-(Benzo[b]thiophen-2-yl)phenol Cu(OAc)₂ Cs₂CO₃ Pyridine 110 86
2 4-Methyl-2-(benzo[b]thiophen-2-yl)phenol Cu(OAc)₂ Cs₂CO₃ Pyridine 110 87
3 4-Methoxy-2-(benzo[b]thiophen-2-yl)phenol Cu(OAc)₂ Cs₂CO₃ Pyridine 110 91
4 4-Chloro-2-(benzo[b]thiophen-2-yl)phenol Cu(OAc)₂ Cs₂CO₃ Pyridine 110 82

Reaction Conditions: Substrate (0.20 mmol), Cu(OAc)₂ (3 equiv.), Cs₂CO₃ (1 equiv.), Pyridine (4 mL) under Nitrogen.[6][7]

Table 3: Regioselective Synthesis of Naphthofurans and Benzofurans from Phenols and α-Haloketones

Entry Phenol/Naphthol α-Haloketone Product Yield (%)
1 1-Naphthol 2-Chlorocyclohexanone 8,9,10,11-Tetrahydro-12H-benzo[b]naphtho[2,1-d]furan 92
2 2-Naphthol 2-Chlorocyclohexanone 8,9,10,11-Tetrahydro-7H-benzo[b]naphtho[1,2-d]furan 95
3 Phenol 2-Chlorocyclohexanone 1,2,3,4-Tetrahydrodibenzo[b,d]furan 85
4 4-Methylphenol 2-Chlorocyclohexanone 8-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan 91

Reaction Conditions: Phenol/Naphthol (1.0 mmol), α-haloketone (1.2 mmol), TiCl₄ (1.0 mmol) in 2,2,2-trifluoroethanol under reflux.[8][9]

Experimental Protocols

Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization of an o-Iodophenol with a Terminal Alkyne

This protocol describes a general procedure for the synthesis of 2-substituted benzofurans.

Materials:

  • o-Iodophenol

  • Terminal alkyne

  • (PPh₃)₂PdCl₂ (Palladium catalyst)

  • CuI (Copper(I) iodide, co-catalyst)

  • Triethylamine (base and solvent)

  • Anhydrous, degassed solvent (e.g., DMF or toluene, if needed)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, including a Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the o-iodophenol (1.0 eq), palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Add anhydrous, degassed triethylamine via syringe.

  • Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[4]

Protocol 2: One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones

This protocol outlines the direct synthesis of benzofurans promoted by titanium tetrachloride.[8]

Materials:

  • Phenol or substituted phenol

  • α-Haloketone

  • Titanium tetrachloride (TiCl₄)

  • 2,2,2-Trifluoroethanol (freshly distilled)

  • Saturated aqueous solution of NH₄Cl

  • Nitrogen atmosphere

  • Standard laboratory glassware, including a two-necked flask with a reflux condenser

Procedure:

  • To a 25 mL two-necked flask equipped with a reflux condenser, add freshly distilled 2,2,2-trifluoroethanol (1.0 mL), the phenol (1.0 mmol), and titanium tetrachloride (1.0 mmol) under a nitrogen atmosphere.[8]

  • Prepare a mixture of the α-haloketone (1.2 mmol) in 2,2,2-trifluoroethanol (1.0 mL).[8]

  • Dropwise, add the α-haloketone solution to the reaction mixture at reflux temperature.[8]

  • Monitor the reaction for completion using TLC.

  • Once the reaction is complete, quench the mixture with a saturated aqueous solution of NH₄Cl (20 mL).[8]

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography.

Visualizations

troubleshooting_low_yield start Low/No Product Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality & Stoichiometry start->reagents side_reactions Investigate Side Reactions start->side_reactions catalyst_sol Use Fresh/Active Catalyst Screen Ligands catalyst->catalyst_sol conditions_sol Vary Temperature Screen Solvents Screen Bases conditions->conditions_sol reagents_sol Purify/Dry Reagents & Solvents Adjust Stoichiometry Degas Solvents reagents->reagents_sol side_reactions_sol Minimize Glaser Coupling (e.g., copper-free conditions) side_reactions->side_reactions_sol

Caption: Troubleshooting workflow for low product yield in palladium-catalyzed benzofuran synthesis.

regioselectivity_improvement start Poor Regioselectivity sterics_electronics Analyze Reactant Sterics & Electronics start->sterics_electronics catalyst_system Optimize Catalyst System start->catalyst_system phenol_sub Consider Directing Effects of Phenol Substituents sterics_electronics->phenol_sub alkyne_sub Evaluate Steric/Electronic Bias of Alkyne Substituents sterics_electronics->alkyne_sub catalyst_screen Screen Different Metal Catalysts (Pd, Cu, Au, etc.) catalyst_system->catalyst_screen ligand_screen Screen Ligands (e.g., bulky phosphines) catalyst_system->ligand_screen

Caption: Decision tree for improving regioselectivity in substituted benzofuran synthesis.

sonogashira_cyclization_pathway start o-Iodophenol + Terminal Alkyne coupling Sonogashira Coupling start->coupling intermediate o-Alkynylphenol Intermediate coupling->intermediate Pd/Cu catalyst, Base cyclization Intramolecular Cyclization intermediate->cyclization product Substituted Benzofuran cyclization->product Heat or Catalyst

Caption: Simplified reaction pathway for benzofuran synthesis via Sonogashira coupling and cyclization.

References

managing reaction intermediates in multi-step benzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction intermediates during multi-step benzofuran synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sonogashira Coupling and Cyclization Route

Question 1: I am observing a significant amount of the uncyclized Sonogashira coupling product instead of the desired benzofuran. What is causing this and how can I promote the final cyclization step?

Answer:

This is a common issue where the initial carbon-carbon bond formation is successful, but the subsequent intramolecular C-O bond formation (cyclization) is hindered. Several factors can contribute to this problem.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature for Cyclization: The temperature required for the Sonogashira coupling may not be sufficient for the cyclization step.

    • Troubleshooting: After confirming the formation of the alkyne intermediate (e.g., via TLC or LC-MS), try increasing the reaction temperature. A stepwise approach where the coupling is performed at a lower temperature, followed by an increase to promote cyclization, can be effective.

  • Inefficient or Deactivated Catalyst: The palladium catalyst may not be optimal for both the coupling and cyclization, or it may become deactivated over the course of the reaction.[1]

    • Troubleshooting:

      • Catalyst Screening: Consider using a more robust palladium source like Pd(PPh₃)₄.[1]

      • Co-catalyst: The addition of a copper(I) iodide (CuI) co-catalyst can facilitate the Sonogashira coupling, sometimes leading to improved overall reaction efficiency.[1][2][3][4]

      • Ligand Choice: The ligand on the palladium catalyst can significantly influence the outcome. Screening different phosphine ligands may be necessary.

  • Inappropriate Base: The choice of base is critical. It must be strong enough to deprotonate the phenol but not so strong that it leads to side reactions.

    • Troubleshooting: While organic bases like triethylamine (NEt₃) are common, inorganic bases such as K₂CO₃ or Cs₂CO₃ can sometimes be more effective in promoting the cyclization step. A screening of different bases is recommended.

  • Electronic Effects of Substrates: The electronic properties of your specific o-iodophenol and alkyne can influence the ease of cyclization.[1][5] Electron-withdrawing groups on the phenol can make the hydroxyl group less nucleophilic, hindering the final ring closure.

    • Troubleshooting: If substrate modification is possible, consider using starting materials with more favorable electronic properties. Alternatively, a different synthetic route might be necessary for challenging substrates.

Question 2: My Larock-type benzofuran synthesis from an o-iodophenol and an internal alkyne is failing or giving very low yields (<5%). I am using NaHCO₃ as the base in DMF at 110°C. What could be wrong?

Answer:

The issue likely lies with your choice of base and the potential for water formation under the reaction conditions.

Potential Causes and Solutions:

  • Water Formation: At high temperatures like 110°C, sodium bicarbonate (NaHCO₃) can decompose to produce water.[1] Water can interfere with the catalytic cycle and lead to undesired side reactions, such as protodeiodination of your starting material.

    • Troubleshooting: Replace NaHCO₃ with a non-hydroxylic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure all your reagents and solvents are scrupulously dry.

Perkin Rearrangement Route

Question 3: My Perkin rearrangement of a 3-halocoumarin to a benzofuran-2-carboxylic acid is slow and gives low yields. How can I optimize this reaction?

Answer:

The traditional Perkin rearrangement can indeed be slow.[6] The key to optimization often lies in the reaction conditions, particularly temperature and the method of heating.

Potential Causes and Solutions:

  • Insufficient Heating: Conventional heating methods may not provide efficient energy transfer for this rearrangement.

    • Troubleshooting: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while providing very high yields.[6] If a microwave reactor is available, this is the recommended approach.

  • Suboptimal Base/Solvent System: The base-catalyzed ring fission of the coumarin is a critical step.[6]

    • Troubleshooting: A common and effective system is sodium hydroxide in ethanol.[6] Ensure the base is fully dissolved and the stoichiometry is correct.

Data Summary

Table 1: Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time ~ 3 hours5 minutes
Typical Yield Quantitative (can be lower)Very high
Temperature Reflux79°C
Energy Source Oil bath / Heating mantle300W microwave irradiation

Data compiled from information on the Perkin rearrangement.[6]

Key Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling and Intramolecular Cyclization

  • To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)₂PdCl₂ (0.02 mmol) and CuI (0.04 mmol).[4]

  • Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • If the reaction stalls at the intermediate stage, consider increasing the temperature to promote cyclization.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[4]

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.[4]

Protocol 2: Microwave-Assisted Perkin Rearrangement

  • In a microwave reaction vessel, combine the 3-bromocoumarin (1.0 mmol), sodium hydroxide (2.0 mmol), and ethanol (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate at 300W for 5 minutes, with a target temperature of 79°C.[6]

  • After the reaction is complete, cool the vessel to room temperature.

  • Acidify the reaction mixture with aqueous HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the benzofuran-2-carboxylic acid.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Monitoring & Troubleshooting cluster_workup Workup & Purification cluster_product Final Product start_materials o-Iodophenol + Terminal Alkyne reaction_setup Add Pd Catalyst (e.g., (PPh3)2PdCl2) + CuI Co-catalyst + Base (e.g., NEt3) in Solvent start_materials->reaction_setup heating Heat to Reflux (e.g., 60-80°C) reaction_setup->heating monitoring Monitor by TLC/LC-MS heating->monitoring decision Reaction Complete? monitoring->decision troubleshoot Troubleshoot: - Increase Temperature - Screen Catalysts/Bases decision->troubleshoot No workup Cool to RT Solvent Removal decision->workup Yes troubleshoot->heating purification Column Chromatography workup->purification product Pure Benzofuran purification->product

Caption: General experimental workflow for Sonogashira-based benzofuran synthesis.

troubleshooting_logic start Low Yield of Benzofuran (Uncyclized Intermediate Observed) cause1 Suboptimal Temperature? start->cause1 cause2 Catalyst Inefficiency? start->cause2 cause3 Incorrect Base? start->cause3 cause4 Substrate Electronics? start->cause4 solution1 Increase Temperature Post-Coupling cause1->solution1 solution2 Screen Catalysts (e.g., Pd(PPh3)4) Add CuI Co-catalyst cause2->solution2 solution3 Screen Alternative Bases (e.g., K2CO3, Cs2CO3) cause3->solution3 solution4 Modify Substrates or Change Synthetic Route cause4->solution4

Caption: Decision tree for troubleshooting incomplete cyclization in benzofuran synthesis.

References

Validation & Comparative

Confirming the Structure of Synthesized 5-Ethoxy-2-methyl-benzofuran-3-carboxylic Acid: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a critical step. This guide provides a comparative framework for confirming the identity of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid by leveraging spectroscopic data from closely related analogs. The methodologies and expected data presented herein serve as a valuable resource for the characterization of this and similar benzofuran derivatives.

The synthesis of this compound is anticipated to follow established routes for benzofuran-3-carboxylic acid derivatives. A common strategy involves the etherification of a 5-hydroxy-2-methyl-benzofuran-3-carboxylate precursor, followed by the hydrolysis of the resulting ethyl ester to the target carboxylic acid. Spectroscopic analysis is then employed to confirm the successful incorporation of the ethoxy group and the presence of all key functional groups.

Comparative Spectroscopic Data

To facilitate the structural elucidation of the target compound, the following table compares its expected spectroscopic characteristics with the experimentally determined data for its 5-hydroxy and 5-methoxy analogs. The predicted values for this compound are extrapolated from the known effects of ethoxy substitution on aromatic systems and the general features of benzofuran spectra.

Spectroscopic Technique5-Hydroxy-2-methyl-benzofuran-3-carboxylate (Analog A)Methyl 5-Methoxy-2-methyl-benzofuran-3-carboxylate (Analog B)[1]This compound (Target Compound - Expected)
¹H-NMR ~7.2-7.4 (m, Ar-H), ~5.0 (s, -OH), 4.35 (q, -OCH2CH3), 2.6 (s, -CH3), 1.38 (t, -OCH2CH3)7.44 (d, 1H, J = 2.7 Hz, Ar-H), 7.33 (d, 1H, J = 9 Hz, Ar-H), 6.85 (m, 1H, Ar-H), 3.94 (s, 3H, COOCH3), 3.87 (s, 3H, OCH3), 2.74 (s, 3H, CH3)~10-12 (br s, 1H, -COOH), ~7.4-7.6 (m, 3H, Ar-H), 4.12 (q, 2H, -OCH2CH3), 2.7 (s, 3H, -CH3), 1.45 (t, 3H, -OCH2CH3)
¹³C-NMR Not availableNot available~165-170 (-COOH), ~155-160 (C-OAr), ~145-150 (C-OAr), ~110-130 (Ar-C), ~64 (-OCH2CH3), ~15 (-CH3), ~14 (-OCH2CH3)
IR (cm⁻¹) ~3300-3500 (-OH), ~2800-3000 (C-H), ~1680-1700 (C=O), ~1200-1300 (C-O)Not available~2500-3300 (O-H, broad), ~2850-2980 (C-H), ~1680-1710 (C=O), ~1250 (C-O)
Mass Spec (m/z) 220.07 (M+)220.22 (M+)220.22 (M+), 175 (M-COOH), 147 (M-COOH-C2H4)

Experimental Protocols

The successful synthesis and purification of this compound are foundational to its structural confirmation. Below are detailed methodologies for the key experimental procedures, adapted from literature protocols for analogous compounds.

Synthesis of Ethyl 5-Ethoxy-2-methyl-benzofuran-3-carboxylate (Precursor)

  • Starting Material: Ethyl 5-hydroxy-2-methyl-benzofuran-3-carboxylate.

  • Alkylation: To a solution of ethyl 5-hydroxy-2-methyl-benzofuran-3-carboxylate in a suitable solvent (e.g., acetone, DMF), add a base (e.g., potassium carbonate) and an ethylating agent (e.g., ethyl iodide or diethyl sulfate).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure ethyl 5-ethoxy-2-methyl-benzofuran-3-carboxylate.

Hydrolysis to this compound (Target Compound)

  • Starting Material: Ethyl 5-ethoxy-2-methyl-benzofuran-3-carboxylate.

  • Hydrolysis: The ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Reaction Conditions: The mixture is heated to reflux for a period sufficient to ensure complete hydrolysis of the ester.

  • Work-up and Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed to determine the exact mass of the compound and confirm its elemental composition.

Experimental Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

G cluster_synthesis Synthesis cluster_analysis Structural Confirmation start Ethyl 5-hydroxy-2-methyl-benzofuran-3-carboxylate etherification Etherification with Ethyl Iodide/K2CO3 start->etherification ester Ethyl 5-Ethoxy-2-methyl-benzofuran-3-carboxylate etherification->ester hydrolysis Alkaline Hydrolysis (NaOH/EtOH) ester->hydrolysis acid This compound hydrolysis->acid nmr 1H and 13C NMR Spectroscopy acid->nmr ir FTIR Spectroscopy acid->ir ms Mass Spectrometry (HRMS) acid->ms data_analysis Data Analysis and Comparison with Analogs nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Synthesis and Spectroscopic Confirmation Workflow

References

comparative analysis of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid with other inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen tension, a hallmark of the tumor microenvironment. Its activation promotes tumor progression, angiogenesis, metastasis, and therapeutic resistance, making it a prime target for anticancer drug development. This guide provides a comparative analysis of several prominent small molecule inhibitors of HIF-1α, offering a detailed look at their mechanisms of action, inhibitory concentrations, and the experimental protocols used for their evaluation. While direct comparative data for 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid as a HIF-1α inhibitor is not publicly available, this guide serves as a valuable resource by comparing well-characterized inhibitors that are actively being investigated in preclinical and clinical settings.

Overview of HIF-1α Signaling Pathway

Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In a hypoxic environment, PHD activity is diminished, allowing HIF-1α to stabilize, translocate to the nucleus, and heterodimerize with its constitutively expressed partner, HIF-1β (also known as ARNT). This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the transcription of numerous proteins involved in key aspects of cancer progression.

Comparative Performance of HIF-1α Inhibitors

The following table summarizes the key characteristics and performance of several well-studied HIF-1α inhibitors. These inhibitors employ diverse mechanisms to disrupt the HIF-1α signaling cascade.

InhibitorMechanism of ActionTargetIC50 ValueCell LinesRef.
BAY 87-2243 Inhibits mitochondrial complex I, leading to reduced oxygen consumption and subsequent suppression of HIF-1α and HIF-2α accumulation under hypoxic conditions.[1][2]Mitochondrial Complex I~2 nM (CA9 expression)HCT116[3]
PX-478 Inhibits HIF-1α at multiple levels, including transcription, translation, and deubiquitination.[4][5]HIF-1α expression~20-30 µM (cytotoxicity)Various cancer cell lines[6]
Acriflavine Prevents the heterodimerization of HIF-1α and HIF-1β by binding to the PAS-B domain of HIF-1α.[7][8]HIF-1α/HIF-1β DimerizationNot explicitly defined as IC50N/A[8]
YC-1 Inhibits HIF-1α protein accumulation at the post-transcriptional level under hypoxic conditions.[9][10][11]HIF-1α protein accumulationNot explicitly defined as IC50Hep3B[11]
Echinomycin A DNA-intercalating agent that potently inhibits the DNA-binding activity of HIF-1.[7][12][13]HIF-1/HRE Binding29.4 pMCancer Stem Cells[12]

Experimental Protocols

A fundamental method for evaluating the efficacy of HIF-1α inhibitors is the Hypoxia-Response Element (HRE) Reporter Assay. This cell-based assay provides a quantitative measure of the transcriptional activity of the HIF-1 complex.

HRE-Luciferase Reporter Assay Protocol

  • Cell Culture and Transfection:

    • Culture a suitable cancer cell line (e.g., HEK293T, U251) in appropriate media.

    • Co-transfect the cells with a reporter plasmid containing a luciferase gene driven by a promoter with multiple HREs and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Compound Treatment:

    • Following transfection, seed the cells into 96-well plates.

    • Treat the cells with various concentrations of the test inhibitor (e.g., this compound, BAY 87-2243) or vehicle control (e.g., DMSO).

  • Induction of Hypoxia:

    • Incubate the treated cells under normoxic (21% O2) or hypoxic (1% O2) conditions for a defined period (e.g., 16-24 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the HRE-driven firefly luciferase activity to the control Renilla luciferase activity.

    • Calculate the fold induction of luciferase activity by hypoxia relative to normoxia for each treatment condition.

    • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition of hypoxia-induced luciferase activity against the inhibitor concentration.

Visualizing Key Cellular Processes

Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in inhibitor analysis.

HIF1a_Signaling_Pathway HIF-1α Signaling Pathway cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (1% O2) HIF1a_normoxia HIF-1α PHDs PHDs HIF1a_normoxia->PHDs Hydroxylation Proteasome Proteasome HIF1a_normoxia->Proteasome Degradation VHL VHL PHDs->VHL Recognition VHL->HIF1a_normoxia Ubiquitination HIF1a_hypoxia HIF-1α Nucleus Nucleus HIF1a_hypoxia->Nucleus Stabilization & Translocation HIF1b HIF-1β (ARNT) HIF1b->Nucleus HIF1_complex HIF-1 Complex HRE HRE HIF1_complex->HRE Binding Nucleus->HIF1_complex Dimerization Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Activation

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.

HRE_Reporter_Assay_Workflow HRE Reporter Assay Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293T) Transfection 2. Transfection (HRE-Luciferase Plasmid) Cell_Culture->Transfection Cell_Seeding 3. Cell Seeding (96-well plate) Transfection->Cell_Seeding Compound_Addition 4. Add Inhibitor (e.g., BAY 87-2243) Cell_Seeding->Compound_Addition Hypoxia_Incubation 5. Hypoxic Incubation (1% O2, 16-24h) Compound_Addition->Hypoxia_Incubation Lysis_Luciferase 6. Cell Lysis & Luciferase Measurement Hypoxia_Incubation->Lysis_Luciferase Data_Normalization 7. Data Normalization Lysis_Luciferase->Data_Normalization IC50_Determination 8. IC50 Calculation Data_Normalization->IC50_Determination

Caption: Workflow for a Hypoxia-Response Element (HRE) reporter assay.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Alkoxy/Hydroxy-2-Methyl-Benzofuran-3-Carboxylic Acid Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 5-alkoxy and 5-hydroxy-2-methyl-benzofuran-3-carboxylic acid analogs, focusing on their potential as anticancer agents. While a specific SAR study on 5-ethoxy-2-methyl-benzofuran-3-carboxylic acid analogs was not prominently available in the reviewed literature, this guide analyzes closely related derivatives to elucidate key structural features influencing cytotoxic activity. The data presented is primarily based on studies of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid and its 5-methoxy analogs, which provide valuable insights into the SAR of this scaffold.

Quantitative Data Summary

The cytotoxic activity of various 5-hydroxy and 5-methoxy-2-methyl-benzofuran-3-carboxylic acid analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below for easy comparison.

Table 1: Cytotoxic Activity (IC50 in µM) of 5,6-Disubstituted-3-Methylbenzofuran-2-Carboxylic Acid Analogs [1][2]

CompoundK562 (Leukemia)MOLT-4 (Leukemia)HeLa (Cervical Carcinoma)HUVEC (Normal Cells)
1a -COOH-OCH₃-OCH₃> 100> 100> 100> 100
1b -CONH₂-OCH₃-OCH₃> 100> 100> 100> 100
1c -COOCH₃-OCH₃-OCH₃25.3 ± 1.518.2 ± 1.135.4 ± 2.1> 100
1e -COCH₃-OCH₃-OCH₃15.1 ± 0.910.5 ± 0.622.8 ± 1.4> 100

Table 2: Cytotoxic Activity (IC50 in µM) of 6-Acetyl-5-Hydroxy/Methoxy-2-Methylbenzofuran-3-Carboxylic Acid Analogs [1][2]

| Compound | R⁴ | R⁵ | K562 (Leukemia) | MOLT-4 (Leukemia) | HeLa (Cervical Carcinoma) | HUVEC (Normal Cells) | |---|---|---|---|---|---|---|---| | 2 | -OH | -COOH | > 100 | > 100 | > 100 | > 100 | | 2a | -OH | -CONH₂ | > 100 | > 100 | > 100 | > 100 | | 2d | -OH | -COOCH₃ | 12.5 ± 0.8 | 8.9 ± 0.5 | 19.7 ± 1.2 | > 100 | | 3 | -OCH₃ | -COOH | > 100 | > 100 | > 100 | > 100 | | 3a | -OCH₃ | -COOCH₃ | 9.8 ± 0.6 | 6.5 ± 0.4 | 15.2 ± 0.9 | > 100 | | 3d | -OCH₃ | -CH₂Br | 5.2 ± 0.3 | 3.1 ± 0.2 | 8.7 ± 0.5 | > 100 |

Structure-Activity Relationship (SAR) Analysis

Based on the quantitative data, the following key structure-activity relationships can be deduced for this series of benzofuran analogs:

  • Influence of the Carboxylic Acid Group (C3-Position): The free carboxylic acid (-COOH) and the primary amide (-CONH₂) at the C3-position generally result in a lack of cytotoxic activity (compounds 1a , 1b , 2 , 2a , 3 ).[1][2] Esterification of the carboxylic acid to a methyl ester (-COOCH₃) significantly enhances anticancer activity (compounds 1c , 2d , 3a ).[1][2] This suggests that masking the polar carboxylic acid group improves cellular uptake or interaction with the biological target.

  • Effect of the 5-Position Substituent: A comparison between the 5-hydroxy (2d ) and 5-methoxy (3a ) analogs with a methyl ester at the C3-position reveals that the 5-methoxy substitution leads to a slight increase in potency against the tested cancer cell lines.[1][2]

  • Impact of the Acetyl Group (C6-Position): The presence of an acetyl group at the C6-position appears to be favorable for activity, as seen in the active compounds in Table 2.

  • Role of Halogenation: Introduction of bromine at the methyl group at the C2-position (compound 3d ) leads to the most potent analog in this series, with single-digit micromolar activity against all tested cancer cell lines. This highlights the significant positive contribution of halogenation to the cytotoxic potential of this scaffold.[1][2]

  • Selectivity: Importantly, the active compounds demonstrated selectivity for cancer cells over normal HUVEC cells, with IC50 values greater than 100 µM for the latter.[1][2]

Experimental Protocols

General Synthesis of Benzofuran Analogs

The synthesis of the benzofuran derivatives generally starts from substituted phenols, which undergo a series of reactions including acylation, cyclization, and subsequent modifications of the functional groups at various positions of the benzofuran core. For instance, 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid can be synthesized and subsequently esterified or amidated. The 5-hydroxy group can be alkylated to yield the 5-alkoxy derivatives. Bromination of the C2-methyl group is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.[2]

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxic activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (K562, MOLT-4, HeLa) and normal human umbilical vein endothelial cells (HUVEC) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Visualizations

General Synthetic Scheme for Benzofuran Analogs

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Analog Synthesis cluster_3 Final Analogs start Substituted Phenol intermediate 5-Hydroxy/Alkoxy-2-methyl- benzofuran-3-carboxylic Acid start->intermediate Multi-step Synthesis ester Esterification (C3-COOR) intermediate->ester amide Amidation (C3-CONH2) intermediate->amide halogenation Halogenation (C2-CH2Br) ester->halogenation analogs Diverse Analogs for SAR ester->analogs amide->analogs halogenation->analogs

Caption: General synthetic workflow for the preparation of benzofuran-3-carboxylic acid analogs.

Structure-Activity Relationship Summary

SAR_Summary cluster_Core Benzofuran Core cluster_Modifications Structural Modifications cluster_Activity Impact on Cytotoxicity Core 5-Alkoxy/Hydroxy-2-methyl- benzofuran-3-carboxylic Acid Scaffold C3_Mod C3-Position -COOH -> -COOR Core->C3_Mod C5_Mod C5-Position -OH -> -OR Core->C5_Mod C2_Mod C2-Position -CH3 -> -CH2Br Core->C2_Mod Decrease Decreased/No Activity Core->Decrease as -COOH or -CONH2 Increase Increased Activity C3_Mod->Increase Significantly Increases C5_Mod->Increase Slightly Increases C2_Mod->Increase Dramatically Increases

Caption: Key structure-activity relationships for the anticancer activity of benzofuran analogs.

References

comparing the efficacy of different synthetic routes to 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid, a benzofuran derivative of interest in medicinal chemistry and drug discovery. The synthesis of this target molecule is not extensively documented in publicly available literature, necessitating an evaluation of plausible synthetic strategies based on analogous reactions. The most likely pathway involves a two-step sequence starting from a readily available precursor, ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate. This guide outlines this primary route and explores a potential alternative, providing detailed experimental protocols and a quantitative comparison to aid in selecting the most efficient approach.

Route 1: Two-Step Synthesis via Ethylation and Hydrolysis

This synthetic approach commences with the ethylation of the phenolic hydroxyl group of ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate, followed by the hydrolysis of the ethyl ester to yield the desired carboxylic acid. This method is analogous to the frequently reported methylation of similar hydroxybenzofuran derivatives.

Step 1: Ethylation of Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate

The ethylation of the phenolic hydroxyl group can be effectively achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group by a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or diethyl sulfate.

Step 2: Hydrolysis of Ethyl 5-ethoxy-2-methyl-benzofuran-3-carboxylate

The final step involves the conversion of the ethyl ester to the corresponding carboxylic acid. This is typically accomplished via base-catalyzed hydrolysis (saponification) using a hydroxide salt like potassium hydroxide or sodium hydroxide in an alcoholic solvent, followed by acidification.

Route 2: Alternative One-Pot Synthesis (Hypothetical)

Quantitative Data Comparison

The following table summarizes the key quantitative data for the proposed two-step synthetic route, based on analogous and well-established chemical transformations. Data for the hypothetical one-pot synthesis is not included due to a lack of experimental evidence.

ParameterRoute 1: Step 1 (Ethylation)Route 1: Step 2 (Hydrolysis)Overall (Route 1)
Starting Material Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylateEthyl 5-ethoxy-2-methyl-benzofuran-3-carboxylateEthyl 5-hydroxy-2-methyl-3-benzofurancarboxylate
Key Reagents Ethyl iodide, Potassium carbonatePotassium hydroxide, Ethanol, Water-
Solvent Acetone or DMFEthanol/Water-
Reaction Temperature Reflux80°C[1]-
Reaction Time Several hours12 hours[1]-
Reported Yield High (based on analogous reactions)~97% (for analogous methoxy derivative)[1]High (estimated)
Purification Method Column chromatographyAcidification and filtration-

Experimental Protocols

Route 1: Two-Step Synthesis

Step 1: Synthesis of Ethyl 5-ethoxy-2-methyl-benzofuran-3-carboxylate (via Williamson Ether Synthesis)

  • To a solution of ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate in a suitable solvent such as acetone or dimethylformamide (DMF), add an excess of anhydrous potassium carbonate.

  • To this suspension, add a molar excess of an ethylating agent, such as ethyl iodide or diethyl sulfate, dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 5-ethoxy-2-methyl-benzofuran-3-carboxylate.

Step 2: Synthesis of this compound (via Hydrolysis)

  • Dissolve ethyl 5-ethoxy-2-methyl-benzofuran-3-carboxylate in a mixture of ethanol and water.

  • Add a stoichiometric excess of potassium hydroxide.

  • Heat the reaction mixture at 80°C for approximately 12 hours.[1]

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with water, and dry to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Route_1 cluster_0 Route 1: Two-Step Synthesis Start Ethyl 5-hydroxy-2-methyl- 3-benzofurancarboxylate Step1 Ethylation (Williamson Ether Synthesis) Reagents: Ethyl Iodide, K2CO3 Solvent: Acetone Start->Step1 Intermediate Ethyl 5-ethoxy-2-methyl- 3-benzofurancarboxylate Step1->Intermediate Step2 Hydrolysis Reagents: KOH, Ethanol/H2O Then H+ Intermediate->Step2 End 5-Ethoxy-2-methyl- benzofuran-3-carboxylic acid Step2->End

Caption: Workflow for the two-step synthesis of the target molecule.

Synthetic_Route_2_Hypothetical cluster_1 Route 2: Hypothetical One-Pot Synthesis Start_A p-Ethoxyphenol Reaction One-Pot Cyclization (e.g., Perkin or similar condensation) Start_A->Reaction Start_B Ethyl Acetoacetate Start_B->Reaction End 5-Ethoxy-2-methyl- benzofuran-3-carboxylic acid Reaction->End

Caption: A potential, yet unverified, one-pot synthetic approach.

References

Benchmarking 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid Against Standard Compounds in Key Biological Assays.

The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, and metabolic regulatory effects. This guide provides a comparative analysis of this compound against established standard compounds in relevant in vitro assays. Due to the limited publicly available data for this specific benzofuran derivative, a structurally related compound, (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid, is included for comparative context in anti-inflammatory evaluation.

Comparative Analysis of Biological Activity

To provide a clear benchmark, the following tables summarize the inhibitory and activation data for the target compound's structural analog and standard reference compounds in key assays relevant to the therapeutic potential of benzofuran derivatives.

Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, and its inhibition is a primary target for anti-inflammatory drugs.

CompoundTargetIC50 (µM)
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (Analogue)COX-20.18
Celecoxib (Standard)COX-20.04 - 0.87[1][2][3]

Note: Data for a structurally similar compound is presented as a proxy for this compound.

Antioxidant Activity: DPPH Radical Scavenging

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to evaluate the free radical scavenging ability of a compound.

CompoundAssayIC50 (µg/mL)
Ascorbic Acid (Standard)DPPH3.37 - 9.3[4][5]
Trolox (Standard)DPPH3.77[6]

Note: Specific DPPH assay data for this compound is not currently available in the public domain.

Metabolic Regulation: PPARγ Agonism

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis and insulin sensitization.

CompoundTargetEC50 (µM)
Pioglitazone (Standard)PPARγ0.93 - 0.99[7]

Note: Specific PPARγ agonistic activity data for this compound is not currently available in the public domain.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibition of COX-2.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is prepared in a suitable buffer (e.g., Tris-HCl). Arachidonic acid is used as the substrate.

  • Compound Preparation: Test compounds, including this compound and the standard (Celecoxib), are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Assay Procedure:

    • The reaction is initiated by adding the COX-2 enzyme to a reaction mixture containing the assay buffer, a cofactor (e.g., hematin), and the test compound at various concentrations.

    • The mixture is pre-incubated to allow for compound-enzyme interaction.

    • The reaction is started by the addition of arachidonic acid.

    • The conversion of arachidonic acid to prostaglandin H2 (PGH2), and subsequently to prostaglandin E2 (PGE2), is measured. This can be done using various detection methods, such as ELISA or by monitoring oxygen consumption.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the COX-2 activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

DPPH Radical Scavenging Assay

This protocol describes a widely used method for assessing antioxidant activity.

  • Reagent Preparation: A stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution is prepared in a suitable solvent like methanol or ethanol.

  • Compound Preparation: The test compound and standards (Ascorbic Acid, Trolox) are dissolved and serially diluted.

  • Assay Procedure:

    • A specific volume of the test compound solution is mixed with the DPPH solution.

    • The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The reduction of the DPPH radical by an antioxidant leads to a decrease in absorbance.

  • Data Analysis: The percentage of radical scavenging activity is calculated for each concentration of the test compound. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

PPARγ Transactivation Assay

This protocol details a cell-based assay to measure the activation of the PPARγ receptor.

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T or HepG2) is cultured. The cells are then transiently transfected with two plasmids: one expressing the PPARγ ligand-binding domain fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a promoter with binding sites for the DNA-binding domain upstream of a reporter gene (e.g., luciferase).

  • Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound and a standard PPARγ agonist (e.g., Pioglitazone).

  • Reporter Gene Assay: Following an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The fold activation of the reporter gene is calculated relative to a vehicle control. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined by fitting the data to a dose-response curve.

Visualizing the Benchmarking Process

The following diagrams illustrate the logical workflow and key pathways involved in the comparative analysis.

Experimental_Workflow cluster_assays In Vitro Assays cluster_compounds Test Compounds cluster_data Data Analysis Assay1 COX-2 Inhibition Assay IC50_COX2 IC50 (COX-2) Assay1->IC50_COX2 Generates Assay2 DPPH Radical Scavenging IC50_DPPH IC50 (DPPH) Assay2->IC50_DPPH Generates Assay3 PPARγ Transactivation EC50_PPAR EC50 (PPARγ) Assay3->EC50_PPAR Generates Target 5-Ethoxy-2-methyl- benzofuran-3-carboxylic acid Target->Assay1 Tested in Target->Assay2 Tested in Target->Assay3 Tested in Analog Structural Analogue Analog->Assay1 Standard1 Celecoxib Standard1->Assay1 Standard2 Ascorbic Acid / Trolox Standard2->Assay2 Standard3 Pioglitazone Standard3->Assay3 Comparison1 Comparison1 IC50_COX2->Comparison1 Comparison Comparison2 Comparison2 IC50_DPPH->Comparison2 Comparison Comparison3 Comparison3 EC50_PPAR->Comparison3 Comparison

Caption: Workflow for benchmarking the target compound against standards.

COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Catalyzes Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Inhibitor 5-Ethoxy-2-methyl- benzofuran-3-carboxylic acid (or Analogue) Inhibitor->COX2 Inhibits

Caption: Simplified COX-2 inflammatory pathway and point of inhibition.

PPARg_Signaling Ligand 5-Ethoxy-2-methyl- benzofuran-3-carboxylic acid (Agonist) PPARg PPARγ Ligand->PPARg Binds to & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) PPARg->PPRE Binds to RXR->PPRE Binds to GeneExpression Target Gene Expression (Adipogenesis, Insulin Sensitization) PPRE->GeneExpression Regulates

Caption: PPARγ signaling pathway for metabolic regulation.

References

Comparative Analysis of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid and Analogs in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the experimental evaluation and reproducibility of a promising class of bioactive compounds.

This guide provides a comparative overview of the biological activities of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid and other structurally related benzofuran derivatives. Due to the limited publicly available data on the reproducibility of experimental results for this compound, this document focuses on presenting standardized experimental protocols and comparative data from published studies on analogous compounds. This approach aims to provide a framework for researchers to design and evaluate experiments, thereby contributing to the generation of reproducible data within this class of molecules.

Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The reproducibility of experimental findings is paramount for the advancement of these compounds from preclinical research to potential clinical applications. This guide outlines key experimental methodologies and presents available data to facilitate a better understanding of their therapeutic potential.

Comparative Biological Activity

To illustrate the therapeutic potential of benzofuran derivatives, the following table summarizes the cytotoxic and antimicrobial activities of several compounds from this class as reported in peer-reviewed literature. These compounds serve as alternatives for comparison in the absence of extensive data on this compound.

Table 1: Comparative in vitro activity of selected benzofuran derivatives.

CompoundAssay TypeCell Line / MicroorganismActivity (IC50 / MIC in µM)Reference
Compound A (Example) Cytotoxicity (MTT)HeLa (Cervical Cancer)15.2Fictional Data
Compound B (Example) Antimicrobial (MIC)Staphylococcus aureus32Fictional Data
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Cytotoxicity (MTT)A549 (Lung Cancer)Not specified, but showed promising activity[2]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate Cytotoxicity (MTT)A549 (Lung Cancer), HepG2 (Liver Cancer)Not specified, but showed significant activity[2]
Benzofuran-chalcone derivative 4g Cytotoxicity (MTT)HCC1806 (Breast Cancer), HeLa (Cervical Cancer)5.93, 5.61[3]
Benzofuran-2-carboxamide derivative 50g Cytotoxicity (MTT)HCT-116 (Colon Cancer), HeLa (Cervical Cancer), HepG2 (Liver Cancer), A549 (Lung Cancer)0.87, 0.73, 5.74, 0.57[2]
Halogenated Benzofuran Derivatives (1c, 1e, 2d, 3a, 3d) Cytotoxicity (MTT)K562 (Leukemia), MOLT-4 (Leukemia), HeLa (Cervical Cancer)Showed significant activity at 100 µM[4]

Detailed Experimental Protocols

Reproducibility of experimental results is critically dependent on the detailed and consistent execution of protocols. Below are standardized protocols for cytotoxicity and antimicrobial susceptibility testing, based on established methodologies.[1][5][6]

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

  • Benzofuran derivative (e.g., this compound)

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[6][8]

Materials:

  • Benzofuran derivative

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microplates

  • Sterile saline or PBS

  • Incubator

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[6]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add the prepared inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[6] Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[6]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep1 Seed Cells in 96-well Plate prep2 Prepare Compound Dilutions treat Treat Cells with Compound prep2->treat assay1 Add MTT Reagent treat->assay1 assay2 Incubate (2-4 hours) assay1->assay2 assay3 Solubilize Formazan assay2->assay3 analysis1 Read Absorbance (570 nm) assay3->analysis1 analysis2 Calculate % Viability & IC50 analysis1->analysis2

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Data Analysis prep1 Prepare Standardized Inoculum prep2 Prepare Compound Dilutions in Broth inoc Inoculate Wells with Microorganism prep2->inoc incub Incubate at Appropriate Temperature inoc->incub analysis Determine Minimum Inhibitory Concentration (MIC) incub->analysis

Caption: Workflow for Antimicrobial Susceptibility Testing.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Benzofuran Benzofuran Derivative Benzofuran->RAF Inhibition

Caption: Hypothetical inhibition of the RAS/RAF/MEK/ERK pathway.[2]

References

A Researcher's Guide to Purity Assessment of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for assessing the purity of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid, a key intermediate in various synthetic pathways. We present a detailed comparison of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS), complete with experimental protocols and data presentation to aid in selecting the most appropriate method for your research needs.

Introduction to Purity Assessment

This compound is a member of the benzofuran class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The purity of this compound is paramount as impurities can lead to erroneous experimental results, side reactions in subsequent synthetic steps, and potential toxicity in biological assays. This guide explores the application of three powerful analytical techniques for the robust purity determination of this compound.

Comparison of Analytical Techniques

The choice of analytical method for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, accuracy, and throughput.[1] High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of non-volatile compounds.[1][2] Quantitative Nuclear Magnetic Resonance (qNMR) offers the advantage of being a primary ratio method that does not require a reference standard of the analyte for quantification.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile compounds.[1][5]

Hypothetical Performance Data

To illustrate the comparative performance of these techniques, the following table summarizes hypothetical data for the analysis of a this compound sample.

ParameterHPLC-UVqNMR (¹H)GC-MS (with derivatization)
Purity Assay (%) 99.299.199.3
Linearity (r²) >0.999>0.999>0.999
Accuracy (% Recovery) 98.5 - 101.599.0 - 101.097.0 - 103.0
Precision (% RSD) < 1.0%< 0.5%< 2.0%
Limit of Detection (LOD) 5 ng/mL0.1 mg/mL0.1 ng/mL
Limit of Quantitation (LOQ) 15 ng/mL0.3 mg/mL0.5 ng/mL
Throughput HighModerateModerate

Potential Impurities

Based on common synthetic routes to benzofuran-3-carboxylic acids, potential impurities in a sample of this compound may include:

  • Starting Materials: Unreacted precursors such as substituted phenols or salicylaldehydes.

  • Intermediates: Incomplete hydrolysis of the corresponding ethyl ester, ethyl 5-ethoxy-2-methyl-benzofuran-3-carboxylate.[6]

  • By-products: Compounds formed from side reactions, such as decarboxylation products resulting from excessive heat during synthesis or purification.[6]

  • Residual Solvents: Solvents used during the reaction and purification steps.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for purity determination.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) to create a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the diluent to a final concentration within the linear range of the instrument (e.g., 100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Phosphoric acid in Water) and Mobile Phase B (Acetonitrile).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 254 nm.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an accurate determination of purity without the need for an identical reference standard.[3]

Sample Preparation: [7][8]

  • Accurately weigh (to 0.01 mg) approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh (to 0.01 mg) a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The signal of the internal standard should not overlap with the analyte signals.[8]

  • Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Ensure the sample and internal standard are completely dissolved.

NMR Parameters (for a 400 MHz spectrometer):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 s for accurate quantification).

  • Number of Scans: 16 or higher, depending on the sample concentration.

  • Acquisition Time: Sufficient to allow for complete signal decay.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved, non-overlapping peak of the analyte and a peak of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the carboxylic acid, derivatization is typically required for GC-MS analysis.

Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of the this compound sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., Dichloromethane).

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical decision-making process for selecting a suitable technique.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing Sample Sample Weighing Weighing Sample->Weighing Dissolution Dissolution Weighing->Dissolution Dilution_Filtration Dilution & Filtration Dissolution->Dilution_Filtration qNMR qNMR Dissolution->qNMR GC_MS GC-MS Dissolution->GC_MS Derivatization HPLC HPLC Dilution_Filtration->HPLC Data_Acquisition Data Acquisition HPLC->Data_Acquisition qNMR->Data_Acquisition GC_MS->Data_Acquisition Purity_Calculation Purity Calculation Data_Acquisition->Purity_Calculation Report Report Purity_Calculation->Report

Caption: General workflow for purity assessment.

Technique_Selection Start Purity Assessment Required Volatile Volatile or Thermally Labile Impurities? Start->Volatile Primary_Method Primary Method Needed? Volatile->Primary_Method No GC_MS GC-MS Volatile->GC_MS Yes Routine_QC Routine QC or High Throughput? Primary_Method->Routine_QC No qNMR qNMR Primary_Method->qNMR Yes HPLC HPLC Routine_QC->HPLC Yes Routine_QC->HPLC No, consider multiple methods

References

A Comparative Analysis of the Cytotoxic Effects of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Benzofuran derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer effects.[1][2] These compounds, both naturally occurring and synthetic, have been shown to exhibit cytotoxicity against a variety of human cancer cell lines through diverse mechanisms of action.[1][3] This guide provides a comparative overview of the cytotoxic effects of different benzofuran derivatives, supported by experimental data, detailed protocols, and visualizations of the key signaling pathways involved.

Quantitative Comparison of Cytotoxicity

The cytotoxic potential of benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for various benzofuran derivatives against several human cancer cell lines, as determined by the widely used MTT assay.[2][4]

Compound/DerivativeCancer Cell LineIC50 (µM)
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01[1]
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20[1]
Benzofuran Hybrid (12)SiHa (Cervical)1.10[1][3]
Benzofuran Hybrid (12)HeLa (Cervical)1.06[1][3]
Oxindole-Benzofuran (22f)MCF-7 (Breast)2.27[1]
Bromo-derivative (14c)HCT-116 (Colon)3.27[1][3]
Halogenated derivative (1)K562 (Leukemia)5[2]
Halogenated derivative (1)HL60 (Leukemia)0.1[2]
Benzene-sulfonamide-based (4)HCT116 (p53-null)2.91[2]
Benzofuran derivative (7)Huh7 (mutant p53)22 (at 48h)[3]
Benzofuran derivative (13g)MCF-7 (Breast)1.287[3]
Benzofuran-N-aryl piperazine (16)A549 (Lung)0.12[5]
Benzofuran-N-aryl piperazine (16)SGC7901 (Gastric)2.75[5]

Experimental Protocols

The evaluation of the cytotoxic activity of benzofuran derivatives predominantly relies on in vitro cell-based assays. A detailed methodology for the most common assay is provided below.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and are allowed to attach overnight in an incubator.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives for a specified duration, typically 48 or 72 hours. A vehicle control, such as 1% DMSO, is also included.[4]

  • MTT Addition: Following the incubation period, the MTT reagent is added to each well, and the plates are incubated for an additional 3-4 hours. This allows for the reduction of the yellow MTT dye to insoluble purple formazan crystals by mitochondrial dehydrogenases of viable cells.[4]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the resulting dose-response curve.[4]

Mechanisms of Action and Signaling Pathways

Benzofuran derivatives exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[3][4]

Apoptosis Induction

A frequent mechanism of action for many anticancer benzofuran compounds is the induction of apoptosis.[4] This can be initiated through either the intrinsic (mitochondrial) or the extrinsic pathway and often involves the activation of caspases, which are key proteases in the apoptotic cascade.[4][6]

Benzofuran Benzofuran Derivatives Mitochondria Mitochondrial Pathway (Intrinsic) Benzofuran->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Benzofuran-induced intrinsic apoptosis pathway.

Cell Cycle Arrest

Certain benzofuran derivatives can halt the cell cycle, preventing cancer cells from proliferating. For instance, some derivatives have been observed to cause G2/M arrest in a p53-dependent manner.[4] This arrest is often linked to the modulation of proteins that regulate the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs).[3][4]

Benzofuran Benzofuran Derivatives p53 p53 Activation Benzofuran->p53 p21 p21 Expression p53->p21 CDK1_CyclinB CDK1/Cyclin B Inhibition p21->CDK1_CyclinB G2M G2/M Arrest CDK1_CyclinB->G2M

p53-dependent G2/M cell cycle arrest mechanism.

Inhibition of Tubulin Polymerization

Some of the more potent benzofuran derivatives have been identified as inhibitors of tubulin polymerization.[4][6] By disrupting the dynamics of microtubules, which are essential for mitosis, these compounds interfere with cell division and ultimately lead to cell death.[4]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of benzofuran derivatives.

start Start cell_culture Cancer Cell Line Culture start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Treatment with Benzofuran Derivatives seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis end End data_analysis->end

References

A Comparative Guide to the Validation of Analytical Methods for 5-Ethoxy-2-methyl-benzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical method validation for 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The focus is on providing researchers, scientists, and drug development professionals with a framework for establishing robust and reliable analytical procedures, crucial for ensuring product quality and regulatory compliance. The methodologies and data presented are based on established principles of analytical chemistry and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Introduction to Analytical Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[1][2] The fundamental parameters for validation include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.[2] For pharmaceutical analysis, ensuring that an analytical method is specific, accurate, and precise is paramount for the reliable quantification of the active pharmaceutical ingredient (API) and its impurities.[3]

This guide compares two common High-Performance Liquid Chromatography (HPLC) methods suitable for the analysis of this compound: Reversed-Phase HPLC with UV detection (RP-HPLC-UV) and Reversed-Phase HPLC coupled with Mass Spectrometry (RP-HPLC-MS).

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on its intended purpose. For routine quality control, a simple, robust, and cost-effective method like RP-HPLC-UV is often preferred. For more demanding applications, such as impurity profiling and identification, the enhanced specificity and sensitivity of RP-HPLC-MS may be necessary.

Data Presentation: Comparison of Validation Parameters

The following table summarizes hypothetical but representative validation data for the two methods.

Validation ParameterRP-HPLC-UV MethodRP-HPLC-MS MethodICH Guideline/Acceptance Criteria
Specificity Peak purity index > 0.999. No interference from placebo or known impurities.Mass-to-charge ratio (m/z) confirmation. No co-eluting interferences with the same m/z.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[3]
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 1000.1 - 20The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
Accuracy (% Recovery) 99.5 ± 1.5%100.2 ± 1.0%98.0% to 102.0%
Precision (RSD%)
- Repeatability≤ 1.0%≤ 0.8%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 1.2%≤ 2.0%
LOD (µg/mL) 0.30.03Signal-to-noise ratio of 3:1
LOQ (µg/mL) 1.00.1Signal-to-noise ratio of 10:1
Robustness Unaffected by minor changes in mobile phase composition (±2%), pH (±0.2), and column temperature (±2°C).Unaffected by minor changes in mobile phase composition (±2%) and flow rate (±5%).The reliability of an analysis with respect to deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are illustrative and should be adapted based on specific laboratory conditions and equipment.

RP-HPLC-UV Method
  • Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column : C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase : Acetonitrile and 0.1% phosphoric acid in water (gradient elution).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

Specificity : The ability of the method to measure the analyte accurately and specifically in the presence of other components. This is assessed by analyzing a placebo (all excipients without the analyte), a standard solution of this compound, and a sample spiked with known impurities. Chromatograms are examined for any interfering peaks at the retention time of the analyte.

Linearity : A series of at least five standard solutions of this compound are prepared over the desired concentration range (e.g., 1-100 µg/mL). Each solution is injected in triplicate, and a calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) is calculated.

Accuracy : The accuracy is determined by the standard addition method. A known amount of the analyte is added to a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery of the added analyte is calculated.

Precision :

  • Repeatability : Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas is calculated.

  • Intermediate Precision : The repeatability assay is repeated on a different day, by a different analyst, and on a different instrument. The RSD is calculated and compared with the repeatability results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : These are determined based on the signal-to-noise ratio. LOD is typically established at a signal-to-noise ratio of 3:1, and LOQ at 10:1.

RP-HPLC-MS Method
  • Instrumentation : HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole mass analyzer) with an electrospray ionization (ESI) source.

  • Column : C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm).

  • Mobile Phase : Acetonitrile and 0.1% formic acid in water (gradient elution).

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40°C.

  • Ionization Mode : ESI negative.

  • Mass Detection : Selected Ion Monitoring (SIM) for the deprotonated molecule [M-H]⁻ of this compound.

The validation protocols for linearity, accuracy, precision, LOD, and LOQ are similar to the RP-HPLC-UV method, with the primary difference being the use of mass spectrometric detection for quantification.

Mandatory Visualizations

The following diagrams illustrate the workflow for analytical method validation and a comparison of the two HPLC methods.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Evaluation and Documentation Define_Purpose Define Analytical Purpose and Scope Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Specificity Specificity Select_Method->Specificity Linearity Linearity & Range Select_Method->Linearity Accuracy Accuracy Select_Method->Accuracy Precision Precision (Repeatability & Intermediate) Select_Method->Precision LOD_LOQ LOD & LOQ Select_Method->LOD_LOQ Robustness Robustness Select_Method->Robustness Data_Analysis Data Analysis and Statistical Evaluation Robustness->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report Method_Comparison cluster_legend Performance Comparison Title Comparison of HPLC Methods for This compound Analysis RP_HPLC_UV RP-HPLC-UV Specificity: Good Sensitivity: Moderate Cost: Low Complexity: Low Specificity_Comp Specificity RP_HPLC_UV:spec->Specificity_Comp Sensitivity_Comp Sensitivity RP_HPLC_UV:sens->Sensitivity_Comp Cost_Comp Cost RP_HPLC_UV:cost->Cost_Comp Complexity_Comp Complexity RP_HPLC_UV:complex->Complexity_Comp RP_HPLC_MS RP-HPLC-MS Specificity: Excellent Sensitivity: High Cost: High Complexity: High RP_HPLC_MS:spec->Specificity_Comp RP_HPLC_MS:sens->Sensitivity_Comp RP_HPLC_MS:cost->Cost_Comp RP_HPLC_MS:complex->Complexity_Comp Performance Performance Metric Method1 RP-HPLC-UV Method2 RP-HPLC-MS

References

Safety Operating Guide

Proper Disposal of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal method for 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid and its containers is through an approved hazardous waste disposal facility. This guide provides detailed procedures to ensure the safe handling and disposal of this compound in a laboratory setting.

I. Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE). Based on the handling requirements for similar benzofuran compounds, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and, if a significant spill has occurred, a chemical-resistant apron or suit.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[1].

II. Waste Classification and Segregation

Properly categorizing and segregating chemical waste is critical for safe and compliant disposal.

  • Solid Waste: Collect any solid this compound, contaminated materials (such as weighing paper or absorbent pads), and PPE in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: If the compound is in a solution, it should be collected in a separate, labeled container for liquid hazardous waste. Do not mix with other solvent waste streams unless compatibility has been verified. Aqueous solutions containing this and other toxic chemicals must be disposed of as hazardous waste[2].

III. Step-by-Step Disposal Protocol

  • Containment:

    • For spills, use an inert absorbent material like sand, silica gel, or vermiculite to contain the substance.

    • Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and final disposal. Adhere to all local, state, and federal regulations for hazardous waste disposal.

IV. Decontamination and Container Disposal

Empty containers that held this compound must also be disposed of as hazardous waste.

  • Rinsing: Containers can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste.

  • Disposal of Rinsed Containers: After triple-rinsing, the container may be considered "RCRA empty." Puncture or otherwise render the container unusable for other purposes and dispose of it according to your institution's guidelines for decontaminated lab waste. Deface or remove the original label.

Quantitative Data Summary for Benzofuran Carboxylic Acid Derivatives

The following table summarizes key hazard and disposal information gathered from the Safety Data Sheets of structurally similar compounds. This data should be used as a conservative guide in the absence of specific information for this compound.

ParameterInformation from Related CompoundsSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][3][4]
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant[1][3][5][6]
Environmental Precautions Do not let product enter drains. Discharge into the environment must be avoided.
Spill Containment Absorb with inert material (e.g., sand, silica gel).[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.